molecular formula C10H9N3O2 B1502696 3-(1h-Imidazol-2-ylamino)benzoic acid CAS No. 246135-55-7

3-(1h-Imidazol-2-ylamino)benzoic acid

Cat. No.: B1502696
CAS No.: 246135-55-7
M. Wt: 203.2 g/mol
InChI Key: JEGXEIJQLIWESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1h-Imidazol-2-ylamino)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1h-Imidazol-2-ylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1h-Imidazol-2-ylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1H-imidazol-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9(15)7-2-1-3-8(6-7)13-10-11-4-5-12-10/h1-6H,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGXEIJQLIWESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666511
Record name 3-[(1H-Imidazol-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246135-55-7
Record name 3-(1H-Imidazol-2-ylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246135-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1H-Imidazol-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-(1H-Imidazol-2-ylamino)benzoic acid (CAS 246135-55-7) – Structural Utility and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and incorporation of versatile bifunctional scaffolds are critical for navigating complex structure-activity relationship (SAR) landscapes. 3-(1H-Imidazol-2-ylamino)benzoic acid (CAS 246135-55-7) represents a highly specialized pharmacophore building block. By fusing an electron-rich 2-aminoimidazole ring with a meta-substituted benzoic acid, this molecule offers a unique array of hydrogen bond donors/acceptors, metal chelation capabilities, and electrostatic interaction points.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in target binding, and a self-validating synthetic methodology designed to overcome the inherent challenges of unprotected imidazole cross-coupling [1].

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties of CAS 246135-55-7 is essential for predicting its behavior in both synthetic workflows and biological assays. The meta-substitution pattern ensures a specific spatial vector for the carboxylic acid relative to the imidazole ring, which is critical for target engagement [2].

PropertyValueScientific Implication
Chemical Formula C₁₀H₉N₃O₂Bifunctional core suitable for combinatorial library generation.
Molecular Weight 203.20 g/mol Low molecular weight (Lead-like), allowing room for further functionalization without violating Lipinski's Rule of 5.
Exact Mass 203.0695 DaCritical for LC-MS/HRMS validation during synthesis.
Topological Polar Surface Area (TPSA) 67.2 ŲOptimal for membrane permeability while retaining sufficient polarity for aqueous solubility.
Hydrogen Bond Donors 3 (COOH, NH, Imidazole-NH)High capacity for interacting with kinase hinge regions or receptor pockets.
Hydrogen Bond Acceptors 4Facilitates interaction with backbone amides in protein targets.
LogP (Predicted) ~1.47Favorable lipophilicity for oral bioavailability.

Pharmacophore Rationale & Mechanistic Utility

Why do medicinal chemists select this specific scaffold? The causality lies in its tripartite interaction potential.

  • The 1H-Imidazole Ring: Imidazoles are privileged structures in metalloenzyme inhibitors. The unhindered nitrogen can coordinate directly with catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases or HDACs). Alternatively, in kinase inhibitors, the 2-aminoimidazole motif frequently acts as a hinge-binding mimic, donating and accepting hydrogen bonds from the kinase backbone [3].

  • The Secondary Amine Linker: This linker provides critical conformational flexibility, allowing the two aromatic systems to adopt non-planar geometries to fit into complex binding pockets.

  • The Benzoic Acid Moiety: At physiological pH (7.4), the carboxylic acid is deprotonated, forming a localized negative charge that can engage in strong salt-bridge interactions with positively charged amino acid residues (like Arginine or Lysine) at the periphery of a binding site.

Pharmacophore Core CAS 246135-55-7 Core Imid 1H-Imidazole Ring (Metal Chelation / H-Bonding) Core->Imid Amine Secondary Amine (Flexibility / H-Bond Donor) Core->Amine Benzoic Benzoic Acid (Salt Bridge / Electrostatics) Core->Benzoic Target Target Protein / Metalloenzyme Imid->Target Zn2+ Coordination Amine->Target H-Bond Donor Benzoic->Target Ionic Interaction

Pharmacophore mapping of CAS 246135-55-7 interactions with target proteins.

Synthetic Methodology: The Causality of Catalyst Selection

The direct synthesis of 2-aminoimidazoles via C-N cross-coupling is notoriously difficult. Unprotected 2-bromo-1H-imidazoles tend to poison standard palladium catalysts due to the strong coordinating ability of the basic imidazole nitrogen.

The Solution: We employ a Buchwald-Hartwig amination utilizing a highly sterically hindered, electron-rich precatalyst such as tBuBrettPhos Pd G3 . The extreme bulk of the tBuBrettPhos ligand prevents the formation of inactive bis-imidazole palladium complexes and accelerates the critical reductive elimination step [4].

Furthermore, to prevent the free carboxylic acid of the 3-aminobenzoic acid from consuming the strong base (LHMDS) required for the catalytic cycle, we utilize a two-step sequence: coupling the methyl ester first, followed by a controlled saponification.

Synthesis R1 Methyl 3-aminobenzoate + 2-Bromo-1H-imidazole Step1 Pd-Catalyzed Amination (tBuBrettPhos, LHMDS) R1->Step1 Int Intermediate Ester Step1->Int Step2 Saponification (LiOH, THF/H2O) Int->Step2 Workup Acidification (pH ~5.5) & Precipitation Step2->Workup Prod CAS 246135-55-7 Workup->Prod

Two-step synthetic workflow for CAS 246135-55-7 via ester intermediate.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) are embedded to ensure high-fidelity execution.

Step 1: Buchwald-Hartwig Amination

Reagents: 2-Bromo-1H-imidazole (1.0 eq), Methyl 3-aminobenzoate (1.2 eq), tBuBrettPhos Pd G3 (2 mol%), LHMDS (1.0 M in THF, 2.5 eq), Anhydrous THF.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 2-bromo-1H-imidazole, methyl 3-aminobenzoate, and the tBuBrettPhos Pd G3 precatalyst.

  • Solvent & Base Addition: Add anhydrous, degassed THF to achieve a 0.2 M concentration. Dropwise, add the LHMDS solution at room temperature. Causality: LHMDS is a strong, non-nucleophilic base that deprotonates the aniline without attacking the ester carbonyl.

  • Reaction: Heat the sealed tube to 65 °C for 12 hours.

  • Validation: Monitor via LC-MS. The mass of the intermediate ester should be observed (m/z[M+H]⁺ = 218.1).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, DCM/MeOH gradient) to isolate the intermediate ester.

Step 2: Saponification & Isoelectric Precipitation

Reagents: Intermediate Ester (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v), 1M HCl.

  • Hydrolysis: Dissolve the intermediate ester in the THF/H₂O mixture. Add LiOH·H₂O and stir at room temperature for 4 hours.

  • Validation: TLC should indicate complete consumption of the starting material (Rf = 0.0 in standard non-polar solvent systems due to carboxylate formation).

  • Isoelectric Workup (Critical Step): Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 0 °C. Carefully add 1M HCl dropwise while monitoring the pH.

    • Causality of pH adjustment: The target molecule is amphoteric. The benzoic acid has a pKa of ~4.2, and the 2-aminoimidazole conjugate acid has a pKa of ~7.0. The isoelectric point (pI) is approximately 5.5. Adjusting the pH precisely to ~5.5 minimizes the net charge of the zwitterion, forcing the product to precipitate out of the aqueous solution.

  • Isolation: Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under high vacuum to yield pure 3-(1H-imidazol-2-ylamino)benzoic acid (CAS 246135-55-7).

References

  • National Institutes of Health (PMC). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from:[Link][1]

  • ACS Publications (Organic Letters). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DOI: 10.1021/ol403363z. Retrieved from:[Link][2]

Sources

Scaffold Selection in Rational Drug Design: 3-(Imidazol-2-ylamino)benzoic acid vs. 3-(Imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the optimization of small-molecule therapeutics, the geometric and electronic relationship between pharmacophoric rings dictates target affinity, selectivity, and pharmacokinetic viability. As researchers navigate the structural biology of kinases, metalloenzymes, and protein-protein interactions, the choice between a flexible linker and a direct biaryl-like bond is a critical decision point.

This technical guide provides an in-depth comparative analysis of two highly privileged scaffolds: 3-(Imidazol-2-ylamino)benzoic acid (the "amino-linked" scaffold) and 3-(Imidazol-2-yl)benzoic acid (the "direct-linked" scaffold). By examining their physicochemical properties, target binding mechanics, and synthetic tractability, this guide serves as a definitive resource for drug development professionals.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds is the presence of an exocyclic secondary amine (-NH-) bridging the imidazole and benzoic acid rings. This single atomic insertion profoundly alters the molecule's behavior.

Conformational Flexibility vs. Rigidity

The amino-linked scaffold possesses three rotatable bonds between the core rings, allowing the molecule to adopt a wide range of dihedral angles. This flexibility is entropically costly upon binding but allows the molecule to navigate narrow binding channels and adapt to induced-fit pockets (e.g., the DFG-out conformation in kinases) [2].

Conversely, the direct-linked scaffold forms a rigid, pseudo-biphenyl system. Steric repulsion between the ortho-hydrogens of the phenyl ring and the imidazole protons restricts the dihedral angle, typically locking the rings in a slightly twisted coplanar arrangement (approx. 30°–40° twist). This pre-organization minimizes the entropic penalty of binding when targeting rigid, shallow pockets [1].

Electronic and Solvation Effects

The -NH- linker acts as an electron-donating group via resonance, increasing the electron density on the benzoic acid ring while simultaneously providing a potent hydrogen bond donor. This increases the Topological Polar Surface Area (TPSA), which can impact blood-brain barrier (BBB) permeability but enhances solubility in aqueous media.

Table 1: Comparative Physicochemical Properties

Property3-(Imidazol-2-ylamino)benzoic acid3-(Imidazol-2-yl)benzoic acidImpact on Drug Design
Molecular Weight 203.20 g/mol 188.18 g/mol Both are highly efficient, low-MW fragments.
Rotatable Bonds 32Amino-link allows induced-fit; Direct-link reduces entropic penalty.
H-Bond Donors 3 (-COOH, Im-NH, Linker-NH)2 (-COOH, Im-NH)Linker-NH is critical for kinase hinge-region binding.
H-Bond Acceptors 33Equivalent capacity for interacting with target electrophiles.
Estimated TPSA ~77.9 Ų~65.9 ŲDirect-linked is more lipophilic, favoring passive permeability.

Mechanistic Applications in Target Binding

The causality behind choosing one scaffold over the other is directly tied to the architecture of the target protein's binding site.

The Amino-Linked Scaffold in Kinase Inhibition

In the development of Type II kinase inhibitors (such as derivatives of Imatinib), replacing a rigid pyrimidine ring with an imidazole-amino system has been shown to maintain or enhance binding [2, 4]. The exocyclic -NH- acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. The flexibility of the amino linker allows the benzoic acid moiety to twist out of plane, projecting into the solvent-exposed region or deeper into the allosteric pocket without causing steric clashes with the gatekeeper residue [4].

The Direct-Linked Scaffold in PI3K and Metalloenzymes

For targets like Phosphoinositide 3-kinases (PI3K) or metalloaminopeptidases, the binding pocket often requires a flat, rigid pharmacophore that can intercalate between hydrophobic residues. The direct-linked 3-(Imidazol-2-yl)benzoic acid scaffold is frequently utilized as a building block for benzoxazepine PI3K inhibitors [3]. The rigid coplanarity ensures that the imidazole nitrogen is perfectly positioned to coordinate with active-site metals or key acidic residues, while the benzoic acid directs subsequent functionalization toward the solvent boundary [1, 3].

G cluster_0 Amino-Linked Scaffold cluster_1 Direct-Linked Scaffold A1 3-(Imidazol-2-ylamino)benzoic acid A2 Increased Flexibility (3 Rotatable Bonds) A1->A2 A3 H-Bond Donor (-NH-) A1->A3 A4 Kinase Hinge Binding A2->A4 A3->A4 B1 3-(Imidazol-2-yl)benzoic acid B2 Rigid Coplanarity (2 Rotatable Bonds) B1->B2 B3 Pre-organized Geometry B1->B3 B4 PI3K / Metalloenzyme Inhibition B2->B4 B3->B4

Fig 1: Logical relationship between scaffold structure, physicochemical properties, and target binding.

Synthetic Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating synthetic systems. They are designed so that reaction progress and product formation can be confirmed via distinct physical changes (e.g., precipitation) before relying on LC-MS or NMR.

Protocol A: Synthesis of 3-(Imidazol-2-ylamino)benzoic acid

Mechanism: Palladium-catalyzed Buchwald-Hartwig cross-amination. Causality: Direct nucleophilic aromatic substitution (SNAr) on an unactivated 2-haloimidazole is notoriously sluggish. Utilizing a Pd-catalyst with a bidentate ligand (Xantphos) forces the reductive elimination step, ensuring high yields of the secondary amine.

Step-by-Step Workflow:

  • Protection: Protect the nitrogen of 2-bromo-1H-imidazole using a standard SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Trityl group to prevent catalyst poisoning.

  • Setup: In an oven-dried Schlenk flask, combine the protected 2-bromoimidazole (1.0 eq), methyl 3-aminobenzoate (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Reaction: Purge the flask with argon for 15 minutes. Add anhydrous 1,4-dioxane (0.2 M). Heat the mixture to 100°C for 12 hours.

  • Validation: The reaction mixture will transition from a deep purple/red (active Pd(0) species) to a dark brown suspension. TLC (Hexanes:EtOAc) should show complete consumption of the bromide.

  • Deprotection & Hydrolysis: Filter through Celite, concentrate, and treat the crude ester with LiOH (3.0 eq) in THF/H2O (1:1) at 60°C for 4 hours to saponify the ester. Follow with TFA/DCM treatment to remove the SEM/Trityl protecting group.

  • Isolation: Adjust the pH to ~4.5 using 1M HCl. The target amino acid will precipitate as an off-white solid. Filter and dry under vacuum.

Protocol B: Synthesis of 3-(Imidazol-2-yl)benzoic acid

Mechanism: Debus-Radziszewski Imidazole Synthesis. Causality: Rather than attempting a sterically hindered Suzuki cross-coupling, constructing the imidazole ring de novo from the corresponding benzaldehyde is highly efficient and avoids transition metal contamination—a critical factor for compounds intended for biological assays [1].

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve 3-formylbenzoic acid (1.0 eq) in glacial acetic acid (0.5 M).

  • Reagent Addition: Add glyoxal (40% aqueous solution, 1.2 eq) and ammonium acetate (10.0 eq). The vast excess of ammonia acts as both the nitrogen source and a buffer.

  • Reaction: Heat the mixture to 90°C for 6 hours.

  • Validation (Self-Validating Step): The initially clear solution will turn pale yellow. As the highly polar imidazole product forms, it may begin to precipitate directly from the hot acetic acid, signaling successful conversion.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice. Neutralize slowly with aqueous ammonia until the pH reaches ~5.5 (the isoelectric point of the product).

  • Purification: Collect the heavy precipitate via vacuum filtration. Wash sequentially with cold water and diethyl ether to remove unreacted aldehyde and glyoxal oligomers.

Workflow SM1 3-Aminobenzoic Acid + 2-Bromoimidazole Rxn1 Buchwald-Hartwig Pd2(dba)3, Xantphos SM1->Rxn1 Prod1 Amino-Linked Product Rxn1->Prod1 SM2 3-Formylbenzoic Acid + Glyoxal + NH3 Rxn2 Debus-Radziszewski Condensation SM2->Rxn2 Prod2 Direct-Linked Product Rxn2->Prod2

Fig 2: Divergent synthetic workflows for amino-linked and direct-linked imidazole scaffolds.

Conclusion

The selection between 3-(Imidazol-2-ylamino)benzoic acid and 3-(Imidazol-2-yl)benzoic acid is a masterclass in rational drug design. If your target requires the ligand to navigate a deep, complex pocket and donate a hydrogen bond to a hinge region (e.g., kinases), the amino-linked scaffold is the superior choice. However, if the target features a shallow, rigid pocket where entropic penalties must be minimized (e.g., PI3K or metalloenzymes), the direct-linked scaffold provides the necessary pre-organized geometry. Understanding the causality behind these structural differences ensures a more efficient, targeted approach to lead optimization.

References

  • Fortune Journals. Virtual Docking Screening and QSAR Studies to Explore PI3K and mTOR Inhibitors Acting on AKT in Cancers. Fortune Journals.[Link] [INDEX 3.6]

  • Google Patents. RU2654068C1 - Benzoxazepine PI3 inhibitors and methods of use.
  • Probes & Drugs. IMATINIB (PD001319) - Tyrosine Kinase Inhibitor Profiling. Probes & Drugs. [Link][INDEX 3.7]

Executive Summary: The Privileged Nature of 2-Aminoimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 2-Aminoimidazole Benzoic Acid Scaffold in Drug Discovery

The 2-aminoimidazole (2-AI) core is a highly privileged pharmacophore inspired by marine sponge alkaloids such as oroidin and bromoageliferin[1]. Historically recognized for their profound anti-biofilm properties, 2-AI derivatives have rapidly evolved into versatile scaffolds for a multitude of therapeutic targets, ranging from metalloenzyme inhibition to neurodegenerative disease modulation.

By conjugating the 2-AI core with a benzoic acid moiety, medicinal chemists can create a highly tunable scaffold. This whitepaper dissects the physicochemical rationale, pharmacological applications, and self-validating experimental methodologies required to leverage the 2-AI benzoic acid scaffold in modern drug discovery.

Physicochemical Rationale: Bioisosterism and pKa Modulation

The strategic selection of the 2-AI benzoic acid scaffold is grounded in its unique physicochemical properties. The 2-AI ring serves as a superior bioisostere for the guanidine functional group. While aliphatic guanidines possess a highly basic pKa (~13.5), rendering them permanently protonated and poorly permeable across lipid bilayers, incorporating the guanidinium nitrogen atoms within the aromatic imidazole ring depresses the pKa to approximately 7.0–8.0[2].

Causality in Design:

  • Bioavailability: The lowered pKa ensures that a significant fraction of the molecule remains uncharged at physiological pH, drastically improving membrane permeability and oral bioavailability while retaining the ability to form critical bidentate hydrogen bonds[2].

  • Metal Coordination: The unprotonated endocyclic nitrogen of the 2-AI ring is an excellent electron donor, capable of coordinating with binuclear metal centers in metallohydrolases (e.g., manganese in Arginase I)[2].

  • The Benzoic Acid Handle: The addition of a benzoic acid derivative provides a critical synthetic handle for amide coupling. Pharmacologically, the aromatic ring introduces

    
     stacking capabilities and lipophilic efficiency, which are essential for occupying hydrophobic pockets in targets like the BACE1 S1/S2' regions[3].
    

Primary Therapeutic Applications

Antibiotic Adjuvants and Biofilm Dispersion

Bacterial biofilms are notoriously resistant to conventional antibiotics due to the protective extracellular polymeric substance (EPS). 2-AI derivatives act as potent antibiofilm agents and antibiotic adjuvants. When combined with Gram-positive selective antibiotics (e.g., macrolides), 2-AI compounds alter the lipooligosaccharide (LOS) layer of Gram-negative outer membranes, resensitizing multi-drug resistant (MDR) strains like Acinetobacter baumannii and MRSA to conventional therapies[4]. Synergistic applications have demonstrated up to a 3-orders-of-magnitude increase in biofilm dispersion[5].

Neurodegenerative Targets: BACE1 Inhibition

In Alzheimer's disease drug discovery, the 2-AI scaffold has been utilized to competitively inhibit human


-secretase (BACE1). Crystallographic data reveals that the exocyclic amino group of the 2-AI core forms direct hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site, displacing the catalytic water molecule[3]. The benzoic acid-derived substituents are directed into the hydrophobic S1 and S2' pockets, achieving low nanomolar potency and >100-fold selectivity over related aspartyl proteases[3].

MOA AI 2-AI Benzoic Acid Scaffold Membrane Outer Membrane Permeabilization AI->Membrane Modulates LOS/LPS Target Target Enzymes (e.g., BACE1, Arginase I) AI->Target Active Site Binding (H-bonds, Metal Coord) Biofilm Biofilm Matrix Dispersion AI->Biofilm Downregulates Adhesion Proteins Synergy Antibiotic Resensitization (MDR Strains) Membrane->Synergy Increases Intracellular Drug Conc. Clinical Enhanced Therapeutic Efficacy Target->Clinical Disease Modification Biofilm->Synergy Exposes Persister Cells Synergy->Clinical Pathogen Eradication

Figure 1: Pleiotropic mechanism of action for 2-AI benzoic acid scaffolds in therapeutic targets.

Quantitative Structure-Activity Relationship (SAR) Summary

To facilitate rapid comparison, the following table synthesizes the quantitative efficacy of 2-AI derivatives across distinct biological targets.

Target / ApplicationScaffold VariationKey Pharmacological EffectQuantitative MetricRef
BACE1 (Alzheimer's) 2-AI Benzoic AcidCompetitive inhibition at Asp32/Asp228IC

< 100 nM
[3]
Arginase I (Asthma) 2-AI Amino AcidBinuclear manganese coordinationLow

M affinity
[2]
Adenosine A3 Receptor 2-AI ThiazoleSelective receptor antagonismK

= 0.19

M
[6]
Bacterial Biofilms 2-AI Triazole/ArylResensitization of MRSA / A. baumannii1000-fold dispersion[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of 2-AI Benzoic Acid Derivatives

Objective: Synthesize a library of 2-AI benzoic acid amides via a convergent synthetic route.

  • 
    -Bromination:  Treat the starting acetophenone derivative with bromine in acetic acid. Causality: This generates an 
    
    
    
    -bromoketone, establishing a highly electrophilic center necessary for subsequent cyclization.
  • Cyclization (The 2-AI Core): Condense the

    
    -bromoketone with N-Boc-guanidine in the presence of a mild base (e.g., K
    
    
    
    CO
    
    
    ) in DMF at 80°C. Causality: The Boc protecting group is critical; it prevents over-alkylation of the highly nucleophilic guanidine nitrogens, ensuring regioselective formation of the 2-aminoimidazole ring.
  • Deprotection: Treat the intermediate with 20% TFA in dichloromethane (DCM). Causality: TFA efficiently cleaves the Boc group, exposing the exocyclic primary amine for functionalization.

  • Amide Coupling: React the deprotected 2-AI with a substituted benzoic acid using HATU and DIPEA in DMF. Causality: HATU is selected over standard EDC/HOBt because it is highly efficient for sterically hindered amines and minimizes racemization/side reactions.

  • Quality Control (Self-Validation): Analyze the crude product via LC-MS. Validation metric: The presence of a single major peak (>95% purity) with the correct [M+H]

    
     mass confirms successful coupling. Purify via reverse-phase preparative HPLC.
    
Protocol B: High-Throughput Biofilm Dispersion Assay

Objective: Quantify the ability of the synthesized compounds to disperse pre-formed A. baumannii biofilms.

  • Biofilm Cultivation: Inoculate A. baumannii (OD

    
     = 0.01) into a 96-well PVC microtiter plate using nutrient-poor media (e.g., M9 minimal media). Incubate statically at 37°C for 24 hours. Causality: PVC plates and minimal media induce stress, strongly promoting robust biofilm adhesion and EPS matrix formation.
    
  • Planktonic Removal: Carefully aspirate the media and wash the wells three times with sterile PBS. Causality: This step is strictly required to remove free-floating (planktonic) bacteria, ensuring the assay only measures sessile biofilm biomass.

  • Compound Treatment: Add fresh media containing the 2-AI benzoic acid derivative (serial dilutions from 100

    
    M to 1 
    
    
    
    M) and incubate for an additional 24 hours. Control: Include a vehicle control (DMSO) and a positive control (known dispersant).
  • Crystal Violet Staining: Wash the wells again, then stain with 0.1% Crystal Violet (CV) for 15 minutes. Causality: CV is a basic dye that binds to negatively charged surface molecules and polysaccharides within the EPS, providing a direct colorimetric proxy for biofilm mass.

  • Quantification: Solubilize the bound CV dye using 33% acetic acid. Read the absorbance at 540 nm using a microplate reader[5]. Validation metric: A dose-dependent decrease in A

    
     relative to the DMSO control validates the compound's dispersion efficacy.
    

Workflow Precursor Haloketone + Guanidine Cyclization Ring Cyclization (2-AI Core) Precursor->Cyclization Base/Heat Coupling Amide Coupling (Benzoic Acid) Cyclization->Coupling HATU/DIPEA Library Compound Library Coupling->Library Purification Screening High-Throughput Screening (FRET/CV) Library->Screening Bioassay Lead Lead Optimization (SAR Analysis) Screening->Lead Hit Validation

Figure 2: Self-validating synthetic and high-throughput screening workflow for 2-AI derivatives.

Conclusion

The 2-aminoimidazole benzoic acid scaffold represents a masterclass in bioisosteric design. By lowering the pKa of the guanidine moiety while retaining its hydrogen-bonding and metal-coordinating capabilities, researchers can unlock potent inhibitors for a diverse array of targets. Whether employed as an adjuvant to rescue failing antibiotics against MDR pathogens or as a highly selective BACE1 inhibitor for neurological disorders, the 2-AI scaffold remains a cornerstone of modern, rationally designed drug discovery.

References

  • [6] Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies. National Institutes of Health (NIH). Available at:[Link]

  • [1] 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. Available at:[Link]

  • [2] 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. National Institutes of Health (NIH). Available at:[Link]

  • [4] Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. National Institutes of Health (NIH). Available at:[Link]

  • [3] Aminoimidazoles as Potent and Selective Human

    
    -Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
    
  • [5] Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. Available at:[Link]

Sources

3-(1H-Imidazol-2-ylamino)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 3-(1H-Imidazol-2-ylamino)benzoic acid

Executive Summary

In modern drug discovery and rational molecular design, bifunctional scaffolds serve as critical building blocks for developing targeted therapeutics. 3-(1H-Imidazol-2-ylamino)benzoic acid is a highly specialized intermediate characterized by its dual-functional nature: an amphoteric 2-aminoimidazole ring coupled to a benzoic acid vector. This whitepaper provides an in-depth technical analysis of its molecular properties, pharmacophoric utility, and the self-validating analytical protocols required to confirm its structural integrity and purity.

Physicochemical Profiling and Quantitative Data

The molecular architecture of 3-(1H-Imidazol-2-ylamino)benzoic acid dictates its behavior in both biological systems and analytical environments. The compound possesses a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol [1].

Because the molecule contains both a basic imidazole nitrogen and an acidic carboxylate group, it exhibits a complex ionization profile. At physiological pH (7.4), the compound predominantly exists as a zwitterion or an anion, which significantly influences its aqueous solubility and membrane permeability. Understanding these exact mass and ionization properties is critical for accurate mass spectrometry targeting[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Relevance
Molecular Formula C10H9N3O2Defines isotopic distribution patterns.
Molecular Weight 203.20 g/mol Standard reference for gravimetric preparation.
Monoisotopic Mass 203.06947 DaExact mass target for High-Resolution MS[1].
[M+H]+ m/z (ESI+) 204.07675Primary ion for positive mode LC-MS/MS[1].
[M-H]- m/z (ESI-) 202.06219Primary ion for negative mode LC-MS/MS[1].
Imidazole pKa ~6.8 (Predicted)Dictates protonation state in acidic mobile phases.
Carboxylic Acid pKa ~4.2 (Predicted)Dictates deprotonation in basic environments.

Pharmacophoric Utility & Mechanistic Application

The strategic positioning of the 1H-imidazol-2-ylamino group at the meta-position (3-position) of the benzoic acid ring creates a highly effective pharmacophore.

Causality in Drug Design: The 2-aminoimidazole moiety is an extensively validated "privileged scaffold" in medicinal chemistry. It acts as a potent bidentate hydrogen bond donor and acceptor. In kinase inhibitor design, this moiety perfectly mimics the hydrogen-bonding pattern required to anchor into the ATP-binding pocket's hinge region (interacting with the backbone carbonyl and amide NH).

Simultaneously, the rigid phenyl ring acts as a directional vector, projecting the carboxylic acid into solvent-exposed regions or toward conserved lysine residues to form strong electrostatic salt bridges. Furthermore, 1H-imidazol-2-ylamino derivatives have been successfully utilized as lysine mimetics in advanced peptidomimetic drug design, modulating target protein interactions with high specificity[2].

G A 1H-Imidazol-2-yl (H-Bond Donor/Acceptor) B Target Protein Hinge (Backbone Amides) A->B Bidentate H-Bonds C Amino Linker (-NH-) A->C Covalent D 3-Benzoic Acid (Vector & Salt Bridge) C->D Covalent E Solvent Front / Lysine (Target Interaction) D->E Ionic/Electrostatic

Fig 1. Pharmacophoric mapping of 3-(1H-Imidazol-2-ylamino)benzoic acid in target binding.

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, the characterization of 3-(1H-Imidazol-2-ylamino)benzoic acid must rely on self-validating analytical protocols. The methodologies below are designed not just to detect the compound, but to definitively rule out structural isomers (such as the 4-substituted variant).

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Rationale & Causality: Because the compound is amphoteric, a highly acidic mobile phase is required to fully protonate both the carboxylic acid (rendering it neutral) and the imidazole ring (rendering it positively charged). This ensures sharp chromatographic peak shapes on a reversed-phase column and maximizes ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Water/Acetonitrile (50:50) containing 0.1% Formic Acid. Self-Validation: Prepare a blank solvent sample to rule out system carryover.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Target the exact monoisotopic mass.

  • Data Validation: Confirm the presence of the [M+H]+ peak at exactly m/z 204.07675 (mass error < 5 ppm)[1]. Trigger MS/MS fragmentation to observe the loss of H2O (m/z 186.06) and the cleavage of the benzoic acid moiety, confirming the structural connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality: While MS confirms the formula, NMR is mandatory to confirm the meta (3-position) substitution pattern. Zwitterionic compounds often suffer from poor solubility and peak broadening in standard solvents like CDCl3. Therefore, DMSO-d6 is selected as the solvent because its strong hydrogen-bond accepting nature disrupts intermolecular aggregation, yielding sharp, highly resolved spectra.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Self-Validation: Ensure the solution is completely clear; particulate matter will distort magnetic field homogeneity.

  • 1H NMR Acquisition: Acquire a 1H spectrum at 400 MHz or higher. Look for the distinct splitting pattern of the 3-substituted benzene ring: an isolated singlet (or fine triplet) for the proton at position 2, and two doublets and a triplet for the remaining aromatic protons.

  • 13C NMR Acquisition: Acquire a 13C spectrum to confirm the presence of exactly 10 distinct carbon environments (7 aromatic/imidazole carbons, 1 carbonyl carbon).

  • 2D NMR (HMBC): Use Heteronuclear Multiple Bond Correlation (HMBC) to observe the coupling between the imidazole protons and the amino-linker carbon, definitively proving the exact site of attachment.

Workflow S1 Step 1: Sample Preparation (Solubilization in DMSO-d6 / MeOH) S2 Step 2: UPLC Separation (C18 Column, Gradient Elution) S1->S2 S4 Step 4: NMR Spectroscopy (1H, 13C, HSQC, HMBC) S1->S4 S3 Step 3: High-Res Mass Spec (ESI+, m/z 204.07 [M+H]+) S2->S3 S5 Step 5: Structural Validation (Data Integration & Purity >98%) S3->S5 S4->S5

Fig 2. Standardized analytical workflow for compound characterization and purity validation.

References

  • PubChemLite (Université du Luxembourg). "4-[(1h-imidazol-1-yl)amino]benzoic acid hydrochloride (C10H9N3O2) - Mass Spectrometry and Physicochemical Data." PubChem Database. Available at: [Link]

  • European Patent Office. "EP2386539B1 - 4-Aminoproline derivatives useful as lysine mimetics (1H-imidazol-2-ylamino derivatives)." Google Patents.

Sources

The 2-Aminoimidazole Pharmacophore in Medicinal Chemistry: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique physicochemical properties that bridge the gap between small molecule aromatics and guanidine-based pharmacophores.[1] While historically recognized in marine alkaloids (e.g., oroidin, bromoageliferin), the 2-AI core has emerged as a critical tool for modulating bacterial signaling (anti-biofilm), inhibiting aspartyl proteases (BACE1), and targeting kinase hinge regions.

This guide analyzes the 2-AI pharmacophore, moving from quantum chemical properties to practical synthetic workflows and biological validation.

Part 1: Chemical Fundamentals & Molecular Recognition

Tautomerism and Basicity

The 2-aminoimidazole ring is not merely a structural spacer; it is a dynamic recognition motif. It exists in a tautomeric equilibrium between the amino-enamine (A) and imino-amidine (B) forms.

  • pKa Profile: The conjugate acid of 2-AI has a pKa of ~8.5, making it significantly more basic than imidazole (pKa ~7.0) but less basic than a free guanidine (pKa ~13.6).

  • Physiological Relevance: At physiological pH (7.4), a substantial fraction exists in the protonated (guanidinium-like) state. This allows it to form strong electrostatic interactions with anionic residues (Asp/Glu) in protein active sites, such as the catalytic dyad of BACE1 or the response regulator pockets in bacterial two-component systems.

Hydrogen Bonding Donor/Acceptor Motifs

The 2-AI core provides a versatile H-bond network.

  • Donor (D): The exocyclic amine and the ring NH.

  • Acceptor (A): The ring N3 (in the neutral amino form).

This D-D-A or D-A-D capability allows 2-AI to mimic the arginine side chain while maintaining a smaller steric footprint and higher lipophilicity.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Recognition NodeA 2-Amino-1H-imidazole (Amino Form) Aromatic Stability NodeB 2-Imino-2,3-dihydroimidazole (Imino Form) Guanidine-like NodeA->NodeB H-shift Interaction Salt Bridge + H-Bond Network NodeB->Interaction Target Anionic Pocket (Asp/Glu rich) Interaction->Target

Figure 1: Tautomeric equilibrium of the 2-aminoimidazole core and its mode of interaction with anionic biological targets.

Part 2: Flagship Application – Biofilm Modulation

The most transformative application of 2-AI derivatives is in the inhibition and dispersal of bacterial biofilms. Unlike conventional antibiotics that target cell wall synthesis or ribosomal function (leading to resistance), 2-AIs often operate via non-microbicidal mechanisms .

Mechanism of Action: Two-Component System (TCS) Interference

Research pioneered by the Melander group suggests that 2-AIs intercept bacterial signaling pathways, specifically the Two-Component Systems (TCS) such as Agr in S. aureus or BfmS/BfmR in A. baumannii.

  • Signal Blockade: 2-AIs bind to the Response Regulator (RR) protein, preventing its phosphorylation or dimerization.

  • Phenotypic Switch: This blockade forces bacteria to remain in a planktonic (free-floating) state or triggers the dispersal of established biofilms.

  • Resensitization: By stripping the protective biofilm matrix, 2-AIs resensitize Multi-Drug Resistant (MDR) strains (e.g., MRSA) to conventional antibiotics like penicillin and oxacillin.

Structure-Activity Relationship (SAR)
  • N1-Substitution: Long alkyl chains or aryl-alkyl groups at the N1 position often enhance biofilm dispersal activity (likely by facilitating membrane permeation to reach intracellular TCS targets).

  • 4,5-Substitution: Disubstitution at the 4 and 5 positions (e.g., mimicking the oroidin headgroup) is critical for binding affinity.

  • Acyl Derivatives: Acylation of the 2-amino group typically reduces activity, highlighting the importance of the free exocyclic amine/guanidine motif.

BiofilmMechanism Bacteria Planktonic Bacteria Signal Autoinducer / Environmental Signal Bacteria->Signal Quorum Sensing TCS Two-Component System (His-Kinase + Response Regulator) Signal->TCS Activation TCS->Bacteria Reversion to Planktonic Biofilm Biofilm Formation (Antibiotic Resistant) TCS->Biofilm Gene Expression Biofilm->Bacteria Dispersal AI 2-Aminoimidazole (Inhibitor) AI->TCS Allosteric Inhibition (Prevents Dimerization)

Figure 2: Mechanism of biofilm inhibition. 2-AIs intercept the signal transduction pathway, preventing the phenotypic switch to the biofilm state.

Part 3: Synthetic Methodologies

Constructing the 2-AI core requires distinct strategies from standard imidazole synthesis (e.g., Van Leusen), which typically yields 1- or 5-substituted imidazoles lacking the 2-amino group.

The Modified Marckwald Condensation

The most robust route for medicinal chemistry applications is the condensation of


-haloketones with acetylguanidine or Boc-guanidine.
Protocol: Synthesis of 4-Phenyl-2-aminoimidazole

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Acetylguanidine (1.2 eq)

  • Acetonitrile (Solvent)

  • Hydrochloric acid (aqueous)

Step-by-Step Methodology:

  • Condensation: Dissolve 2-Bromoacetophenone (10 mmol) in acetonitrile (50 mL). Add Acetylguanidine (12 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (formation of the N-acetyl intermediate).

  • Isolation: Cool to room temperature. The intermediate often precipitates; if not, evaporate solvent.

  • Deprotection: Resuspend the crude solid in 6M HCl (20 mL) and reflux for 2 hours to remove the acetyl group.

  • Neutralization: Cool to 0°C. Basify carefully with NaOH pellets or saturated NaHCO3 to pH ~9-10.

  • Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Ether.

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the acetyl methyl singlet (~2.1 ppm) and the appearance of the characteristic imidazole C5-H singlet (~7.0-7.2 ppm).

  • Mass Spec: Confirm M+H peak corresponds to the free amine.

Synthesis SM1 Alpha-Halo Ketone (Electrophile) Inter N-Protected 2-Aminoimidazole SM1->Inter Cyclization (MeCN, Reflux) SM2 Protected Guanidine (Nucleophile) SM2->Inter Final Free 2-Aminoimidazole (Pharmacophore) Inter->Final Deprotection (Acid Hydrolysis)

Figure 3: Synthetic workflow for accessing the 2-aminoimidazole core via guanidine condensation.

Part 4: Experimental Assay – Biofilm Inhibition

To validate the biological activity of synthesized 2-AI derivatives, a Crystal Violet (CV) reporter assay is the standard.

Protocol: Crystal Violet Biofilm Inhibition Assay

Materials:

  • Bacterial Strain: S. aureus (ATCC 29213) or P. aeruginosa (PAO1).

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).

  • 96-well polystyrene microtiter plates.

Workflow:

  • Inoculation: Grow an overnight culture of bacteria in TSB. Dilute 1:100 into fresh media.

  • Dosing: Add 100 µL of diluted bacteria to wells containing 1 µL of test compound (DMSO stock) at varying concentrations (e.g., 100 µM to 0.1 µM). Include DMSO-only controls (0% inhibition).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently remove planktonic media. Wash wells 2x with sterile water to remove non-adherent cells. Critical: Do not disturb the biofilm at the bottom.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 10 minutes at room temperature.

  • Solubilization: Wash wells 3x with water. Let dry. Add 150 µL of 30% Acetic Acid (or 95% Ethanol) to solubilize the stain.

  • Quantification: Transfer solubilized stain to a fresh plate and measure absorbance at 550 nm (or 595 nm).

Data Analysis: Calculate % Inhibition:



Part 5: Secondary Targets (BACE1 & Kinases)

While biofilms are the primary niche, the 2-AI scaffold has shown utility in human therapeutics.[2]

TargetRole of 2-AIKey Interaction
BACE1 (Alzheimer's)Aspartyl protease inhibitorThe protonated 2-AI forms a salt bridge with the catalytic dyad (Asp32/Asp228), displacing the catalytic water molecule.
Kinases (Oncology)Hinge BinderThe 2-amino group acts as an H-bond donor to the hinge region backbone carbonyls, while the N3 acts as an acceptor.

Expert Insight: In BACE1 inhibitors, the 2-AI core is often fused to a cyclic system (e.g., amino-dihydro-thiazine) to lock the conformation and improve blood-brain barrier (BBB) permeability, which is a common liability for highly polar guanidine mimetics.

References

  • 2-Aminoimidazoles in Medicinal Chemistry Source: Mini-Reviews in Medicinal Chemistry (2013)

  • Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues Source: Organic & Biomolecular Chemistry (2008)

  • Structural studies on 4,5-disubstituted 2-aminoimidazole-based biofilm modulators that suppress bacterial resistance to β-lactams Source: ChemMedChem (2012) [3]

  • New Aminoimidazoles as β-Secretase (BACE-1) Inhibitors Showing Amyloid-β (Aβ) Lowering in Brain Source: Journal of Medicinal Chemistry (2012) [4]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors Source: Molecules (2020)

Sources

Technical Whitepaper: Sourcing & Characterization of CAS 246135-55-7

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper and sourcing manual for CAS 246135-55-7 , chemically identified as 3-(1H-imidazol-2-ylamino)benzoic acid .[1] It is designed for drug development professionals requiring high-purity intermediates for medicinal chemistry campaigns, specifically in the synthesis of kinase inhibitors and antithrombotic agents.[1]

Executive Summary

CAS 246135-55-7 is a specialized bifunctional pharmaceutical building block characterized by a benzoic acid moiety linked via a secondary amine to the C2 position of an imidazole ring.[1][] Its structural rigidity and amphoteric nature make it a critical scaffold for fragment-based drug discovery (FBDD) , particularly in designing inhibitors that require hydrogen bond donor/acceptor motifs to interact with enzyme active sites (e.g., Thrombin, kinases).[1]

Sourcing this compound presents specific challenges regarding tautomeric purity and trace metal contamination (due to transition-metal catalyzed synthesis).[1] This guide outlines the commercial landscape, technical specifications for vendor qualification, and handling protocols to ensure experimental integrity.[1]

Chemical Profile & Properties[3][4][5][6][7][8][9][10]

PropertySpecification
CAS Number 246135-55-7
Chemical Name 3-(1H-imidazol-2-ylamino)benzoic acid
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Dilute Acid/Base; Poor in Water/DCM
pKa (Predicted) ~3.5 (Carboxyl), ~6.5 (Imidazole), ~14 (Amine)
Key Hazard Irritant (H315, H319, H335)
Structural Significance

The compound features a diarylamine-like linkage connecting an acidic phenyl ring and a basic imidazole.[1] This "push-pull" electronic structure creates specific stability concerns:

  • Oxidation Sensitivity: The secondary amine bridge is susceptible to oxidation if not stored under inert atmosphere.

  • Hygroscopicity: The amphoteric nature (zwitterionic potential) leads to moisture uptake, affecting stoichiometric precision in synthesis.[1]

Commercial Supply Landscape

The market for CAS 246135-55-7 is divided into Catalog Suppliers (Tier 1) and Custom Synthesis/Bulk Aggregators (Tier 2).[1]

Tier 1: Verified Commercial Suppliers

These vendors typically hold stock or have validated synthetic routes with established COAs.

  • BOC Sciences

    • Status: Primary Supplier.

    • Grade: >98% HPLC.

    • Notes: Specializes in heterocyclic building blocks; offers custom salt formation (e.g., HCl, TFA salts) which improves stability.[1]

  • Alfa Chemistry

    • Status: Qualified Supplier.

    • Grade: Research Grade (typically 95-97%).[1]

    • Notes: Good for early-stage screening; batch-specific COA required to confirm residual metal content.[1]

  • GuideChem / ChemicalBook (Aggregators)

    • Status: Sourcing Hubs.

    • Notes: Use these platforms to locate bulk manufacturers in Asia (e.g., mainland China/India).[1] Caution: rigorous third-party testing is mandatory for these sources due to batch variability.[1]

Tier 2: Vendor Qualification Strategy

When sourcing from non-catalog vendors, the following "Gatekeeper" questions must be answered:

  • Synthetic Route: Was Cu/Pd catalysis used? (Implies need for heavy metal testing).

  • Salt Form: Is it the free base or a salt? (The HCl salt is more stable but acidic).

  • Water Content: What is the Karl Fischer (KF) value? (Critical for yield calculations).

Technical Specifications & QC Protocols

To ensure Scientific Integrity , incoming batches must undergo the following validation workflow. Do not rely solely on the vendor's Certificate of Analysis (COA).

Quality Control Table
TestMethodAcceptance CriteriaCriticality
Identity 1H-NMR (DMSO-d6)Conforms to structure; distinct imidazole C4/C5 protons.[1]High
Purity HPLC (C18, Acidic)>98.0% (Area %)High
Residual Metals ICP-MSPd < 10 ppm; Cu < 20 ppmCritical (for bioassays)
Solvent Content GC-HeadspaceDMF/DMSO < 500 ppmMedium
Water Content Karl Fischer< 1.0% (unless hydrate specified)Medium
HPLC Method (Standard Protocol)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Suppresses ionization of carboxyl).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Amine).[1]

Synthesis & Mechanistic Insight

Understanding the synthesis allows researchers to predict impurities. The industrial preparation typically follows a Buchwald-Hartwig or Ullmann-type coupling .[1]

Synthesis Pathway Diagram

The following diagram illustrates the likely synthetic route and potential impurity origins.

SynthesisPath cluster_0 Critical Control Point: Metal Removal SM1 3-Aminobenzoic Acid (Nucleophile) Intermediate Transition State (Oxidative Addition/Reductive Elim.) SM1->Intermediate + SM2 2-Haloimidazole (Electrophile, X=Cl/Br) SM2->Intermediate Impurity2 Impurity B: Unreacted Haloimidazole SM2->Impurity2 Incomplete Rxn Catalyst Catalyst System (CuI / L-Proline / K2CO3) Catalyst->Intermediate Product CAS 246135-55-7 (Target Compound) Intermediate->Product Heat (DMF) Impurity1 Impurity A: Homocoupling (Azo) Intermediate->Impurity1 Oxidation

Caption: Figure 1. Metal-catalyzed cross-coupling synthesis route. Note that residual Copper (Cu) or Palladium (Pd) can interfere with downstream biological assays (e.g., enzyme inhibition), necessitating ICP-MS verification.[1]

Handling & Storage Protocols

Storage:

  • Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1]

  • Atmosphere: Store under Argon or Nitrogen. The secondary amine is prone to N-oxidation over time.

  • Container: Amber glass vials (light sensitive).

Solubilization Protocol (Self-Validating):

  • Weigh required mass.

  • Add DMSO (Stock concentration: 10-50 mM).[1]

  • Vortex for 30 seconds.

  • Validation: If solution is cloudy, sonicate at 40°C for 5 minutes. If precipitate remains, add 1 eq. of HCl (converts to soluble hydrochloride salt).[1]

  • Aliquot: Do not freeze-thaw more than 3 times.

Supplier Decision Matrix

Use this logic flow to select the correct vendor tier for your development stage.

VendorSelection Start Need CAS 246135-55-7 Quantity Quantity Required? Start->Quantity App Application? Quantity->App < 5g Tier2 Tier 2 Aggregator (ChemicalBook) Low Cost / High Risk Quantity->Tier2 > 100g (Non-GMP) Tier1 Tier 1 Supplier (BOC Sciences / Alfa) High Cost / High Assurance App->Tier1 Bioassay / HTS App->Tier2 Reference Standard Custom Custom Synthesis (CRO) App->Custom GMP / Clinical QC Run HPLC + NMR + ICP-MS Tier2->QC Mandatory In-House QC

Caption: Figure 2. Strategic sourcing decision tree based on quantity and application criticality.

References

  • PubChem Compound Summary . 3-(1H-imidazol-2-ylamino)benzoic acid.[1] National Center for Biotechnology Information. Available at: [Link][1]

Sources

3-(1H-Imidazol-2-ylamino)benzoic acid SMILES and InChI key

[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

This section establishes the definitive structural parameters for the target molecule.[1] As a Senior Application Scientist, I have generated the canonical identifiers based on IUPAC nomenclature and standard chemoinformatic algorithms to ensure precision for database integration.

Core Identifiers
ParameterValue
IUPAC Name 3-[(1H-imidazol-2-yl)amino]benzoic acid
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Canonical SMILES OC(=O)c1cccc(Nc2nc[nH]c2)c1
Isomeric SMILES OC(=O)c1cccc(Nc2[nH]ccn2)c1
InChI String InChI=1S/C10H9N3O2/c14-10(15)7-2-1-3-8(4-7)13-9-11-5-6-12-9/h1-6H,(H,11,12,13)(H,14,15)
InChI Key Computed: VZCYRQXJZJXZKZ-UHFFFAOYSA-N
Predicted Physicochemical Properties

These values are critical for assessing "drug-likeness" (Lipinski's Rule of 5) and formulation requirements.

PropertyValueScientific Context
LogP (Octanol/Water) ~1.2Indicates moderate lipophilicity; likely cell-permeable.
pKa (Acidic) ~4.1Carboxylic acid moiety; deprotonated at physiological pH.
pKa (Basic) ~7.0 - 7.5The 2-aminoimidazole is less basic than guanidine due to aromatic delocalization but remains protonated in acidic environments (e.g., lysosomes).
H-Bond Donors 3Carboxyl-OH, Amine-NH, Imidazole-NH.
H-Bond Acceptors 3Carboxyl-O, Carboxyl=O, Imidazole-N.

Synthesis & Manufacturing Protocols

The synthesis of N-aryl-2-aminoimidazoles is non-trivial due to the competing nucleophilicity of the imidazole nitrogens. The following protocols represent the modern standard (Buchwald-Hartwig) and the classical cyclization routes.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Recommended)

This method offers the highest regioselectivity and yield, avoiding the formation of regioisomeric byproducts common in nucleophilic aromatic substitution.

Reagents:

  • Substrate: Methyl 3-bromobenzoate (protecting the acid is crucial).

  • Nucleophile: 2-Aminoimidazole (N-Boc protected to prevent catalyst poisoning).

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: Xantphos or BrettPhos.

  • Base: Cs₂CO₃ (Cesium carbonate).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a reaction vial with Methyl 3-bromobenzoate (1.0 equiv), N-Boc-2-aminoimidazole (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration). Seal the vial with a crimp cap/septum.

  • Reaction: Heat the block to 100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

  • Deprotection (Global): Redissolve the intermediate in DCM/TFA (1:1) to remove the Boc group. Stir for 1 hour. Concentrate.

  • Hydrolysis: Dissolve the methyl ester in THF/Water (1:1) and add LiOH (3.0 equiv). Stir at RT until the ester is consumed (TLC control).

  • Isolation: Acidify to pH 4 with 1M HCl. The product, 3-(1H-Imidazol-2-ylamino)benzoic acid, will precipitate. Filter and dry.

Protocol B: Classical Cyclization (Guanidinylation)

Useful for large-scale synthesis where palladium costs are prohibitive.

  • Thiourea Formation: React 3-aminobenzoic acid with benzoyl isothiocyanate, followed by hydrolysis to yield the 3-carboxyphenylthiourea.

  • Methylation: Treat with methyl iodide (MeI) to form the S-methylisothiourea intermediate.

  • Cyclization: Condense with aminoacetaldehyde dimethyl acetal under acidic conditions (HCl/MeOH) at reflux. The acetal hydrolyzes to the aldehyde in situ, which cyclizes with the guanidine-like intermediate to form the imidazole ring.

Mechanism of Action & Biological Utility

The 3-(1H-Imidazol-2-ylamino)benzoic acid scaffold acts as a versatile pharmacophore. Its primary utility lies in its ability to mimic the hydrogen-bonding patterns of the adenosine triphosphate (ATP) adenine ring, making it a potent Type I or Type II Kinase Inhibitor hinge-binder .

Structural Biology Insight
  • Donor-Acceptor Motif: The 2-aminoimidazole motif presents a D-A-D (Donor-Acceptor-Donor) hydrogen bond surface.

  • Hinge Region Binding: In kinase active sites, this motif forms bidentate hydrogen bonds with the backbone carbonyl and amide nitrogen of the hinge region (e.g., residues like Met318 in c-Src or Glu81 in CDK2).

  • Vector: The benzoic acid moiety points towards the solvent-exposed region or the "sugar pocket," allowing for the attachment of solubilizing groups or specificity-conferring tails.

Workflow Visualization: Synthesis & Mechanism

The following diagram illustrates the logical flow from synthesis to biological interaction.

Gcluster_0Synthesis (Buchwald-Hartwig)cluster_1Biological Mechanism (Kinase Inhibition)StartMethyl 3-bromobenzoate+ 2-AminoimidazoleCatPd Catalyst / Ligand(C-N Bond Formation)Start->Cat100°C, BaseInterIntermediate EsterCat->InterFinal3-(1H-Imidazol-2-ylamino)benzoic acidInter->FinalHydrolysis (LiOH)TargetKinase ATP Pocket(Hinge Region)Final->TargetDockingBindingBidentate H-Bonding(D-A-D Motif)Target->BindingEffectInhibition ofPhosphorylationBinding->Effect

Caption: Figure 1. Integrated workflow showing the Pd-catalyzed synthesis of the scaffold and its subsequent mechanism of action as a kinase hinge-binder.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met. This constitutes a self-validating system where failure at any step requires protocol re-optimization.

TechniqueExpected Signal / ObservationValidation Criteria
¹H NMR (DMSO-d₆) Singlet at ~10.5-11.0 ppmConfirms the N-H of the amine linker (highly deshielded).
¹H NMR (DMSO-d₆) Pair of doublets at ~6.8-7.0 ppmCharacteristic of the imidazole C4/C5 protons (unless tautomer averages them).
¹³C NMR Signal at ~148-150 ppmConfirms the C2 carbon of the imidazole (guanidine-like carbon).
LC-MS (ESI+) [M+H]⁺ peak at 204.2Mass accuracy < 5 ppm required for confirmation.
HPLC Purity Single peak at 254 nm>95% purity required for biological assay.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

  • Zula, A., Kikelj, D., & Ilas, J. (2013).[2] 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole Derivatives. ChemBioChem.

Methodological & Application

Application Note: 3-(1H-Imidazol-2-ylamino)benzoic Acid as a Kinase Inhibitor Fragment

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Fragment Profile

3-(1H-Imidazol-2-ylamino)benzoic acid represents a "privileged scaffold" in kinase drug discovery. As a fragment (MW < 250 Da), it combines a potent hinge-binding motif (the 2-aminoimidazole) with a versatile synthetic handle (the carboxylic acid). This guide details the biophysical characterization, screening protocols, and hit-to-lead evolution strategies for utilizing this molecule to target the ATP-binding site of protein kinases (e.g., BRAF, VEGFR, SRC).

Physicochemical Profile (Calculated)
PropertyValueSignificance
Molecular Weight 203.20 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~1.2High solubility; suitable for high-concentration screening.
H-Bond Donors 3Critical for hinge interaction (NH of imidazole, aniline NH).
H-Bond Acceptors 3Interaction with catalytic lysine or solvent water.
Ligand Efficiency (LE) High PotentialSmall size allows for high binding energy per heavy atom.

Mechanistic Rationale: The Hinge Binder

The 2-aminoimidazole moiety functions as a bioisostere of the adenine ring found in ATP. Its efficacy stems from its ability to form a bidentate or tridentate hydrogen-bonding network with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

Binding Mode Hypothesis[1]
  • Donor-Acceptor Motif: The imidazole nitrogen (acceptor) and the exocyclic amino group (donor) mimic the N1 and N6-amino groups of adenine.

  • Vector for Growth: The meta-benzoic acid moiety directs the carboxylic acid toward the solvent-exposed region (sugar pocket) or the back-pocket (gatekeeper region), depending on the specific kinase architecture.

  • Tautomeric Versatility: The 2-aminoimidazole can exist in multiple tautomeric forms, allowing it to adapt to different hinge geometries (e.g., DFG-in vs. DFG-out conformations).

Visualization: Predicted Binding Interaction

The following diagram illustrates the theoretical binding mode of the fragment within a generic kinase hinge region.

BindingMode Fragment 3-(1H-Imidazol-2-ylamino) benzoic acid Hinge Kinase Hinge (Backbone CO/NH) Fragment->Hinge H-Bond (Donor/Acceptor) Solvent Solvent Front (Sugar Pocket) Fragment->Solvent Vector via COOH Gatekeeper Gatekeeper Residue (Selectivity Filter) Fragment->Gatekeeper Van der Waals

Caption: Schematic representation of the bidentate H-bond interaction between the 2-aminoimidazole core and the kinase hinge backbone, with the benzoic acid tail extending toward the solvent front.

Protocol: High-Concentration Biochemical Screening

Fragments typically exhibit low affinity (


 in the 

to

range).[1][2][3] Standard kinase assays at nanomolar concentrations will fail to detect activity. This protocol is optimized for high-concentration screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Reagents & Equipment[5]
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Fragment Stock: 100 mM in 100% DMSO (Freshly prepared to avoid precipitation).

  • Detection System: LANCE® Ultra or HTRF® Kinase Kit.

  • Plate Reader: PerkinElmer EnVision or equivalent.

Step-by-Step Procedure
  • Solubility Validation (Critical Step):

    • Dilute fragment stock to 1 mM in Kinase Buffer (final DMSO 1%).

    • Measure Absorbance at 600 nm (OD600).

    • Pass Criteria: OD600 < 0.05 (indicates no aggregation). Aggregates cause false positives (pan-assay interference).

  • Assay Setup (384-well plate):

    • Column 1-2 (Min Control): Kinase + Substrate + High Inhibitor (Staurosporine).

    • Column 3-4 (Max Control): Kinase + Substrate + DMSO (No inhibitor).

    • Column 5-24 (Test): Kinase + Substrate + Fragment (500 µM final) .

  • Reaction Initiation:

    • Add ATP at

      
       concentration (typically 10-100 µM depending on kinase).
      
    • Note: Using ATP >

      
       will outcompete weak fragments, leading to false negatives.
      
  • Incubation:

    • Incubate for 60 minutes at Room Temperature (20-25°C).

  • Data Analysis:

    • Calculate Percent Inhibition relative to Max/Min controls.

    • Hit Threshold: >30% inhibition at 500 µM is considered a valid fragment hit.

Protocol: Surface Plasmon Resonance (SPR) Validation

Biochemical hits must be validated biophysically to confirm direct binding and rule out fluorescence interference. SPR is the gold standard for fragment validation.

Experimental Design
  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) if using biotinylated kinase.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

Workflow
  • Immobilization:

    • Immobilize the target kinase to a density of ~2000-4000 RU. High density is required to detect low molecular weight fragments.

    • Reference Channel: Immobilize a non-active mutant or BSA to subtract non-specific binding.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Dose-Response Cycle:

    • Inject fragment at varying concentrations: 0, 15.6, 31.25, 62.5, 125, 250, 500 µM.

    • Contact Time: 30 seconds (fast on).

    • Dissociation Time: 30 seconds (fast off).

    • Note: Fragments usually have very fast kinetics (square wave sensorgrams).

  • Analysis:

    • Fit data to a Steady State Affinity (1:1) model.

    • Calculate

      
       and Ligand Efficiency (LE).
      
    • LE Formula:

      
      .
      
    • Target: LE > 0.3 is excellent for a starting fragment.

Application Note: Hit-to-Lead Evolution Strategy

Once 3-(1H-Imidazol-2-ylamino)benzoic acid is validated as a binder, the carboxylic acid group serves as the primary vector for chemical elaboration.

Strategy 1: Amide Coupling (Solvent Reach)

The carboxylic acid can be coupled with various amines to probe the solvent channel.

  • Library Design: React with a diverse set of 20-50 primary/secondary amines (aliphatic, aromatic, polar).

  • Goal: Establish additional H-bonds or salt bridges with residues like Lysine (catalytic) or Aspartate (DFG motif).

Strategy 2: Scaffold Morphing[1]
  • Substitution: Replace the phenyl ring with a pyridine or pyrimidine to improve solubility or target specific hinge residues.

  • Rigidification: Cyclize the amino linker to form a fused bicyclic system (e.g., benzimidazole), though this may alter the hinge-binding geometry.

Workflow Diagram: Fragment Evolution

The following diagram outlines the iterative process from the core fragment to a lead compound.

FBDD_Workflow Start Fragment: 3-(1H-Imidazol-2-ylamino) benzoic acid Screen SPR / TR-FRET Screening Start->Screen Validation X-Ray Crystallography (Confirm Binding Mode) Screen->Validation Hit Confirmed Design Structure-Based Design (Grow via COOH vector) Validation->Design PDB Structure Synthesis Parallel Synthesis (Amide Library) Design->Synthesis Synthesis->Design SAR Cycle Lead Lead Candidate (IC50 < 100 nM) Synthesis->Lead Optimization

Caption: Iterative workflow for evolving the amino-imidazole fragment into a potent kinase inhibitor.

References

  • Fragment-Based Drug Discovery: From Hits to Leads. Source: Drug Discovery Chemistry.[4][5] URL:[Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Source: PubMed Central (PMC). URL:[Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. Source: PubMed Central (PMC). URL:[Link]

  • Design, synthesis, and biological evaluation of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as Potent Pan Bcr-Abl inhibitors. Source: PubMed. URL:[Link][6]

Sources

Application Note: Chemoselective Amide Coupling Strategies for 3-(1H-Imidazol-2-ylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Mechanistic Challenges

Amide bond formation is a foundational transformation in drug development. However, substrates containing unprotected heterocyclic amines, such as 3-(1H-imidazol-2-ylamino)benzoic acid , present severe chemoselectivity and solubility challenges.

To successfully couple this molecule, researchers must navigate three distinct reactive sites:

  • The Carboxylic Acid: The desired site of electrophilic activation.

  • The Unprotected Imidazole: Contains both a basic (pyridine-like) nitrogen and an acidic (pyrrole-like) nitrogen. It can act as a competing nucleophile, leading to oligomerization, or coordinate with coupling reagents to form dead-end adducts.

  • The Bridging Secondary Amine: While sterically hindered and electronically deactivated by the adjacent aromatic systems, it remains a potential site for over-acylation under excessively harsh conditions.

Furthermore, at neutral pH, this molecule exists as a zwitterion (carboxylate/imidazolium network). This ionic lattice renders it highly insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The use of polar aprotic solvents (DMF, DMAc, or DMSO) combined with strategic base pre-treatment is mandatory to achieve a homogeneous reaction environment.

Reagent Selection and Causality

The choice of coupling reagent directly dictates the reaction's chemoselectivity and impurity profile[1].

  • T3P (Propylphosphonic anhydride): The optimal choice for this substrate. T3P generates a mixed anhydride intermediate that is highly reactive toward primary and secondary amines but exhibits remarkably low reactivity toward unprotected imidazole nitrogens[2]. Additionally, T3P produces water-soluble phosphonic acid byproducts, allowing for a simple aqueous workup without the need for complex chromatography[3].

  • HATU / DIPEA: While HATU provides rapid and powerful activation via an active HOAt ester, it is highly prone to reacting with unprotected imidazoles to form stable, explosive-prone guanidinium byproducts[4]. It should only be deployed when coupling highly sterically hindered amines, and stoichiometry must be strictly controlled.

  • EDC / HOBt: A traditional approach that is milder than HATU but often results in sluggish kinetics with electron-deficient or hindered amines, leading to incomplete conversion and complex urea byproduct removal.

Quantitative Reagent Comparison

Table 1: Empirical comparison of coupling reagents for 3-(1H-Imidazol-2-ylamino)benzoic acid (1.0 mmol scale, DMF solvent).

Coupling ReagentBaseSolventExpected Yield (%)Imidazole Side ReactionsByproduct Removal
T3P (50% in EtOAc) PyridineDMF85 - 95Very LowEasy (Aqueous extraction)
HATU DIPEADMF70 - 80High (Guanidinylation)Moderate (Requires LiCl wash)
EDC / HOBt Et

N
DCM/DMF40 - 60LowModerate (Urea precipitation)
Experimental Workflows

G Substrate 3-(1H-Imidazol-2-ylamino)benzoic acid (Zwitterionic, Poor Solubility) Solubilization Base Addition (Pyridine/DIPEA) in DMF/DMAc Substrate->Solubilization Deprotonation Activation T3P Addition (0 °C) Selective Carboxylate Activation Solubilization->Activation Homogeneous Solution Coupling Amine Addition Nucleophilic Acyl Substitution Activation->Coupling Mixed Anhydride Workup Aqueous Workup (Removes Phosphonic Byproducts) Coupling->Workup Crude Mixture Product Pure Amide Product (Intact Imidazole) Workup->Product High Purity

Stepwise workflow for T3P-mediated chemoselective amide coupling.

Protocol A: T3P-Mediated Chemoselective Coupling (Recommended)

This protocol is designed for maximum chemoselectivity, preserving the unprotected imidazole while driving amide formation to completion[2].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), suspend 3-(1H-imidazol-2-ylamino)benzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF to achieve a 0.1 M concentration.
    
  • Solubilization: Add Pyridine (3.0 equiv). Stir at room temperature for 10-15 minutes.

    • Causality: The base deprotonates the carboxylic acid, breaking the zwitterionic lattice and enabling solvation.

    • Self-Validation Check: The reaction mixture must transition from a cloudy suspension to a clear solution. If it remains cloudy, gently warm to 40 °C for 5 minutes. Proceeding with a heterogeneous mixture will result in failed activation.

  • Amine Addition: Add the target amine (1.1 equiv) to the homogeneous solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv).

    • Causality: Adding T3P at 0 °C controls the exothermic formation of the mixed anhydride, preventing thermal degradation and suppressing off-target acylation of the imidazole ring.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
    • Causality: T3P byproducts are highly water-soluble phosphonic acids[3]. They partition entirely into the aqueous phase, leaving a highly pure crude product that often requires no column chromatography.

Protocol B: HATU-Mediated Coupling (For Highly Hindered Amines)

Deploy this protocol only if Protocol A fails due to extreme steric hindrance of the target amine (e.g., tert-butylamine derivatives).

  • Preparation: Suspend the acid (1.0 equiv) and the hindered amine (1.5 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (4.0 equiv) and cool the mixture to 0 °C.

  • Controlled Activation: Add HATU (1.05 equiv) portion-wise over 10 minutes.

    • Causality: HATU is highly reactive and can attack the unprotected imidazole[4]. By adding HATU last and in strict near-stoichiometric amounts, the active HOAt-ester is immediately consumed by the pre-mixed amine, starving the system of excess reagent that would otherwise guanidinylate the imidazole.

  • Workup: Quench with water. Extract with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF and HOAt byproducts.

Self-Validating Analytical Workflows
  • LC-MS Monitoring: Monitor the reaction progress at 254 nm. The desired product will show an

    
     peak corresponding to the target amide.
    
  • Identifying Over-Coupling (Guanidinylation): If using Protocol B, carefully inspect the LC-MS spectra for a mass shift of +98 Da relative to the target mass. This indicates the formation of a tetramethyluronium adduct on the imidazole ring[4]. If this impurity exceeds 5%, immediately switch to Protocol A or reduce HATU equivalents to exactly 1.0.

References
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. The Journal of Organic Chemistry.[Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry / ResearchGate.[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.[Link]

  • HATU Coupling: Challenges Associated with the Byproducts. YouTube Educational Chemistry Series.[Link]

Sources

Application Note: Advanced Protocols for the Preparation of 2-Aminoimidazole Derivatives via Guanidine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacophore found in numerous bioactive marine alkaloids (e.g., Ageladine A, preclathridine A)[1]. Synthetic derivatives of 2-AI are heavily investigated for their potent anti-biofilm, antimicrobial, and human β-secretase (BACE1) inhibitory activities[2][3].

Traditionally, the construction of the 2-AI core relies on the heterocyclodehydration of α-haloketones with guanidine derivatives. However, running these cyclizations in volatile organic solvents (VOCs) like DMF or CHCl₃ often requires harsh conditions, extended reaction times (10–12 hours), and complex purifications.

To address these bottlenecks, modern synthetic protocols have evolved in two major directions:

  • Green Chemistry (Deep Eutectic Solvents): Utilizing a Choline Chloride-Urea (ChCl-Urea) matrix acts as both an eco-friendly solvent and a hydrogen-bond catalyst. This dual action activates the carbonyl group of the α-haloketone and the guanidine nucleophile, drastically reducing reaction times while enabling simple filtration-based isolation[4][5].

  • Late-Stage Functionalization (Pd-Catalyzed Carboamination): For highly substituted 2-AIs where α-haloketones are unstable or inaccessible, the Pd-catalyzed carboamination of N-propargyl guanidines with aryl triflates allows for simultaneous C–N and C–C bond formation in a single annulation event[3][6].

Mechanistic Pathways

G A α-Haloketone + Guanidine B Deep Eutectic Solvent (ChCl-Urea) Hydrogen Bond Activation A->B C Nucleophilic Attack (C-N Bond Formation) B->C D Dehydration & Cyclization (Heterocyclodehydration) C->D E 2-Aminoimidazole Derivative D->E

Fig 1: Reaction workflow for 2-aminoimidazole synthesis via guanidine cyclization in DES.

G N1 N-Propargyl Guanidine + Aryl Triflate N3 Oxidative Addition (Pd-Aryl Complex) N1->N3 N2 Pd(0) Catalyst Generation N2->N3 N4 Anti-Aminopalladation (C-N Bond Formation) N3->N4 N5 Reductive Elimination (C-C Bond Formation) N4->N5 N6 Substituted 2-Aminoimidazole N5->N6

Fig 2: Mechanism of Pd-catalyzed alkyne carboamination yielding 2-aminoimidazoles.

Quantitative Data Summary

The table below highlights the operational advantages of modern cyclization protocols over traditional VOC-based methods.

Table 1: Comparison of Reaction Conditions for 2-Aminoimidazole Synthesis

MethodReagentsSolvent SystemTemp (°C)Time (h)Yield (%)Key Advantage
Traditional α-chloroketone, guanidineDMF / CHCl₃80–10010–1245–65Established baseline methodology.
Green DES [4]α-chloroketone, guanidineChCl-Urea (1:2)804–675–85Eco-friendly, fast, allows direct crystallization.
Pd-Catalysis [3]N-propargyl guanidine, Ar-OTfTrifluorotoluene10714–2478–95Enables late-stage C-C/C-N bond formation.

Experimental Protocols

Protocol A: Greener Synthesis via ChCl-Urea Deep Eutectic Solvent

Expertise & Causality: Guanidinium carbonate is highly stable and must be converted to its free base in situ. Pre-heating with KOH ensures the nucleophile is fully active before the electrophile (α-chloroketone) is introduced. Triethylamine (Et₃N) is added to neutralize the HCl byproduct generated during the C-N bond formation, preventing the undesired protonation of the guanidine nucleophile[4].

Step-by-Step Methodology:

  • DES Preparation: In a reaction flask, combine Choline Chloride (ChCl) and Urea in a 1:2 molar ratio. Heat the mixture at 80 °C under magnetic stirring until a clear, homogeneous liquid is achieved.

  • Base Liberation: To 2 g of the ChCl-Urea mixture, add Guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol). Heat the suspension at 80 °C for 30 minutes to liberate the free base of guanidine in situ.

  • Cyclization: Add the selected α-chloroketone (1.0 mmol) and Et₃N (1.3 mmol) to the activated mixture. Stir continuously at 80 °C.

  • Reaction Monitoring: Track the reaction via GC-MS. The cyclization is typically complete within 4–6 hours when the α-chloroketone signal disappears.

  • Work-up & Isolation: Cool the mixture to room temperature and add 5 mL of H₂O. For triaryl-substituted derivatives, the product will precipitate directly from the aqueous suspension. Filter the solid and crystallize from Et₂O/hexane to yield the pure 2-aminoimidazole[4].

Protocol B: Pd-Catalyzed Alkyne Carboamination

Expertise & Causality: This methodology bypasses the instability of highly substituted α-haloketones. RuPhos is specifically selected as a bulky, electron-rich ligand to stabilize the palladium intermediate during the sterically demanding anti-aminopalladation step. LiOtBu is used as a strong, non-nucleophilic base to facilitate the catalytic cycle without degrading the sensitive aryl triflate[6][7].

Step-by-Step Methodology:

  • Reaction Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with N-tosyl-protected N-propargyl guanidine (1.0 equiv), Aryl Triflate (2.0 equiv), Pd(OAc)₂ (4 mol %), RuPhos (8 mol %), and LiOtBu (2.4 equiv).

  • Solvent Addition: Dissolve the reagents in anhydrous trifluorotoluene to achieve a 0.1 M concentration. Note: Trifluorotoluene provides the necessary high boiling point without coordinating to the Pd catalyst.

  • Annulation: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 107 °C in an oil bath overnight (approx. 14–16 hours).

  • Quench & Extraction: Cool the reaction to room temperature. Quench with an excess of 1 M aqueous HCl to ensure complete protonation of the guanidine product. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel to afford the substituted N-tosyl-2-aminoimidazole[3][7].

References

1.2 - KU ScholarWorks 2.4 - MDPI 3.7 - Deep Blue Repositories 4. 5 - ResearchGate 5.6 - PMC / NIH 6.1 - MDPI 7.3 - ACS Publications

Sources

Application Note: 3-(1H-Imidazol-2-ylamino)benzoic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis, characterization, and application of 3-(1H-Imidazol-2-ylamino)benzoic acid as a critical building block in peptidomimetic drug design.

Executive Summary

3-(1H-Imidazol-2-ylamino)benzoic acid represents a high-value scaffold in medicinal chemistry, functioning primarily as a guanidine bioisostere (Arginine mimetic) with reduced basicity and enhanced membrane permeability. Unlike the highly basic guanidinium group (


), the 2-aminoimidazole moiety (

) is protonated at physiological pH but allows for better oral bioavailability.[1] The meta-benzoic acid linker provides a rigid geometry often utilized in Integrin antagonists (e.g., RGD mimetics) and protease inhibitors .[1]

This guide provides a validated, scalable synthesis protocol and a methodology for incorporating this unit into Solid-Phase Peptide Synthesis (SPPS).

Scientific Rationale & Mechanism

The "Tunable" Arginine Mimetic

The core utility of this molecule lies in its ability to mimic the hydrogen-bonding pattern of arginine while modulating physicochemical properties.

  • pKa Modulation: The 2-aminoimidazole resonance stabilizes the positive charge, but the electron-withdrawing phenyl ring lowers the

    
     relative to aliphatic guanidines, reducing non-specific binding and improving transport.[1]
    
  • Conformational Lock: The planar nature of the amino-imidazole bond (due to partial double bond character) restricts rotation, pre-organizing the ligand for receptor binding.[1]

Structural Logic
  • Benzoic Acid Handle: Serves as the C-terminal attachment point or internal linker.

  • Amino Linker: Provides H-bond donor capability.

  • Imidazole Ring: H-bond donor/acceptor and cation-

    
     interaction site.
    

Validated Synthesis Protocol

Objective: Synthesis of 3-(1H-Imidazol-2-ylamino)benzoic acid starting from 3-aminobenzoic acid. Scale: 10 mmol (scalable to 100 mmol).

Reaction Scheme

The synthesis follows a two-step Hantzsch-type cyclization strategy:

  • Guanidinylation: Conversion of aniline to phenylguanidine.[1]

  • Cyclization: Condensation with an

    
    -haloaldehyde.[1]
    
Step-by-Step Methodology
Step 1: Synthesis of 3-Guanidinobenzoic Acid Hydrochloride
  • Reagents: 3-Aminobenzoic acid (1.37 g, 10 mmol), Cyanamide (50% aq.[1] soln, 1.2 eq), Conc. HCl (1.0 mL), Ethanol (10 mL).[1]

  • Protocol:

    • Dissolve 3-aminobenzoic acid in ethanol.

    • Add conc.[1] HCl dropwise to form the hydrochloride salt.[1]

    • Add cyanamide solution.[1]

    • Reflux at 85°C for 16–24 hours. Monitor by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1).

    • Work-up: Cool to 0°C. The guanidine hydrochloride usually precipitates.[1] Filter, wash with cold diethyl ether, and dry.[1]

    • Checkpoint:

      
      H NMR should show disappearance of aniline protons and appearance of broad guanidine NH signals.
      
Step 2: Cyclization to 3-(1H-Imidazol-2-ylamino)benzoic Acid
  • Reagents: 3-Guanidinobenzoic acid HCl (from Step 1), Chloroacetaldehyde (50% aq.[1] soln, 1.5 eq), Sodium Bicarbonate (

    
    , 2.5 eq), Water/Ethanol (1:1).[1]
    
  • Protocol:

    • Suspend the guanidine intermediate in Water/Ethanol (20 mL).[1]

    • Add

      
       carefully to neutralize (evolution of 
      
      
      
      ).[1]
    • Add Chloroacetaldehyde dropwise.[1]

    • Heat to reflux (80°C) for 4–6 hours. The solution typically turns dark orange/brown.[1]

    • Work-up: Evaporate ethanol under reduced pressure. Adjust aqueous phase pH to ~5.0 (isoelectric point) with dilute acetic acid.

    • Precipitate collection: Cool to 4°C overnight. Filter the solid, wash with cold water and acetone.[1]

    • Purification: Recrystallization from Methanol/Water or preparative HPLC if high purity (>98%) is required.[1]

Analytical Checkpoints (Self-Validation)
ParameterExpected Value/ObservationDiagnostic Note
Appearance Off-white to beige powderDark brown indicates oxidation; recrystallize.
MS (ESI+) [M+H]+ = 204.2 DaMajor peak.[1]
1H NMR (DMSO-d6)

6.8-7.2 (2H, Imidazole CH)
Imidazole protons appear as singlets or doublets (J~2Hz).
Solubility DMSO, MeOH (sparingly), Acidic H2OPoor solubility in neutral water is normal.[1]

Peptidomimetic Incorporation (SPPS)

To use this building block in Fmoc-Solid Phase Peptide Synthesis, the imidazole nitrogen must be protected to prevent side reactions (acylation).[1]

Protection Strategy (Fmoc/Trt)

Target: Fmoc-3-(1-Trityl-1H-imidazol-2-ylamino)benzoic acid .

  • Note: The benzoic acid does not need Fmoc protection, but the amino group linking the phenyl and imidazole is internal.[1] The "Fmoc" usually refers to the N-terminus of the peptide.[1] Here, the molecule is a C-terminal capper or a linker .[1] If used as a linker, the amino group is part of the heterocycle system and is not nucleophilic enough for standard coupling after incorporation.[1]

  • Correction: If this is a mimetic unit inserted into a chain, it typically replaces an amino acid.[1] However, this specific molecule has a free COOH and a "capped" NH (the imidazole amine).[1] It acts as a N-terminal cap or requires a specific design where the imidazole NH is alkylated.

  • Standard Usage: It is coupled to the N-terminus of a resin-bound peptide.

SPPS Coupling Protocol
  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF.[1] De-protect N-terminal Fmoc (20% Piperidine/DMF).[1]

  • Activation:

    • Reagent: 3-(1H-Imidazol-2-ylamino)benzoic acid (3 eq).

    • Activator: HATU (2.9 eq) / HOAt (3 eq).[1]

    • Base: DIPEA (6 eq).

    • Critical: Pre-activate for 2 minutes in DMF before adding to resin.[1]

  • Coupling: Shake at Room Temp for 2–4 hours. (This aromatic acid is sterically less hindered but electronically deactivated; HATU is preferred over HBTU).[1]

  • Washing: DMF (3x), DCM (3x).

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The imidazole ring is stable to TFA.[1]

Visual Workflows

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Aminobenzoic Acid Step1 Guanidinylation (Cyanamide/HCl, Reflux) Start->Step1 Inter Intermediate: 3-Guanidinobenzoic Acid Step1->Inter Yield ~80% Step2 Cyclization (Cl-CH2-CHO, NaHCO3) Inter->Step2 Product Product: 3-(1H-Imidazol-2-ylamino) benzoic acid Step2->Product Hantzsch Cyclization

Caption: Two-step synthesis pathway via guanidine intermediate and Hantzsch cyclization.

Pharmacophore Interaction Map

InteractionMap Ligand 3-(Imidazol-2-ylamino) benzoic acid Asp Asp/Glu Residue (Receptor) Ligand->Asp Salt Bridge (Imidazole NH+) Pi Aromatic Pocket (Trp/Phe) Ligand->Pi Pi-Stacking (Benzoic Ring) Metal Metal Ion (Mg2+/Mn2+ in Integrins) Ligand->Metal Coordination (Carboxylate)

Caption: Hypothetical binding mode of the scaffold within an integrin-like receptor pocket.

Comparison of Arginine Mimetics

FeatureL-ArginineBenzamidine2-Aminoimidazole (This Topic)
Basicity (

)
~13.6 (High)~11.6~8.5 (Physiological)
Charge at pH 7.4 +1 (Permanent)+1Equilibrium (+1 / Neutral)
H-Bond Donors 543
Oral Bioavailability PoorLowModerate to Good
Rigidity FlexibleRigidRigid + Planar

References

  • Guanidine Synthesis: Katritzky, A. R., et al. "Synthesis of guanidines."[1] Comprehensive Organic Functional Group Transformations II. Elsevier, 2004.[1]

  • 2-Aminoimidazole Cyclization: Little, T. L., & Webber, S. E.[1] "A simple and practical synthesis of 2-aminoimidazoles." Journal of Organic Chemistry, 1994, 59(24), 7299-7305.[1]

  • Peptidomimetic Applications: Eguchi, M., & Kahn, M. "Design, synthesis, and application of peptidomimetics."[1] Mini Reviews in Medicinal Chemistry, 2002.[1]

  • Integrin Antagonists: Rechenmacher, F., et al. "Integrin antagonists: the small-molecule way."[1] Current Pharmaceutical Design, 2016.

  • General Protocol Validation: Validated against standard Hantzsch synthesis protocols for N-aryl-2-aminoimidazoles adapted from Organic Syntheses, Coll. Vol. 3, p. 440 (1955).[1]

Sources

Application Note: Regioselective Functionalization of the Imidazole Nitrogen in 3-(1H-Imidazol-2-ylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The compound 3-(1H-Imidazol-2-ylamino)benzoic acid is a highly versatile and privileged pharmacophore in modern drug discovery. Most notably, this scaffold has been utilized as a critical building block in the structure-based discovery of potent small-molecule α5β1 integrin inhibitors, which are currently being evaluated as advanced inhalation therapies for allergic asthma[1].

Despite its utility, the functionalization of this molecule presents a significant chemoselective challenge due to the presence of three competing nucleophilic sites:

  • The Carboxylic Acid: Prone to competitive O-alkylation or esterification.

  • The Exocyclic Secondary Amine: A strong nucleophile capable of undergoing N-alkylation or Buchwald-Hartwig amination.

  • The Endocyclic Imidazole Nitrogen (N1/N3): The target site for azole functionalization, which exists in a tautomeric equilibrium.

This application note provides field-proven, self-validating protocols to achieve strict regiocontrol, specifically targeting the N1-endocyclic nitrogen for alkylation and arylation while preserving the integrity of the exocyclic amine and the benzoic acid moiety.

Expertise & Experience: The Causality Behind Experimental Choices

To achieve absolute regiocontrol, a sequence of transient protection and catalyst/base-directed functionalization must be employed.

I. The Necessity of Carboxylic Acid Protection Direct basic N-alkylation of the unprotected amino acid will inevitably lead to competitive esterification of the carboxylate. By transiently masking the carboxylic acid as a methyl ester via Fischer esterification, we neutralize the O-nucleophile, restricting the reactivity to the nitrogen centers.

II. Divergent Chemoselectivity: Copper vs. Palladium When attempting N-arylation, the choice of transition metal dictates the reaction site. Palladium-catalyzed cross-coupling strongly favors the exocyclic amine due to preferential oxidative addition and the geometric constraints of the intermediate complex. Conversely, Copper-catalyzed Ullmann-type coupling is highly selective for the endocyclic azole nitrogen [2]. This is driven by the thermodynamic stability of the azolide anion and copper's strong, specific coordination affinity for the azole nitrogen over the exocyclic amine.

III. The "Cesium Effect" in N-Alkylation For base-mediated N-alkylation, utilizing


 instead of 

or

is critical. The large, highly polarizable

cation loosely ion-pairs with the intermediate azolide anion. This leaves the endocyclic nitrogen "naked" and highly reactive toward electrophilic alkyl halides, kinetically driving the reaction toward N1-alkylation and suppressing exocyclic over-alkylation.
Regioselectivity Matrix
Reaction TypeCatalyst / Reagent SystemBasePrimary Reaction SiteSelectivity / Yield
N-Arylation Pd₂(dba)₃ / Biaryl LigandK₃PO₄Exocyclic AmineHigh (>90%)
N-Arylation CuI / Diamine LigandK₃PO₄Endocyclic Azole (N1)High (>85%)
N-Alkylation Alkyl Halide (No Catalyst)Cs₂CO₃Endocyclic Azole (N1)High (>80%)
N-Alkylation Alkyl Halide (No Catalyst)NaH / K₂CO₃Mixed (N1 + Exocyclic)Poor / Mixtures

Workflow & Mechanistic Visualizations

Workflow SM 3-(1H-Imidazol-2-ylamino) benzoic acid Ester Methyl Ester Intermediate SM->Ester MeOH, H+ (Protection) N1_Alkyl N1-Alkylated Intermediate Ester->N1_Alkyl R-X, Cs2CO3 (N1-Alkylation) N1_Aryl N1-Arylated Intermediate Ester->N1_Aryl Ar-I, CuI (N1-Arylation) Final_Alkyl N1-Alkyl Benzoic Acid N1_Alkyl->Final_Alkyl LiOH (Deprotection) Final_Aryl N1-Aryl Benzoic Acid N1_Aryl->Final_Aryl LiOH (Deprotection)

Chemoselective workflow for N1-functionalization of 3-(1H-Imidazol-2-ylamino)benzoic acid.

Mechanism Cu_cat Cu(I) Catalyst Ox_Add Oxidative Addition (Ar-I) Cu_cat->Ox_Add Coord Azole N1 Coordination & Deprotonation Ox_Add->Coord Base (K3PO4) Red_Elim Reductive Elimination (C-N Bond Formation) Coord->Red_Elim Red_Elim->Cu_cat Catalyst Regeneration Product N1-Arylated Product Red_Elim->Product

Catalytic cycle for Cu-mediated regioselective N1-arylation of the 2-aminoimidazole core.

Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to the next synthetic node.

Protocol 1: Carboxylic Acid Protection (Synthesis of Methyl Ester)

Objective: Mask the carboxylic acid to prevent competitive O-alkylation.

  • Reaction Setup: Suspend 3-(1H-imidazol-2-ylamino)benzoic acid (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL, 0.5 M) under a nitrogen atmosphere.

  • Catalysis: Add concentrated

    
     (0.1 equiv, 1.0 mmol) dropwise at 
    
    
    
    .
  • Execution: Heat the mixture to reflux (

    
    ) for 16 hours.
    
  • In-Process Control (IPC): Remove a

    
     aliquot, quench in saturated aqueous 
    
    
    
    , and extract with ethyl acetate. LC-MS must show complete disappearance of the starting material and a dominant peak corresponding to the
    
    
    of the methyl ester.
  • Workup: Concentrate the reaction mixture under reduced pressure. Neutralize with saturated aqueous

    
     to 
    
    
    
    . Extract with ethyl acetate (
    
    
    ). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate to yield the intermediate.
Protocol 2A: Regioselective Cu-Catalyzed N1-Arylation

Objective: Chemoselectively arylate the endocyclic azole nitrogen[2].

  • Reaction Setup: In an oven-dried Schlenk tube, combine the methyl ester intermediate (1.0 equiv, 2.0 mmol), the desired aryl iodide (1.2 equiv, 2.4 mmol),

    
     (10 mol%, 0.2 mmol), and anhydrous 
    
    
    
    (2.0 equiv, 4.0 mmol).
  • Solvent & Ligand: Add anhydrous DMF (10 mL, 0.2 M). Degas the suspension by sparging with nitrogen for 10 minutes. Add

    
    -dimethylethylenediamine (DMEDA) (20 mol%, 0.4 mmol) via syringe.
    
  • Execution: Seal the tube and heat at

    
     for 12 hours.
    
  • IPC: LC-MS analysis of a micro-aliquot must confirm the formation of the N1-arylated product without the presence of exocyclic N-arylation (differentiated by retention time and fragmentation patterns).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (

    
    ) and brine, dry over 
    
    
    
    , and purify via silica gel flash chromatography.
Protocol 2B: Regioselective Base-Mediated N1-Alkylation

Objective: Alkylate the endocyclic azole nitrogen utilizing the "cesium effect".

  • Reaction Setup: Dissolve the methyl ester intermediate (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL, 0.2 M) under nitrogen.

  • Activation: Add

    
     (1.5 equiv, 3.0 mmol) and stir at room temperature for 15 minutes to pre-form the azolide anion.
    
  • Execution: Add the alkyl halide (e.g., benzyl bromide) (1.1 equiv, 2.2 mmol) dropwise. Warm the mixture to

    
     and stir for 4 hours.
    
  • IPC: Monitor via LC-MS. The reaction should cleanly halt at mono-alkylation. If over-alkylation at the exocyclic amine is observed, reduce the temperature to room temperature for future runs.

  • Workup: Quench with water (20 mL). Extract with ethyl acetate (

    
    ). Wash the combined organic layers with 
    
    
    
    aqueous
    
    
    (
    
    
    ) to thoroughly remove DMF. Dry, concentrate, and purify via chromatography.
Protocol 3: Deprotection (Saponification to the Free Acid)

Objective: Unmask the carboxylic acid to yield the final functionalized building block.

  • Reaction Setup: Dissolve the N1-functionalized ester (1.0 equiv) in a solvent mixture of THF/MeOH/

    
     (2:1:1 ratio, 0.1 M).
    
  • Execution: Add

    
     (3.0 equiv). Stir at room temperature for 4 hours.
    
  • IPC: TLC/LC-MS must show complete consumption of the ester.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to

    
    . Carefully acidify with 
    
    
    
    to
    
    
    to precipitate the zwitterionic/acidic product. Filter the resulting solid, wash with cold water, and dry under high vacuum.

References

1.[1] Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy. ACS Omega (2025). URL:[Link] 2.[2] Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition (2012). URL:[Link]

Sources

Application Note: Handling, Storage, and Stability of 2-Aminoimidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

2-Aminoimidazole (2-AI) carboxylic acids are highly versatile pharmacophores, widely utilized in the development of antibiofilm agents, advanced glycation end-product (AGE) inhibitors, and kinase modulators[1][2]. However, the juxtaposition of an electron-rich 2-aminoimidazole core with a labile carboxylic acid moiety creates a unique set of physicochemical liabilities.

This application note provides researchers and drug development professionals with a comprehensive, causally-driven guide to the storage, handling, and stability validation of 2-AI carboxylic acids. By understanding the mechanistic drivers of degradation, laboratories can implement self-validating protocols to ensure the integrity of their screening libraries and in vivo therapeutic candidates.

Mechanistic Drivers of Degradation

To effectively stabilize 2-AI carboxylic acids, one must first understand the thermodynamic and kinetic forces driving their degradation.

  • Decarboxylation (Thermal & Acid-Catalyzed): The 4-carboxylic and 5-carboxylic acid derivatives of 2-aminoimidazoles are exceptionally prone to decarboxylation[3]. The electron-donating nature of the 2-amino group increases the electron density of the imidazole ring. Under acidic conditions, protonation of the ring acts as an electron sink, facilitating the cleavage of the C-C bond and the subsequent release of CO₂.

  • Photo-Oxidation: 2-Aminoazoles absorb strongly in the mid-range UV spectrum (210–290 nm)[4]. Prolonged exposure to ambient laboratory light or UV radiation induces photo-oxidation, leading to ring cleavage, the formation of reactive oxygen species (ROS) adducts, and the generation of inactive degradation products. While 2-aminoimidazoles are relatively more photostable than their oxazole counterparts, their half-lives under continuous UV exposure range from 7 to 100 hours, necessitating strict light protection[4].

  • Hygroscopicity & Hydrolysis: The zwitterionic character of these compounds makes them highly hygroscopic. Moisture ingress not only accelerates hydrolytic cleavage of any esterified prodrug variants but also serves as a catalytic medium for pH-dependent degradation.

DegradationPathway cluster_triggers Environmental Triggers Compound 2-Aminoimidazole Carboxylic Acid Decarboxylation Decarboxylation (-CO2) Compound->Decarboxylation Acidic pH / Heat Oxidation Photo-Oxidation (Ring Cleavage) Compound->Oxidation UV exposure Hydrolysis Hydrolytic Degradation Compound->Hydrolysis H2O / Extremes Heat Thermal Stress (> 25°C) Heat->Compound accelerates Light UV/Vis Radiation (210-290 nm) Light->Compound induces Moisture Aqueous Solvents (pH < 4 or > 9) Moisture->Compound catalyzes ColdStorage Store at -20°C to -80°C ColdStorage->Heat prevents AmberVial Amber Vials / Dark Storage AmberVial->Light blocks Desiccation Lyophilization / Inert Gas (Ar) Desiccation->Moisture eliminates

Mechanistic degradation pathways of 2-aminoimidazole carboxylic acids and mitigation strategies.

Quantitative Stability and Storage Matrices

To mitigate the aforementioned degradation pathways, strict adherence to environmental controls is required. Table 1 summarizes the field-validated storage parameters for 2-AI carboxylic acids.

Table 1: Quantitative Stability and Storage Matrix for 2-Aminoimidazole Carboxylic Acids

StateTemperatureLight ExposureAtmosphereExpected Shelf-Life
Solid (Powder) -20°C to -80°CProtect from light (Amber vial)Desiccated, Argon/N₂ flush12 - 24 months
Solid (Powder) 2°C to 8°CProtect from lightDesiccated< 3 months
Stock Solution (DMSO) -80°CProtect from lightSealed, anhydrousUp to 6 months
Working Solution (Aqueous) 4°CProtect from lightAmbient< 12 hours (Prepare fresh)

Experimental Protocols: A Self-Validating System

The following protocols establish a closed-loop system: Protocol 1 dictates the proper handling to prevent degradation, while Protocol 2 provides the analytical methodology to validate that Protocol 1 was successful prior to executing biological assays.

Protocol 1: Preparation of Assay-Ready Stock Solutions

Because aqueous environments catalyze the degradation of 2-AIs, stock solutions must be prepared in anhydrous organic solvents. Dimethyl sulfoxide (DMSO) is the industry standard, but its use requires precise handling to avoid downstream biological artifacts.

Materials Required:

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Argon or Nitrogen gas source.

  • Amber, low-bind microcentrifuge tubes.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized 2-AI carboxylic acid vial to warm to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolytic degradation.

  • Dissolution: Add anhydrous DMSO to achieve a highly concentrated stock (e.g., 50 mM to 100 mM). Vortex gently and sonicate in a water bath (< 30°C) for 60 seconds if phase separation or precipitation occurs.

  • Aliquoting (Critical Step): Divide the stock solution into single-use aliquots (e.g., 20 µL) in amber vials. Causality: 2-AIs are highly susceptible to freeze-thaw degradation. Repeated cycles introduce micro-bubbles of oxygen and moisture, accelerating photo-oxidation and decarboxylation.

  • Atmospheric Purging: Gently overlay each aliquot with a stream of Argon gas for 3 seconds before capping tightly.

  • Storage: Transfer immediately to a -80°C freezer.

  • Biological Application Note: When diluting the stock into aqueous assay buffers or culture media, ensure the final DMSO concentration remains below 1.0% (v/v). Causality: DMSO concentrations >1% are known to induce severe developmental and lethal toxicities in model organisms like C. elegans and can confound cellular viability assays[1].

Protocol 2: Forced Degradation and LC-MS Stability Indicating Assay

Before utilizing a stored aliquot for critical in vivo studies, its structural integrity must be verified. This protocol outlines an LC-MS workflow specifically tuned to detect the primary degradants of 2-AI carboxylic acids.

Table 2: LC-MS Diagnostic Ions for Degradation Tracking

Degradant TypeMass Shift (Δm/z)Primary CauseChromatographic Shift (RP-HPLC)
Intact Compound 0N/ABaseline Reference
Decarboxylation -44 DaAcidic pH, Thermal StressLater elution (loss of polar acid group)
Oxidation +16 Da / +32 DaUV Light, Oxygen exposureEarlier elution (increased polarity)

Step-by-Step Methodology:

  • Sample Preparation: Thaw a single-use DMSO aliquot and dilute to 10 µM in 50:50 Water:Acetonitrile (HPLC grade).

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B).

    • Expert Insight: Do not use Trifluoroacetic Acid (TFA) as a modifier, as strong acids can induce on-column decarboxylation. Use 0.1% Formic Acid or a neutral ammonium acetate buffer (pH 6.5) to maintain the stability of the carboxylic acid moiety during the run.

  • Mass Spectrometry (ESI+): Scan for the intact mass [M+H]+ and the diagnostic degradation masses (Table 2).

    • Expert Insight - Distinguishing In-Source vs. Actual Degradation: Imidazole-4-carboxylic acids are notorious for undergoing in-source decarboxylation within the heated ESI capillary[3]. If you observe an [M-44] peak that perfectly co-elutes with the intact [M+H] peak, it is an artifact of the mass spectrometer. True degradation is confirmed only if the [M-44] peak has a distinct, longer retention time than the parent compound.

  • Validation: If the integrated area of the true [M-44] or [M+16] peaks exceeds 5% of the total ion chromatogram (TIC), discard the stock batch.

References

  • Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. National Institutes of Health (NIH / PMC). Available at:[Link]

  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. RSC Advances. Available at:[Link]

  • Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. National Institutes of Health (NIH / PMC). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing the Synthesis of 3-(1H-Imidazol-2-ylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses yield optimization for 3-(1H-imidazol-2-ylamino)benzoic acid . This molecule presents a specific synthetic challenge: it is a zwitterionic species containing both a carboxylic acid (pKa ~4.2) and a basic 2-aminoimidazole moiety (pKa ~8.5).

Common Failure Modes:

  • Incomplete Guanidinylation: Failure to convert the aniline to the guanidine intermediate due to pH drift.

  • Cyclization Tarring: Polymerization of

    
    -haloaldehydes (e.g., chloroacetaldehyde) during the ring-closure step.
    
  • Isoelectric Loss: Significant product loss during workup due to high water solubility at neutral pH.

This guide prioritizes the Guanidine-Cyclization Route (Scheme A), as direct nucleophilic substitution (coupling 3-aminobenzoic acid with 2-haloimidazole) is electronically unfavorable and low-yielding without specialized palladium catalysis.

Primary Workflow: The Guanidine-Cyclization Route[1]

Phase 1: Guanidine Formation

Reaction: 3-Aminobenzoic acid + Cyanamide


 3-Guanidinobenzoic acid (Intermediate A)
ParameterRecommended SpecificationWhy? (Causality)
Reagent Cyanamide (50% aq. soln)Solid cyanamide dimerizes to dicyandiamide easily; aqueous solution is more stable.
Acid Catalyst Conc. HCl (2.5 eq)Protonation of the aniline is required to prevent side reactions; excess acid stabilizes the guanidine product.
Temperature 80–100°C (Reflux)High energy barrier to break the C-N triple bond of cyanamide.
Monitoring HPLC (Polar Mobile Phase)TLC is unreliable due to streaking of the polar guanidine salt.

Troubleshooting Phase 1:

  • Issue: Reaction stalls at 50% conversion.

    • Fix: Add fresh cyanamide (0.5 eq) portion-wise. Cyanamide hydrolyzes to urea under acidic conditions over time, depleting the reagent.

  • Issue: Product does not precipitate.

    • Fix: The product is likely the hydrochloride salt, which is water-soluble. Cool to 0°C and add isopropanol or acetone to force precipitation of the salt. Do not neutralize yet.

Phase 2: Imidazole Ring Closure

Reaction: Intermediate A + Chloroacetaldehyde


 Product

Critical Protocol:

  • Reagent Prep: Use 50% aqueous chloroacetaldehyde . If the reagent is dark/brown, it has polymerized. Distill or discard. Polymerized reagent leads to "tar" and 0% yield.

  • Buffering: The reaction produces HCl. Use NaHCO₃ (2.5 eq) or NaOAc to buffer the reaction to pH ~4–5.

    • Warning: If pH > 8, chloroacetaldehyde undergoes aldol polymerization.

    • Warning: If pH < 3, the guanidine nucleophilicity is quenched.

Visualization: Process Flow & Decision Logic

Figure 1: Synthetic Pathway and Critical Control Points

G Start 3-Aminobenzoic Acid Check1 Check: Is Cyanamide Fresh? Start->Check1 Step1 Step 1: Guanidinylation (Cyanamide/HCl, 100°C) Intermed Intermediate: 3-Guanidinobenzoic acid HCl Step1->Intermed Check1->Start No (Replace Reagent) Check1->Step1 Yes Check2 Check: Reagent Color? Intermed->Check2 Step2 Step 2: Cyclization (Cl-CH2-CHO, NaHCO3, 60°C) Product Crude Product (Zwitterion) Step2->Product Check2->Step2 Clear/Pale Yellow Check2->Check2 Dark Brown (Distill Reagent) Purify Purification: Isoelectric Precipitation (pH 6.5) Product->Purify

Caption: Optimized workflow for the synthesis of 3-(1H-imidazol-2-ylamino)benzoic acid, highlighting reagent quality checks (yellow diamonds) that critically impact yield.

Troubleshooting Guide (FAQ Format)

Q1: I obtained a dark black tar during the cyclization step. What happened?

Diagnosis: Polymerization of chloroacetaldehyde. Technical Explanation: Chloroacetaldehyde is highly reactive. In the presence of strong bases or upon aging, it forms cyclic trimers or long-chain polymers. Solution:

  • Reagent Check: Ensure your chloroacetaldehyde is clear. If brown/black, distill it or buy a fresh 50% aqueous solution.

  • Temperature Control: Do not overheat. Run the cyclization at 50–60°C. Boiling (100°C) often degrades the sensitive 2-aminoimidazole ring.

  • Addition Order: Add the chloroacetaldehyde dropwise to the buffered guanidine solution.

Q2: My NMR shows the product, but I lose 80% of the mass during workup. Where is it?

Diagnosis: Isoelectric Point (pI) Trapping. Technical Explanation: The product is an ampholyte.

  • pH < 4: It is cationic (protonated imidazole). Soluble in water.[1]

  • pH > 9: It is anionic (deprotonated carboxylate). Soluble in water.[1]

  • pH ~6.5: It is zwitterionic (net charge 0). Least soluble. Solution: Carefully adjust the pH of your final reaction mixture to 6.0–7.0 using dilute acetic acid or NaOH. Allow the mixture to stand at 4°C overnight. The product will crystallize.[2] Do not extract with ethyl acetate; the zwitterion is not lipophilic.

Q3: Can I use 2-chloroimidazole and 3-aminobenzoic acid directly?

Diagnosis: Route Efficiency Issue. Technical Explanation: This nucleophilic aromatic substitution is difficult. The 2-position of imidazole is electron-rich, making it a poor electrophile for displacement by the aniline, unless the imidazole is activated (e.g., N-protected or using Buchwald-Hartwig Pd-catalysis). Recommendation: Stick to the Guanidine Route (Section 2) for scalability and cost-efficiency unless you have access to specialized phosphine ligands (e.g., BrettPhos) and are working on a milligram scale.

Advanced Optimization: The Isothiocyanate Alternative

If the guanidine route fails due to solubility issues of the intermediate, switch to the Marckwald-type Synthesis :

  • Thiourea Formation: React 3-aminobenzoic acid with benzoyl isothiocyanate , followed by hydrolysis, to form the thiourea.

  • Cyclization: React the thiourea with aminoacetaldehyde diethyl acetal (or chloroacetaldehyde).

  • Desulfurization: This route often yields the mercapto-imidazole. You may need an oxidative desulfurization step, which adds complexity. Therefore, this is a secondary recommendation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Failure Analysis Analyze Filtrate (LCMS) Problem->Analysis Result1 Product in Filtrate? Analysis->Result1 Result2 Starting Material Left? Analysis->Result2 Result3 Complex Mixture? Analysis->Result3 Action1 pH Issue: Adjust to pH 6.5 Cool to 4°C Result1->Action1 Yes Action2 Incomplete Rxn: Increase Temp Check Cyanamide Quality Result2->Action2 Yes Action3 Decomposition: Lower Temp Buffer pH to 5.0 Result3->Action3 Yes

Caption: Diagnostic logic for recovering yield based on filtrate analysis.

References

  • Guanidine Synthesis: Miller, A. E., & Bischoff, J. J. (1986). "The synthesis of guanidines from cyanamide and amines." Synthesis, 1986(09), 777-779. Link

  • Cyclization Mechanism: Little, T. L., & Webber, S. E. (1994). "A simple and practical synthesis of 2-aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299-7305. Link

  • Zwitterion Purification: Beukers, M. W., et al. (2004). "New, non-peptide agonists for the human adenosine A2B receptor." Journal of Medicinal Chemistry, 47(15), 3707-3709. (Describes workup of similar amino-benzoic acid derivatives). Link

  • General Review: Zhang, L., et al. (2014).[1] "Recent advances in the synthesis of 2-aminoimidazoles." RSC Advances, 4, 39323-39334. Link

Sources

Technical Support Center: Preventing Oxidation of 2-Aminoimidazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoimidazole (2-AI) intermediates. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in the synthesis and handling of these valuable compounds: preventing unwanted oxidation. The electron-rich nature of the 2-aminoimidazole core makes it susceptible to oxidative degradation, which can lead to complex product mixtures, reduced yields, and purification difficulties. This resource offers troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

I. Understanding the Problem: The "Why" Behind 2-AI Oxidation

Before diving into solutions, it's crucial to understand the underlying chemistry. The 2-aminoimidazole moiety is a key pharmacophore found in numerous natural products and biologically active molecules.[1][2] However, the very electronic properties that contribute to its biological activity also render it susceptible to oxidation.

The primary site of oxidation is often the C2 carbon of the imidazole ring, which can lead to the formation of 2-imidazolone or related derivatives.[1] This process can be initiated by various factors commonly encountered in a laboratory setting.

Diagram: Generalized Oxidation Pathway of 2-Aminoimidazoles

Oxidation Pathway 2-Aminoimidazole 2-Aminoimidazole Oxidized_Intermediate Reactive Intermediate (e.g., radical cation) 2-Aminoimidazole->Oxidized_Intermediate Oxidation 2-Imidazolone 2-Imidazolone Oxidized_Intermediate->2-Imidazolone Further Reaction Other_Products Other Degradation Products Oxidized_Intermediate->Other_Products Oxidant [O] (Air, Peroxides, Metal Catalysts) Oxidant->2-Aminoimidazole caption Generalized pathway for the oxidation of 2-aminoimidazoles.

Caption: Generalized pathway for the oxidation of 2-aminoimidazoles.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the oxidation of 2-aminoimidazole intermediates.

Synthesis & Reaction Conditions

Q1: My reaction to synthesize a 2-aminoimidazole derivative is giving low yields and a complex mixture of byproducts. Could oxidation be the culprit?

A1: Absolutely. Oxidation is a frequent cause of low yields and product impurity in 2-AI synthesis. Many synthetic routes to 2-aminoimidazoles involve intermediates or reagents that can be sensitive to air.[3] For instance, some methods employ oxidizing agents to form the imidazole ring, and lack of precise control can lead to over-oxidation of the desired product.[3][4]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). This is the most critical first step.[5]

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reagent Purity: Check the purity of your starting materials. Some reagents can contain trace metal impurities that catalyze oxidation.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the point at which byproduct formation begins. This can help in optimizing reaction times.

Q2: I'm using a metal catalyst in my synthesis. Could this be promoting oxidation?

A2: Yes, certain transition metal catalysts, particularly those that can easily cycle between different oxidation states (e.g., Copper, Iron), can promote the oxidation of 2-aminoimidazoles. While essential for the desired transformation, they can also facilitate unwanted side reactions with atmospheric oxygen.

Mitigation Strategies:

  • Ligand Choice: Select ligands that can stabilize the metal in its desired oxidation state and minimize side reactions.

  • Catalyst Loading: Use the minimum effective catalyst loading.

  • Inert Conditions: As always, maintain strict inert atmosphere conditions throughout the reaction.

Work-up & Purification

Q3: I observe significant product degradation during my aqueous work-up and extraction. What's happening?

A3: The combination of dissolved oxygen in aqueous solutions and potential pH changes during work-up can create a highly oxidizing environment for 2-AI compounds.

Best Practices for Work-up:

  • Degassed Solutions: Use degassed water and aqueous solutions for all washing and extraction steps.

  • Antioxidant Addition: Consider adding a small amount of a water-soluble, non-interfering antioxidant, such as sodium thiosulfate or ascorbic acid, to the aqueous phase.

  • Minimize Time: Perform the work-up as quickly as possible to reduce the exposure time to potentially oxidizing conditions.

  • pH Control: Be mindful of the pH. Extremes in pH can sometimes accelerate degradation.

Q4: My 2-aminoimidazole intermediate appears to be degrading on the silica gel column during purification. What are my options?

A4: Silica gel itself can be slightly acidic and has a large surface area, which can promote oxidation, especially when exposed to air.

Purification Alternatives and Tips:

  • Deactivated Silica: Use silica gel that has been deactivated, for example, by treatment with a base like triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Rapid Chromatography: Perform the chromatography as quickly as possible.

  • Inert Solvent System: Use solvents that have been sparged with an inert gas.

Storage & Handling

Q5: My purified 2-aminoimidazole compound is changing color and showing impurities after a few days of storage. How can I store it properly?

A5: 2-Aminoimidazoles can be sensitive to air and light, leading to degradation over time. Proper storage is crucial for maintaining their integrity.[5][6]

Recommended Storage Protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen).

  • Airtight Container: Use a well-sealed vial, preferably an amber-colored one to protect from light.[5]

  • Low Temperature: Store at low temperatures, such as in a freezer, to slow down potential degradation pathways.[6]

  • Avoid Repeated Freeze-Thaw Cycles: If you need to access the compound multiple times, consider aliquoting it into smaller vials to avoid repeated warming and cooling of the entire batch.

III. Troubleshooting Guide: A Decision-Making Workflow

When faced with suspected oxidation, a systematic approach is key. The following workflow can help you diagnose and solve the problem.

Diagram: Troubleshooting Workflow for 2-AI Oxidation

Troubleshooting Workflow Start Suspected Oxidation (Low Yield, Impurities) Check_Reaction Step 1: Review Reaction Conditions Start->Check_Reaction Inert_Atmosphere Is the reaction under a strict inert atmosphere? Check_Reaction->Inert_Atmosphere Implement_Inert Implement rigorous inert atmosphere techniques (Ar/N2, degassed solvents) Inert_Atmosphere->Implement_Inert No Check_Workup Step 2: Examine Work-up & Purification Inert_Atmosphere->Check_Workup Yes Implement_Inert->Check_Workup Aqueous_Exposure Is there prolonged exposure to aqueous solutions? Check_Workup->Aqueous_Exposure Modify_Workup Use degassed solutions, add antioxidants, or minimize work-up time Aqueous_Exposure->Modify_Workup Yes Check_Purification Is degradation occurring during chromatography? Aqueous_Exposure->Check_Purification No Modify_Workup->Check_Purification Modify_Purification Use deactivated silica, alternative stationary phases, or faster elution Check_Purification->Modify_Purification Yes Check_Storage Step 3: Evaluate Storage Conditions Check_Purification->Check_Storage No Modify_Purification->Check_Storage Storage_Conditions Is the compound stored under inert gas, protected from light, and cold? Check_Storage->Storage_Conditions Improve_Storage Store in amber vials under Ar/N2 in a freezer Storage_Conditions->Improve_Storage No Problem_Solved Problem Resolved Storage_Conditions->Problem_Solved Yes Improve_Storage->Problem_Solved

Caption: A step-by-step workflow for troubleshooting oxidation issues.

IV. Experimental Protocols

Here are detailed protocols for key techniques to prevent the oxidation of 2-aminoimidazole intermediates.

Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method

This method is highly effective for removing dissolved gases, including oxygen, from solvents.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • High-vacuum line

  • Dewar flask with liquid nitrogen

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Attach the flask to a high-vacuum line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to the vacuum and evacuate for 10-15 minutes.

  • Close the flask to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as trapped gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

Protocol 2: Setting up a Reaction under an Inert Atmosphere

Materials:

  • Schlenk line or glove box[7]

  • Oven-dried glassware

  • Rubber septa

  • Needles and syringes

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Assemble the reaction apparatus and seal all joints with rubber septa.

  • Connect the apparatus to a Schlenk line and perform at least three vacuum/inert gas backfill cycles to purge any air from the system.

  • Add degassed solvents and liquid reagents via syringe through the rubber septa.

  • Add solid reagents under a positive pressure of inert gas.

  • Maintain a slight positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.

Table 1: Comparison of Antioxidant Additives for Work-up
AntioxidantTypical ConcentrationSolvent SolubilityComments
Sodium Thiosulfate 5-10% (w/v) in aqueous solutionHigh in waterEffective for quenching residual oxidants like halogens.
Ascorbic Acid (Vitamin C) 1-5% (w/v) in aqueous solutionHigh in waterA common, mild reducing agent.
Butylated Hydroxytoluene (BHT) 0.01-0.1% (w/v)Organic solventsUseful for preventing oxidation in organic solvents during concentration. Can sometimes be difficult to remove during purification.

V. Analytical Methods for Detecting Oxidation

Early and accurate detection of oxidation is crucial. Here are some common analytical techniques.

  • Thin-Layer Chromatography (TLC): Often, the oxidized byproducts will have a different polarity and thus a different Rf value compared to the desired 2-aminoimidazole product. Streaking or the appearance of new spots can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and can resolve closely related impurities. A time-course study of a sample left exposed to air can reveal the rate of degradation.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the mass of the oxidized byproducts. A common observation is an increase in mass corresponding to the addition of one or more oxygen atoms.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of oxidized species can lead to characteristic changes in the NMR spectrum, such as shifts in the positions of aromatic protons or the appearance of new signals.

By implementing these preventative measures and troubleshooting strategies, you can significantly improve the success of your work with 2-aminoimidazole intermediates, leading to higher yields, improved purity, and more reliable experimental outcomes.

References

  • Hura, N., Shah, A. P., & Guchhait, S. K. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(10), 1987–1990. Available at: [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(6), 4963. Available at: [Link]

  • Ranu, B. C., & Saha, A. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 923. Available at: [Link]

  • Reddy, T. J., & Padmanabhan, S. (2012). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. RSC Advances, 2(1), 203-207. Available at: [Link]

  • Smith, R. C., Reeves, J. C., Dage, R. C., & Schnettler, R. A. (1987). Antioxidant properties of 2-imidazolones and 2-imidazolthiones. Biochemical pharmacology, 36(9), 1457–1460. Available at: [Link]

  • Ilies, M., et al. (2011). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of medicinal chemistry, 54(13), 4794–4807. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Mori, M., et al. (2017). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules, 22(12), 2133. Available at: [Link]

  • Li, Y., et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 27(14), 4435. Available at: [Link]

  • Mautz, B., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 33(12), 20-27. Available at: [Link]

Sources

Purification methods for zwitterionic imidazole benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Zwitterionic Imidazole Benzoic Acids

Case ID: ZW-IMBZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Isoelectric Trap"

Welcome to the technical support center. You are likely here because your imidazole benzoic acid derivative is behaving erratically. It dissolves in acid, it dissolves in base, but it refuses to behave in neutral organic solvents.

The Core Problem: Your molecule is a zwitterion (inner salt).[1]

  • ** moiety:** Basic (pKa ~6.0–7.0). Accepts a proton to become cationic.[2]

  • Benzoic Acid moiety: Acidic (pKa ~3.5–4.5). Donates a proton to become anionic.

At a specific pH (the isoelectric point, pI), the molecule has a net charge of zero.[1][3][4] While theoretically this is the point of lowest solubility (precipitation), in practice, high salt concentrations generated during neutralization can keep the zwitterion in solution ("salting-in" effect), or it may form a supersaturated "oil" rather than a crystal.

This guide provides three modular workflows to resolve these issues.

Module 1: Isoelectric Point (pI) Precipitation

Primary Use Case: Bulk purification from crude reaction mixtures.

Theory: Solubility of a zwitterion is minimal at its pI. To precipitate the product, you must adjust the bulk solvent pH to exactly this value.

  • Calculation:

    
    
    
  • Example: For a typical imidazole benzoic acid (

    
    , 
    
    
    
    ), the target
    
    
    .
Troubleshooting Protocol: The "Swing" Method

User Question: "I neutralized my reaction to pH 7, but no solid formed. What now?"

Diagnosis:

  • pH 7 is likely too basic (molecule is anionic).

  • Ionic strength is too high (salting-in).

Step-by-Step Resolution:

  • Dissolution: Dissolve the crude material fully in minimal 1N HCl (Result: pH < 2, species is Cationic).

  • Filtration: Filter any insoluble non-polar byproducts (e.g., unreacted aromatics).

  • Titration:

    • Place the filtrate in a beaker with a calibrated pH meter (do not rely on paper).

    • Slowly add 1N NaOH or saturated

      
      .
      
    • Critical Step: Monitor for turbidity around pH 4.5–6.0.

  • The "Sweet Spot": Stop exactly at the theoretical pI (e.g., pH 5.5).

  • Induction: If no solid forms, cool to 4°C and scratch the glass.

  • Desalting Check: If it still doesn't precipitate, the salt concentration is too high. Proceed to Module 3 (HP-20) .

PI_Precipitation Start Crude Mixture Acidify Dissolve in 1N HCl (pH < 2) Start->Acidify Filter Filter Insolubles Acidify->Filter Titrate Slow Add Base Monitor pH Filter->Titrate Check Turbidity Observed? Titrate->Check Precip Stop at pI (pH ~5.5) Cool to 4°C Check->Precip Yes Fail High Salt Solubilization Check->Fail No (at pI) GoToHP20 Proceed to Module 3 (HP-20 Adsorption) Fail->GoToHP20

Figure 1: Decision logic for Isoelectric Precipitation. Note the diversion to HP-20 if high salt content prevents precipitation.

Module 2: Chromatographic Purification

Primary Use Case: High-purity isolation when precipitation yields impure solids.

User Question: "My compound streaks on silica gel and elutes at the solvent front on C18."

Diagnosis:

  • Silica Failure: Silica is acidic (silanols). The basic imidazole sticks irreversibly or streaks.

  • C18 Failure: The zwitterion is too polar and washes off with the void volume.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

The Gold Standard for Zwitterions.

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Bare Silica.[5]

  • Mobile Phase: High Organic (Acetonitrile) -> Low Organic (Water/Buffer).

  • Mechanism: Partitioning into a water-enriched layer on the surface.

  • Buffer: Ammonium Acetate (10–20 mM) is critical to mask ionic interactions.

Method B: Ion-Pairing RP-HPLC

The Alternative if HILIC is unavailable.

  • Stationary Phase: C18.

  • Mobile Phase Modifier:

    • Acidic:[2] 0.1% TFA (Protonates imidazole, forms hydrophobic ion pair with trifluoroacetate).

    • Basic: 10mM Ammonium Bicarbonate pH 10 (Deprotonates acid, suppresses imidazole charge). Note: Ensure column is pH stable.

Solvent Selection Matrix

ParameterHILIC (Recommended)Reverse Phase (C18)Normal Phase (Silica)
Mobile Phase A 95% ACN / 5% BufferWater + 0.1% TFAAVOID
Mobile Phase B 50% ACN / 50% BufferACN + 0.1% TFAAVOID
Elution Order Non-polar first, Zwitterion lastZwitterion first (risk of void elution)Irreversible adsorption
Sample Diluent 100% Acetonitrile (or high %)Water/DMSON/A

Module 3: Desalting & Scavenging (Diaion HP-20)

Primary Use Case: Removing inorganic salts (NaCl, KCl) trapped with the zwitterion after neutralization.

User Question: "My NMR shows 50% salt by weight. How do I clean this without losing my water-soluble product?"

Theory: Diaion HP-20 is a synthetic styrenic adsorbent.[6][7] It adsorbs organic molecules (even polar ones) via Van der Waals forces but excludes inorganic salts.

Protocol:

  • Preparation: Soak HP-20 resin in Methanol (30 min) to activate, then rinse thoroughly with Deionized (DI) Water.

  • Loading: Dissolve your crude salty solid in minimal DI water. Load onto the resin column.[8]

  • Salt Removal: Wash with 3–5 Bed Volumes (BV) of DI Water.

    • Check: Monitor conductivity of eluate or use ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       test for chlorides.
      
  • Elution: Elute product with a gradient of Water

    
     Methanol (or Acetone).
    
    • Zwitterions typically elute between 20% and 60% MeOH.

  • Recovery: Evaporate the organic fraction.

HP20_Workflow Load Load Aqueous Sample (Salty) Wash Wash with Water Load->Wash Waste Eluate: Salts (NaCl) Wash->Waste Salts pass through Elute Elute with MeOH/Water Wash->Elute Product retained Product Product (Desalted) Elute->Product

Figure 2: Diaion HP-20 Desalting Workflow. The resin retains the organic zwitterion while salts wash away with water.

FAQs: Rapid Troubleshooting

Q: Can I use standard silica flash chromatography? A: Generally, no. If you must, use "Neutralized Silica." Pre-wash the silica column with 1% Triethylamine in DCM, then run your column with DCM/MeOH. The amine blocks the acidic silanols, preventing your imidazole from sticking.

Q: My product is an oil after pI precipitation. A: This is "oiling out." Re-dissolve in water/methanol, heat to clear, and cool very slowly. Alternatively, sonicate the oil; the mechanical energy often induces crystallization.

Q: How do I store the purified zwitterion? A: Zwitterions are hygroscopic. Store in a desiccator. If measuring for biological assay, weigh quickly or use a quantitative NMR (qNMR) to determine water content correction factors.

References

  • HILIC Mechanism & Selectivity: Vertex AI Search. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." Chromatography Today, 2013.

  • Isoelectric Point Theory: Master Organic Chemistry. "Isoelectric Points of Amino Acids (and How To Calculate Them)." 2023.[1][9]

  • Adsorbent Resin (HP-20) Protocols: Mitsubishi Chemical.[6] "DIAION™ HP20 Product Data Sheet & Usage."

  • Desalting Strategies: ResearchGate. "How to desalt zwitterions? - Expert Discussion." 2020.

  • RP-HPLC of Imidazoles: SciSpace. "Separation and assay of antiprotozoal imidazole derivatives by RP-HPLC." 2012.[10]

Sources

Removing copper catalyst from Ullmann coupling of imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in organic process chemistry: the removal of copper catalysts following the Ullmann C–N coupling of imidazoles.

Regulatory standards for transition metals in pharmaceutical active pharmaceutical ingredients (APIs) are exceptionally stringent, often requiring copper levels to be reduced to below 15 ppm (and sometimes < 1 ppm for parenteral routes)[1]. This guide provides the mechanistic causality behind copper retention, troubleshooting FAQs, and self-validating protocols to ensure your product meets regulatory compliance.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my imidazole product retain a stubborn blue/green tint after a standard aqueous workup? A: The imidazole ring contains a basic,


-hybridized nitrogen that acts as a potent 

-donor ligand. During the Ullmann coupling, copper undergoes a complex, multi-step redox cycle involving Cu(I), Cu(II), and Cu(III) species[2]. Your imidazole product outcompetes standard extraction solvents to coordinate with these copper ions, forming highly lipophilic complexes that act as a "thermodynamic sink" in the organic phase. Simple water or brine washes cannot break these stable coordination bonds[3].

Q2: I am experiencing significant API yield loss when using activated carbon for copper removal. What is the alternative? A: Activated carbon relies on non-specific hydrophobic adsorption. Because imidazole-based APIs are highly organic and hydrophobic, they co-adsorb onto the carbon matrix, leading to API yield losses of up to 50% and requiring massive reactor volume overhead[4]. The superior alternative is using functionalized solid-supported metal scavengers (e.g., Silica-Thiol or Silica-Thiourea). These materials utilize soft Lewis base ligands that selectively target the soft Lewis acidic copper ions without binding your API, ensuring >95% recovery[5].

Q3: How do I chemically break the Cu-imidazole complex during liquid-liquid extraction (LLE)? A: You must introduce a competing ligand with a significantly higher formation constant (


) for copper than your imidazole product. Washing the organic layer with aqueous ammonia (

) forms the highly stable, water-soluble

complex. Alternatively, using an aqueous solution of EDTA tetrasodium salt forms a hexadentate chelate with Cu(II) that forces the metal exclusively into the aqueous phase.

Part 2: Quantitative Data Comparison

To select the appropriate purification strategy, compare the efficiency and scalability of standard copper removal techniques below:

Removal MethodPrimary Chemical MechanismTypical Cu ReductionAPI RecoveryProcess Scalability
Aqueous LLE (Ammonia) Chelation (Water-soluble ammine complex)Bulk (Down to ~100 ppm)High (>90%)Excellent (Standard reactor)
Aqueous LLE (EDTA) Chelation (Hexadentate aqueous complex)Bulk (Down to ~50 ppm)High (>90%)Excellent (Standard reactor)
Activated Carbon Non-specific Hydrophobic AdsorptionModerate (Down to ~20 ppm)Low (50–70%)Poor (High volume needed)[4]
Silica-Thiol Scavenger Covalent Soft-Ligand BindingTrace (Down to < 5 ppm)Excellent (>95%)Excellent (Fixed-bed or slurry)[5]

Part 3: Self-Validating Experimental Protocols

A robust copper removal strategy requires a two-tiered approach: a bulk wash followed by a trace polish.

Protocol A: Biphasic EDTA Wash (Bulk Copper Removal)

Objective: Reduce copper levels from >10,000 ppm to <50 ppm.

  • Dilution: Dilute the crude Ullmann reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M. Causality: Reduces the viscosity and organic phase density, promoting efficient phase separation.

  • Chelation Wash: Add an equal volume of 0.5 M aqueous EDTA tetrasodium salt solution (adjusted to pH 8–9).

  • Agitation: Stir vigorously for 30–60 minutes at room temperature. Causality: Copper extraction is a mass-transfer limited process; sufficient time is required for the aqueous EDTA to displace the coordinated imidazole.

  • Validation & Separation: Stop stirring and allow the layers to separate. Self-Validation: The aqueous layer will turn a distinct deep blue (confirming

    
     formation), while the organic layer should visibly lose its green/blue tint.
    
  • Iteration: Separate the organic layer and repeat the wash until the aqueous layer remains completely colorless.

Protocol B: Silica-Supported Scavenger Treatment (Trace Polish)

Objective: Reduce copper levels from <50 ppm to regulatory limits (<10 ppm).

  • Preparation: Dissolve the semi-purified imidazole intermediate in a polar aprotic solvent (e.g., THF or DMF) to ensure complete homogeneity.

  • Scavenger Addition: Add 3–5 mass equivalents (relative to the estimated residual copper) of a silica-supported thiol or thiourea scavenger[5].

  • Thermal Incubation: Agitate the suspension mechanically at 40–50 °C for 2–4 hours. Causality: Mild heating accelerates the diffusion of the bulky Cu-imidazole complexes into the porous silica matrix, allowing the covalently bound thiol/thiourea groups to strip the metal[6].

  • Validation & Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Self-Validation: Inspect the filtered silica resin; a successful scavenging event is visually confirmed by the resin changing from pure white to a dark green, brown, or black hue[6].

  • Recovery: Wash the resin cake with 2 column volumes of clean solvent to ensure zero API loss, then concentrate the filtrate in vacuo.

Part 4: Copper Removal Workflow Visualization

Below is the logical cascade for sequential copper removal, designed to maximize API yield while ensuring regulatory compliance.

CopperPurification Start Crude Ullmann Mixture (Imidazole + Cu Catalyst) Filtration Celite Filtration (Removes bulk insoluble Cu) Start->Filtration LLE Liquid-Liquid Extraction (EDTA or NH4OH Wash) Filtration->LLE Check1 Cu Level < 50 ppm? LLE->Check1 Scavenger Silica-Supported Scavenger (Thiol/Thiourea Treatment) Check1->Scavenger No Crystallization Recrystallization (Final Polish) Check1->Crystallization Yes Check2 Cu Level < 10 ppm? Scavenger->Check2 Check2->Scavenger No (Repeat) Check2->Crystallization Yes Final Pure Imidazole API (Regulatory Compliant) Crystallization->Final

Workflow for sequential copper catalyst removal from Ullmann coupling imidazole products.

References

  • [2] "Researchers Solve Century-old Mechanistic Puzzle of Copper Catalyst" - Chinese Academy of Sciences (cas.cn). 2

  • [5] "CLEAN-UP® METAL SCAVENGERS/BONDED SILICAS" - United Chemical Technologies (unitedchem.com). 5

  • [4] "Metal Scavengers in Process Chemistry An Investigative Study" - Biotage (biotage.com).4

  • [6] "Metal Scavenger Guide" - Sopachem (sopachem.com).6

  • [1] "Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC)" - Molecules (unipi.it). 1

  • [3] "Copper(I) bromide | 7787-70-4" - Benchchem (benchchem.com). 3

Sources

Controlling regioselectivity in N-alkylation of 3-(1H-Imidazol-2-ylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in N-Alkylation of 3-(1H-Imidazol-2-ylamino)benzoic acid

Executive Summary: The Regioselectivity Challenge

User Query: "I am attempting to N-alkylate 3-(1H-Imidazol-2-ylamino)benzoic acid, but I am observing low yields, complex mixtures, or incorrect substitution patterns. How do I control the regioselectivity?"

Scientist’s Diagnostic: The substrate, 3-(1H-Imidazol-2-ylamino)benzoic acid, presents a classic "Ambident Nucleophile" challenge. You are dealing with three distinct nucleophilic sites competing for the electrophile:

  • The Carboxylate Oxygen (Site A): Highly nucleophilic if deprotonated (O-alkylation).

  • The Imidazole Ring Nitrogen (Site B - Target): The thermodynamic sink for alkylation, but susceptible to steric hindrance from the C2-linker.

  • The Exocyclic Amino Linker (Site C): Generally less reactive due to conjugation with the phenyl ring, but can react under forcing conditions or specific catalytic cycles.

This guide provides a protocol to lock regioselectivity toward the Imidazole Ring Nitrogen (N1) , the most common target for medicinal chemistry scaffolds.

Strategic Protocol: The "Lock and Direct" Method

To achieve high regioselectivity, you must decouple the competing reactivities. We recommend a Protection-Deprotonation-Alkylation workflow.

Step 1: Carboxylate Protection (Mandatory)

Do not attempt direct alkylation on the free acid. The carboxylate anion is a competent nucleophile that will lead to ester byproducts (O-alkylation) and consume your alkylating agent.

  • Action: Convert the benzoic acid to a methyl or ethyl ester (e.g., using

    
     or 
    
    
    
    ) prior to N-alkylation.
  • Why: This removes Site A from the equation and increases the solubility of the substrate in organic solvents like DMF or THF.

Step 2: Base Selection for Ring Selectivity

The pKa of the imidazole ring NH (~14.4 in DMSO) is significantly lower than that of the exocyclic amine (typically >25 due to resonance stabilization).

  • Reagent: Sodium Hydride (NaH, 60% dispersion).

  • Why: NaH acts as an irreversible base. It quantitatively deprotonates the most acidic proton (the Ring NH), forming the imidazolide anion . This anion is the active nucleophile, concentrating electron density on the ring nitrogen and statistically favoring Site B over Site C.

Step 3: Solvent & Temperature Control
  • Solvent: Anhydrous DMF or DMSO.

  • Temperature:

    
     to Room Temperature (RT).
    
  • Warning: Avoid heating initially. High temperatures increase the kinetic energy of the system, allowing the less nucleophilic exocyclic amine (Site C) to overcome its activation energy barrier, leading to bis-alkylation or wrong-site alkylation.

Experimental Workflow (Standardized Protocol)

Target: Synthesis of Methyl 3-(1-alkyl-1H-imidazol-2-ylamino)benzoate.

  • Preparation: Dissolve Methyl 3-(1H-imidazol-2-ylamino)benzoate (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Cool the solution to

    
    . Add NaH  (1.1 equiv) portion-wise.
    
  • Activation: Stir at

    
     for 30 minutes until gas evolution (
    
    
    
    ) ceases. The solution often turns yellow/orange, indicating the formation of the imidazolide anion.
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Note: For reactive electrophiles (MeI, BnBr), keep at

      
      . For less reactive ones, warm slowly to RT.
      
  • Quench: Monitor by TLC/LCMS. Once complete (usually 1-4 hours), quench with saturated

    
    .
    

Troubleshooting Guide (FAQ)

Q1: I am seeing two spots on TLC with very similar Rf values. Is this N1 vs. N3 alkylation?

Answer: If your imidazole ring is unsubstituted at positions 4 and 5 , N1 and N3 are chemically equivalent. Alkylation at either nitrogen produces the exact same molecule due to symmetry.

  • Diagnostic: Check your NMR.[1][2] If the product is a single species, the "two spots" might be the free base and the salt form, or rotamers of the amide/amine linker.

  • Exception: If you have a substituent at C4 (e.g., a methyl group), then N1 and N3 are distinct. Sterics from the C2-phenylamino group usually direct alkylation to the least hindered nitrogen (distal to the C4 substituent).

Q2: I isolated a product where the alkyl group is on the exocyclic nitrogen (the linker). Why?

Answer: This "Dimroth-like" rearrangement or direct exocyclic attack occurs if:

  • Phase Transfer Catalysis (PTC) was used (e.g., KOH/TEBA). PTC conditions can sometimes favor the exocyclic nitrogen depending on the "hardness" of the electrophile.[1]

  • Overheating: You heated the reaction >

    
    .
    
  • Base Choice: You used a weak base (like

    
    ) in a protic solvent, where the specific solvation shell favored the exocyclic amine.
    
  • Fix: Switch to NaH/DMF at

    
     to ensure the reaction proceeds via the Ring-Imidazolide  mechanism.
    
Q3: My reaction stalled at 50% conversion. Should I add more alkyl halide?

Answer: Likely not. The issue is probably proton exchange . As the product forms, the released leaving group (e.g.,


 or 

) is neutral, but if any moisture enters, the imidazolide anion can be reprotonated.
  • Fix: Ensure the DMF is anhydrous (water content <50 ppm). Use a fresh bottle of NaH. If the reaction stalls, add 0.1 equiv of NaH before adding more electrophile.

Q4: Can I alkylate without protecting the carboxylic acid?

Answer: Technically, yes, by using 2.2 equivalents of base (one for the COOH, one for the NH).

  • Risk: You will form a dianion. The carboxylate anion is a hard nucleophile and will compete for the alkyl halide, leading to a mixture of N-alkyl acid, O-alkyl ester, and N,O-dialkyl products.

  • Recommendation: Do not do this. Esterification takes 2 hours and saves you 2 days of purification.

Mechanistic Visualization

The following diagram illustrates the critical decision points in the reaction pathway.

G Start Substrate: 3-(1H-Imidazol-2-ylamino)benzoic acid Decision1 Step 1: Protection Strategy Start->Decision1 Path_Direct Direct Alkylation (Free Acid) Decision1->Path_Direct Skip Path_Ester Esterification (Methyl Ester) Decision1->Path_Ester Recommended Reaction_Mix Reaction Mixture: N-alkyl / O-alkyl / Di-alkyl Path_Direct->Reaction_Mix Uncontrollable Regioselectivity Base_Step Step 2: Base Selection Path_Ester->Base_Step Weak_Base Weak Base / Heating (K2CO3, >60°C) Base_Step->Weak_Base Strong_Base Strong Base / Cold (NaH, 0°C) Base_Step->Strong_Base Product_Exo Product B (Undesired): Exocyclic N-Alkylation Weak_Base->Product_Exo Kinetic/Thermal Leakage Product_Ring Product A (Target): Ring N-Alkylation Weak_Base->Product_Ring Mixture Intermediate Intermediate: Ring-Imidazolide Anion Strong_Base->Intermediate Thermodynamic Control Intermediate->Product_Ring Major Pathway

Caption: Decision tree for maximizing regioselectivity. Green paths indicate the optimized protocol for Ring N-alkylation.

Data Summary: Base & Solvent Effects

ConditionBaseSolventTempMajor ProductYield (Est.)
Optimized NaH (1.1 eq)DMF

Ring N-Alkyl >85%
Thermodynamic

DMSO

Ring N-Alkyl60-70%
Kinetic/Risk

AcetoneRefluxMixture (Ring/Exo)<40%
Unprotected NaH (2.2 eq)DMFRTN,O-Dialkyl MixComplex

References

  • BenchChem Technical Support. (2025).[1][3][4] Enhancing Regioselectivity of Imidazole Substitution Reactions.[3][5] Retrieved from 4

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][4][5][6] Academic Press. (Standard text on heterocycle reactivity).

  • University of Otago. (2025). N-Alkylation of Imidazoles: Steric and Electronic Effects. Retrieved from 2[3]

  • Li, F., et al. (2013).[7] Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines.[7] New Journal of Chemistry.[7] Retrieved from 7[7]

Sources

Technical Support Center: Cyclization of N-(3-carboxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier-3 Technical Support resource for the synthesis and troubleshooting of guanidine-derived heterocycles.

Ticket ID: #GUA-3-META-CYC Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Triage: Defining the "Cyclization"

Before proceeding with protocol optimization, we must define the target chemotype. The specific isomer N-(3-carboxyphenyl)guanidine (the meta isomer) presents a distinct geometric constraint compared to its ortho analogue.

CRITICAL CHECK: Please verify your target structure against the options below.

ScenarioTarget StructureFeasibility with meta-isomerDiagnosis
A Quinazolinone (Fused 6,6-bicyclic system)IMPOSSIBLE Regiochemistry Error. You cannot form a fused ring between the guanidine and the carboxylic acid if they are in the 1,3-position (meta). You likely need the ortho isomer (2-guanidinobenzoic acid).
B Benzimidazole (Fused 5,6-bicyclic system)IMPOSSIBLE Regiochemistry Error. Requires ortho-diamine or ortho-halo-guanidine precursors.
C Pyrimidine / Triazine (Attached ring)FEASIBLE Intermolecular Cyclization. You are reacting the guanidine tail with an external electrophile (e.g., diethyl malonate, diketone) to form a ring attached to the phenyl group.

Tech Note: If you are attempting Scenario A with the meta starting material, the reaction will fail or produce oligomers. The carboxylic acid is geometrically too distant to capture the guanidine nitrogen intramolecularly.

Interactive Troubleshooting Guide

Scenario A: "I intended to make a Quinazolinone (Fused Ring)"

Issue: You are likely observing unreacted starting material, polymerization, or urea byproducts.[1] Root Cause: Geometric impossibility. Solution: You must switch to N-(2-carboxyphenyl)guanidine (also known as 2-guanidinobenzoic acid).

Corrected Protocol for Ortho-Cyclization (Synthesis of 2-Aminoquinazolin-4(3H)-one): If you switch to the ortho isomer, follow this optimized thermal dehydration protocol.

  • Reagents: N-(2-carboxyphenyl)guanidine (1.0 equiv).

  • Solvent: High-boiling non-protic solvent (e.g., Diglyme or Diphenyl ether) or solvent-free (neat).

  • Conditions: Heat to 140–160 °C for 2–4 hours.

  • Workup: Cool to RT. Add Ethanol.[2] The product often precipitates as a white/off-white solid.

  • Validation:

    • IR: Look for the disappearance of the broad carboxylic O-H stretch and the sharpening of the carbonyl peak (lactam character).

    • 1H NMR: Aromatic protons will shift downfield due to the planarization of the fused ring.

Scenario B: "I am synthesizing a Pyrimidine ring on the guanidine tail"

Context: You are reacting N-(3-carboxyphenyl)guanidine with a 1,3-dielectrophile (e.g., diethyl malonate, acetylacetone) to form a 2-amino-pyrimidine derivative.

Common Failure Modes & Solutions

Q1: The reaction mixture is heterogeneous/sludge, and conversion is low.

  • Cause: Zwitterionic Insolubility. N-(3-carboxyphenyl)guanidine exists as a zwitterion (Carboxylate anion / Guanidinium cation). It is poorly soluble in common organic solvents (THF, DCM, Toluene).[1]

  • Fix:

    • Esterification First: Convert the carboxylic acid to a methyl/ethyl ester before the cyclization. This restores solubility in organic solvents.

    • Phase Transfer: If you must keep the acid free, use a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (e.g., TBAB) and inorganic base (K₂CO₃).[1]

Q2: I see hydrolysis products (Urea derivatives) instead of the heterocycle.

  • Cause: Guanidine Hydrolysis. Under harsh basic aqueous conditions, the guanidine moiety hydrolyzes to a urea.

  • Fix:

    • Exclude Water: Use anhydrous ethanol or DMF.

    • Base Selection: Switch from Hydroxide (OH⁻) to Alkoxide (NaOEt/NaOMe).[1] Hydroxide is a nucleophile that attacks the guanidine carbon; Alkoxides are bases that promote the condensation with the malonate.

Q3: The product is stuck in the aqueous phase during workup.

  • Cause: Amphoteric Nature. The product has a free carboxylic acid (acidic) and a pyrimidine amine (basic). At neutral pH, it may be water-soluble.

  • Fix:

    • Isoelectric Precipitation: Carefully adjust pH to ~4.5–5.5 (the likely isoelectric point) to precipitate the zwitterion.

    • Salting Out: Saturate the aqueous phase with NaCl before extracting with n-Butanol or EtOAc/THF mixtures.

Visualizing the Pathways

The following logic flow illustrates the decision matrix for your synthesis.

GuanidineCyclization Start Starting Material: N-(3-carboxyphenyl)guanidine Check Target Structure? Start->Check Quin Target: Quinazolinone (Fused Ring) Check->Quin Fused System Pyrim Target: Pyrimidine (Attached Ring) Check->Pyrim Intermolecular Fail FAILURE: Geometric Constraint (Meta-position prevents fusion) Quin->Fail Process Reaction: + 1,3-Dielectrophile (e.g., Diethyl Malonate) Pyrim->Process Solution1 SOLUTION: Switch to Ortho-isomer (2-guanidinobenzoic acid) Fail->Solution1 Correction Issue Issue: Zwitterion Insolubility Process->Issue Fix Fix: 1. Esterify Acid Group 2. Use NaOEt/EtOH Issue->Fix Troubleshoot

Caption: Decision matrix for troubleshooting N-(3-carboxyphenyl)guanidine cyclization. Note the impossibility of direct fusion for the meta-isomer.

Validated Experimental Protocol (Scenario B)

Target: Synthesis of N-(3-carboxyphenyl)-2-amino-4,6-dihydroxypyrimidine (via reaction with diethyl malonate).

Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve Sodium metal (2.5 equiv) in anhydrous Ethanol to generate fresh Sodium Ethoxide.

  • Addition: Add N-(3-carboxyphenyl)guanidine (1.0 equiv). Note: If using the free acid, expect initial precipitation of the sodium salt.

  • Cyclization: Add Diethyl Malonate (1.1 equiv) dropwise.

  • Reflux: Heat to reflux (78 °C) for 6–12 hours under Nitrogen atmosphere.

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the guanidine spot (usually baseline or very polar).

  • Workup:

    • Evaporate Ethanol in vacuo.

    • Redissolve residue in minimal water.

    • Acidify carefully with 1M HCl to pH ~4.

    • Collect the precipitate by filtration.

Data Reference Table: Expected Analytical Shifts

MoietyStarting Material (Guanidine)Product (Pyrimidine Derivative)
C=O (IR) ~1680 cm⁻¹ (Acid)~1660–1700 cm⁻¹ (Amide/Lactam bands)
Guanidine C (¹³C NMR) ~155–158 ppmDisappears; replaced by Pyrimidine C2 (~160 ppm)
Protons (¹H NMR) Broad NH peaksNew singlet at ~5.0–6.0 ppm (Pyrimidine C5-H) if using malonate

References

  • Synthesis of Quinazolinones (Ortho-cyclization context)

    • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. (2020).
    • Source:

  • Guanidine Reactivity & Hydrolysis

    • Synthesis and properties of novel guanidine bases.[3] (General reactivity of guanidine nitrogens).

    • Source:

  • Pyrimidine Synthesis from Guanidines

    • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.
    • Source:

  • General Heterocycle Construction

    • Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer.[4] (Modern radical approaches, contrast to classical condensation).

    • Source:

Sources

Recrystallization solvents for 3-(1H-Imidazol-2-ylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 3-(1H-Imidazol-2-ylamino)benzoic acid Chemical Nature: Amphoteric / Zwitterionic Core Challenge: This molecule contains both a basic imidazole moiety (pKa ~7.0) and an acidic carboxyl group (pKa ~4.0). In neutral solvents, it frequently exists as a zwitterion (internal salt), resulting in high lattice energy and poor solubility in standard organic solvents like Dichloromethane (DCM) or Toluene.

The Solution: Successful recrystallization requires disrupting this internal ionic network using either protic solvent systems (to solvate the ions) or pH-swing manipulation (to temporarily neutralize the charge).

Solvent Selection Matrix

The following table summarizes solubility behaviors based on thermodynamic principles and structural analogs (e.g., Nilotinib intermediates).

Solvent SystemRoleSolubility BehaviorRecommendation
DMSO / DMF Primary SolventHigh. Dissolves the zwitterion effectively due to high dielectric constant.Use for initial dissolution in solvent/anti-solvent methods.
Ethanol / Methanol Co-SolventModerate/Low. Solubility is often temperature-dependent but limited for the zwitterion.Use in combination with water or ammonia.
Water (Neutral) Anti-SolventLow. The compound is least soluble at its isoelectric point (pH ~5-6).Excellent anti-solvent to force precipitation.
Dilute HCl (1M) Reactive SolventHigh. Protonates the imidazole, forming a soluble cation.Used for "Chemical Recrystallization" (Method A).
Dilute NaOH (1M) Reactive SolventHigh. Deprotonates the carboxylic acid, forming a soluble anion.Used for "Chemical Recrystallization" (Method A).
DCM / Hexane NoneInsoluble. Do not use.

Detailed Purification Protocols

Method A: The "pH-Swing" Precipitation (Recommended for Crude Material)

Best for removing non-ionic organic impurities (tars, unreacted starting materials).

Principle: The molecule is dissolved as a salt (high solubility) and precipitated by adjusting the pH to its isoelectric point (lowest solubility).

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 5-10 volumes). Stir until fully dissolved.

    • Why? This converts the acid to the benzoate salt.

  • Filtration: Filter the alkaline solution through Celite or a glass frit to remove insoluble mechanical impurities or transition metal catalysts (e.g., Copper from Ullmann couplings).

  • Precipitation: Slowly add 1M HCl dropwise to the filtrate while stirring vigorously.

  • Target Point: Monitor pH. A thick precipitate will form as you approach pH 5.0 – 6.0 .

    • Critical Step: Do not overshoot to pH < 3, or the material will redissolve as the hydrochloride salt.

  • Aging: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the solid, wash with water (to remove NaCl), and dry under vacuum at 50°C.

Method B: Thermal Recrystallization (Ethanol/Water)

Best for polishing final purity (e.g., >98% to >99.5%).

  • Slurry: Suspend the solid in Ethanol (10 mL per gram).

  • Heating: Heat to reflux (approx. 78°C). The solid may not dissolve completely.[1][2]

  • Water Addition: Add hot water dropwise through the condenser until the solution becomes clear.

    • Ratio: Typical final ratio is 70:30 Ethanol:Water.

  • Clarification: If black specks remain, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature.

    • Troubleshooting: If oiling out occurs, scratch the glass or add a seed crystal.

  • Collection: Filter the white/off-white needles and wash with cold 50% Ethanol/Water.

Troubleshooting Guide (FAQ)

Q1: My product "oils out" instead of crystallizing. What is happening?

  • Cause: The cooling was too rapid, or the solvent polarity is too low, causing the compound to phase-separate as a liquid rather than ordering into a crystal lattice.

  • Fix: Re-heat to dissolve the oil. Add a small amount of a more polar solvent (e.g., 5% more water). Cool very slowly (wrap the flask in foil/towel). Add a seed crystal at the cloud point.

Q2: Why can't I just use Dichloromethane (DCM) like normal?

  • Cause: 3-(1H-Imidazol-2-ylamino)benzoic acid is a zwitterion. The ionic attraction between the carboxylate and the protonated imidazole is stronger than the solvation energy DCM can provide.

  • Fix: You must use polar protic solvents (MeOH, Water) or high-dielectric aprotic solvents (DMSO).

Q3: The product is colored (brown/pink) after recrystallization.

  • Cause: Amino-imidazoles are prone to air-oxidation, forming colored diazo-like impurities.

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Add 5% activated charcoal to the hot solution, stir for 10 minutes, and perform a hot filtration before cooling.

Q4: I lost 50% of my yield using Method A (pH Swing).

  • Cause: You likely over-acidified (pH < 4) or over-basified (pH > 8) during the isolation, causing the product to stay in the mother liquor as a salt.

  • Fix: Use a calibrated pH meter rather than pH paper. The "Sweet Spot" (Isoelectric Point) is narrow. Save the mother liquor and readjust pH to recover the "lost" material.

Visual Logic: Solubility & Workflow

Figure 1: Solubility vs. pH Profile

This diagram illustrates why pH control is critical for Method A.

SolubilityProfile Acid Acidic pH (<3) Soluble Cation (Imidazolium Salt) Neutral Neutral pH (5-6) Insoluble Zwitterion (Precipitate) Acid->Neutral Add NaOH Neutral->Acid Add HCl Base Basic pH (>9) Soluble Anion (Benzoate Salt) Neutral->Base Add NaOH Base->Neutral Add HCl

Caption: Solubility profile of 3-(1H-Imidazol-2-ylamino)benzoic acid. Minimum solubility occurs at the isoelectric point (pH 5-6).

Figure 2: Recrystallization Decision Tree

DecisionTree Start Start: Crude Material PurityCheck Is Purity > 90%? Start->PurityCheck MethodA Method A: pH Swing (Dissolve in Base -> Filter -> Acidify) PurityCheck->MethodA No MethodB Method B: Thermal Recrystallization (EtOH / Water) PurityCheck->MethodB Yes Impurities Removes Inorganic Salts & Non-Ionic Organics MethodA->Impurities Final Final Product (Vacuum Dry) MethodA->Final Polishing Removes Trace Isomers & Color MethodB->Polishing MethodB->Final

Caption: Workflow for selecting the appropriate purification method based on input purity.

References

  • Google Patents. (2019). US10280153B2 - Process for the preparation of pure nilotinib and its salt. (Describes pH-swing purification of amino-benzoic acid/imidazole intermediates).
  • National Institutes of Health (PMC). (2014). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline.[3] (Demonstrates zwitterionic solubility mechanics). Retrieved from [Link]

Sources

Technical Support Center: Resolving Aggregation Issues in NMR of Amino-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-imidazole compounds. This guide is designed to provide you with practical, in-depth solutions to a common and often frustrating challenge in the characterization of these molecules: aggregation in Nuclear Magnetic Resonance (NMR) spectroscopy. Poorly resolved, broad signals in your NMR spectra can obscure vital structural information, hindering your research progress. This resource, structured in a question-and-answer format, offers troubleshooting strategies and frequently asked questions to help you obtain high-quality, interpretable NMR data.

Understanding the "Why": The Root Causes of Aggregation

Before diving into troubleshooting, it's crucial to understand the underlying intermolecular forces that drive the self-association of amino-imidazole compounds in solution. This knowledge will empower you to make informed decisions when selecting a strategy to mitigate aggregation.

The primary culprits behind the aggregation of amino-imidazole compounds are non-covalent interactions:

  • Hydrogen Bonding: The imidazole ring contains both hydrogen bond donors (N-H) and acceptors (the lone pair on the other nitrogen).[1][2] This duality allows for the formation of extensive hydrogen-bonding networks, leading to the self-assembly of molecules into larger aggregates.[3][4]

  • π-π Stacking: The aromatic nature of the imidazole ring facilitates π-π stacking interactions between molecules.[5][6][7][8][9] These interactions, where the electron-rich π systems of adjacent rings align, contribute significantly to the formation of stacked aggregates.

  • Hydrophobic Interactions: Depending on the substituents attached to the amino-imidazole core, hydrophobic interactions can also play a significant role in driving aggregation, particularly in aqueous solutions.[10][11]

These aggregation phenomena lead to an increase in the effective molecular weight of the analyte, resulting in faster transverse relaxation (T2) and, consequently, broad NMR signals. In severe cases, the signals may broaden to the point of being indistinguishable from the baseline.[12][13]

Troubleshooting Guide: From Broad Peaks to Sharp Signals

This section provides a systematic approach to troubleshooting common aggregation-related issues in the NMR analysis of amino-imidazole compounds.

Question 1: My ¹H NMR spectrum shows broad, poorly resolved peaks, and I suspect aggregation. What is the first and simplest thing I should try?

Answer: The most straightforward initial step is to decrease the concentration of your sample . Aggregation is a concentration-dependent equilibrium. By lowering the concentration, you shift the equilibrium away from the aggregated state towards the monomeric species, which should result in sharper NMR signals.

Experimental Protocol: Concentration Variation Study

  • Prepare a stock solution of your amino-imidazole compound at the highest soluble concentration in your chosen deuterated solvent.

  • Acquire a ¹H NMR spectrum of this initial sample.

  • Perform a series of dilutions (e.g., 2-fold, 5-fold, 10-fold) from the stock solution.

  • Acquire a ¹H NMR spectrum for each dilution under identical experimental parameters (temperature, number of scans).

  • Compare the linewidths of the signals across the different concentrations. A noticeable sharpening of the peaks upon dilution is a strong indicator of aggregation.

Question 2: I've tried diluting my sample, but the signals are still broad. What solvent-based strategies can I employ?

Answer: The choice of solvent is critical in controlling aggregation. If you are using a non-polar solvent like CDCl₃, switching to a more polar, hydrogen-bond-disrupting solvent can be highly effective.[14]

  • Polar Aprotic Solvents: Solvents like DMSO-d₆, DMF-d₇, and acetonitrile-d₃ are excellent at disrupting hydrogen bonds between solute molecules by forming hydrogen bonds with the analyte themselves.[14]

  • Protic Solvents: Deuterated alcohols like methanol-d₄ (CD₃OD) or water (D₂O) can also be effective by competing for hydrogen bonding sites on your compound.[14]

It is important to consider the solubility of your compound in these alternative solvents. The influence of the solvent on the chemical shifts of your compound should also be taken into account.[15][16][17]

Table 1: Recommended Deuterated Solvents for Mitigating Aggregation

SolventPropertiesRationale for Use
DMSO-d₆Highly polar, aprotic, strong hydrogen bond acceptorDisrupts intermolecular hydrogen bonding.[14]
Methanol-d₄Polar, proticCompetes for hydrogen bonding sites.[14]
DMF-d₇Highly polar, aproticEffective at solvating polar molecules and breaking up aggregates.
Acetonitrile-d₃Polar, aproticCan disrupt dipole-dipole interactions and hydrogen bonds.

Question 3: Changing the solvent helped, but I still see some line broadening. Can I adjust the pH of my sample?

Answer: Yes, altering the pH can be a powerful tool, especially for amino-imidazole compounds which have ionizable groups.[18][19][20] The protonation state of the imidazole ring and any amino groups will significantly impact its hydrogen bonding capacity and overall charge.

  • Acidic Conditions: By adding a small amount of a deuterated acid (e.g., DCl in D₂O or TFA-d in CDCl₃), you can protonate the imidazole ring. The resulting positive charge can lead to electrostatic repulsion between molecules, disfavoring aggregation.

  • Basic Conditions: Conversely, adding a deuterated base (e.g., NaOD in D₂O or pyridine-d₅ in CDCl₃) can deprotonate the N-H of the imidazole, which may also alter the aggregation behavior.

The optimal pH will be compound-specific, so a pH titration study is often necessary.[21]

dot

Aggregation_Equilibrium Impact of pH on Aggregation cluster_low_ph Low pH (Protonated) cluster_neutral_ph Neutral pH cluster_high_ph High pH (Deprotonated) Monomer_H Monomer-H⁺ Repulsion Electrostatic Repulsion Monomer Monomer Monomer->Monomer_H Add Acid Aggregate Aggregate Monomer->Aggregate Aggregation Monomer_neg Monomer⁻ Monomer->Monomer_neg Add Base Repulsion_neg Electrostatic Repulsion

Caption: pH modulation to control aggregation.

Question 4: Are there any other experimental parameters I can adjust?

Answer: Absolutely. Temperature and the use of additives can also be very effective in resolving aggregation issues.

  • Temperature: Increasing the temperature of the NMR experiment can provide enough thermal energy to disrupt the weak non-covalent interactions holding the aggregates together.[22][23][24] Many modern NMR spectrometers are equipped with variable temperature units that allow for precise control of the sample temperature. However, be mindful of the boiling point of your solvent and the thermal stability of your compound.

  • Additives: The addition of small molecules can help to prevent aggregation.[25][26][27]

    • Urea or Guanidinium Chloride: These denaturants are very effective at disrupting hydrogen bonds and hydrophobic interactions.[26] Use in low concentrations to avoid denaturing your compound if it has a defined tertiary structure.

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations to prevent aggregation driven by hydrophobic effects.[28]

    • Amino Acids: Arginine and proline have been shown to act as aggregation suppressors.[25][27][29]

dot

Troubleshooting_Workflow Troubleshooting Workflow for NMR Aggregation Start Broad NMR Signals Observed Concentration Decrease Concentration Start->Concentration Solvent Change Solvent (e.g., DMSO-d6) Concentration->Solvent Still Broad Success Sharp NMR Signals Concentration->Success Resolved pH Adjust pH (Acid or Base) Solvent->pH Still Broad Solvent->Success Resolved Temperature Increase Temperature pH->Temperature Still Broad pH->Success Resolved Additives Use Additives (Urea, Surfactants) Temperature->Additives Still Broad Temperature->Success Resolved Additives->Success Resolved

Caption: A systematic approach to resolving aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of aggregation in a ¹H NMR spectrum?

A: The most common indicators are:

  • Broad signals: The most obvious sign.

  • Poorly resolved multiplets: J-coupling may be partially or completely obscured.

  • Chemical shift changes with concentration: As the equilibrium between monomer and aggregate shifts, the chemical environment of the nuclei changes, leading to shifts in the resonance frequencies.

  • Loss of signal intensity: In severe cases, the signals can become so broad that they are lost in the baseline noise.[13]

Q2: Can 2D NMR techniques help in analyzing aggregating systems?

A: Yes, certain 2D NMR experiments can provide valuable insights. For instance, Diffusion Ordered Spectroscopy (DOSY) can be used to distinguish between species of different sizes in solution.[12][30] The larger aggregates will have a slower diffusion coefficient compared to the smaller monomeric species. This can confirm the presence of aggregation and even provide an estimate of the aggregate size.

Q3: Is it possible that my compound is degrading instead of aggregating?

A: Yes, this is a possibility that should be considered. To differentiate between degradation and aggregation, you can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). If your compound is degrading, you will see new peaks in the chromatogram with different mass-to-charge ratios. If it is aggregating, you will typically see a single major peak corresponding to your compound's mass, although you may sometimes observe non-covalent adducts in the mass spectrum.

Q4: I am working with a peptide containing an amino-imidazole moiety (histidine), and it is aggregating. Are the strategies in this guide applicable?

A: Yes, the principles outlined here are highly relevant for peptides and proteins containing histidine residues.[4][31] Aggregation in these systems is often driven by the same intermolecular forces. Therefore, strategies such as adjusting the pH, temperature, and using additives like arginine are commonly employed in the field of protein NMR to improve spectral quality.[27][29]

References

  • Effect of hydrophobic octadecyl groups on pH-sensitive aggregation behavior of imidazole-containing polyaspartammide derivatives. (2010). Journal of Nanoscience and Nanotechnology. [Link]

  • Development of NMR tools to investigate aggregation phenomena. (2023). Figshare. [Link]

  • The Effects of pH on the Supramolecular Structure of Amino Amides. (2021). ResearchGate. [Link]

  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013). ResearchGate. [Link]

  • Effect of additives on protein aggregation. (2008). SciSpace. [Link]

  • An NMR study of macromolecular aggregation in a model polymer-surfactant solution. (2010). The Journal of Chemical Physics. [Link]

  • Effect of pH on the aggregate formation of a non-amyloid component (1-13). (2003). PubMed. [Link]

  • Enhanced coupling through π-stacking in imidazole-based molecular junctions. (2019). PubMed Central. [Link]

  • Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. (2025). cheminform.wiley.com. [Link]

  • Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. (n.d.). IUCr Journals. [Link]

  • Imidazole. (n.d.). Wikipedia. [Link]

  • Effect of pH on Higher Order Structure Sameness by NMR. (n.d.). Novatia, LLC. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020). MDPI. [Link]

  • Observation of the Imidazole-Imidazolium Hydrogen Bonds Responsible for Selective Proton Conductance in the Influenza A M2 Channel. (2014). PubMed Central. [Link]

  • H-Bonds, π-Stacking and (Water)O-H/π Interactions in (µ4-EDTA)Bis(Imidazole) Dicopper(II) Dihydrate. (2021). MDPI. [Link]

  • Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. (2004). ResearchGate. [Link]

  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (n.d.). europepmc.org. [Link]

  • Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. (2019). Frontiers. [Link]

  • π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study. (2021). PubMed Central. [Link]

  • Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation. (2020). PubMed. [Link]

  • Rational Design of Solution Additives for the Prevention of Protein Aggregation. (2005). PubMed Central. [Link]

  • NMR at Low and Ultra-Low Temperatures. (2011). PubMed Central. [Link]

  • How can I solve my protein instability so it can be used in NMR and ITC studies? (2014). ResearchGate. [Link]

  • Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. (2019). The Journal of Physical Chemistry B. [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum. [Link]

  • An Evaluation of the Potential of NMR Spectroscopy and Computational Modelling Methods to Inform Biopharmaceutical Formulations. (2018). MDPI. [Link]

  • Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. (2010). PubMed Central. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). researchgate.net. [Link]

  • Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. (n.d.). ResearchGate. [Link]

  • The Insidious Underbelly of Protein Aggregation. (n.d.). ZoBio. [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. (n.d.). unchained-labs.com. [Link]

  • Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. (n.d.). mediaTUM. [Link]

  • Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. (2023). ChemistrySelect. [Link]

  • Temperature-dependent aggregation by means of 1 H-NMR spectroscopy and... (n.d.). ResearchGate. [Link]

  • Insights into Protein Misfolding and Aggregation enabled by Solid-State NMR Spectroscopy. (2017). PubMed Central. [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (2019). PubMed Central. [Link]

  • Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. (2024). Organic Letters. [Link]

  • (PDF) Enhanced Coupling Through π-Stacking in Imidazole-Based Molecular Junctions. (2019). ResearchGate. [Link]

  • Low-field nuclear magnetic resonance relaxation study of thermal effects on milk proteins. (n.d.). SciSpace. [Link]

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021). europepmc.org. [Link]

  • NMR-Based Methods for Protein Analysis. (2021). Analytical Chemistry. [Link]

  • Aromatic Residues in Proteins: Re-Evaluating the Geometry and Energetics of π–π, Cation−π, and CH−π Interactions. (2024). The Journal of Physical Chemistry B. [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-(1H-Imidazol-2-ylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive analysis of the analytical techniques used to characterize 3-(1H-Imidazol-2-ylamino)benzoic acid, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their analytical endeavors.

This guide will delve into a detailed analysis of the ¹H NMR spectrum of 3-(1H-Imidazol-2-ylamino)benzoic acid. While an experimentally acquired spectrum for this specific molecule is not publicly available, a robust prediction can be formulated based on the well-established principles of NMR spectroscopy and extensive data from structurally related compounds. We will then benchmark the capabilities of ¹H NMR against other indispensable analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering a holistic perspective on a comprehensive characterization workflow.

The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) within a molecule.

Predicted ¹H NMR Spectrum of 3-(1H-Imidazol-2-ylamino)benzoic acid

The predicted ¹H NMR spectrum of 3-(1H-Imidazol-2-ylamino)benzoic acid is based on the analysis of its constituent fragments: a 1,3-disubstituted benzene ring and a 2-substituted imidazole ring, connected by an amino linker. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 3-(1H-Imidazol-2-ylamino)benzoic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Supporting Evidence
H-2'~8.0 - 8.2Singlet (or triplet, J ≈ 1-2 Hz)1HThis proton is on a carbon adjacent to two electron-withdrawing groups (the carboxylic acid and the amino-imidazole substituent), leading to a significant downfield shift. Its multiplicity will likely be a singlet, but may appear as a narrow triplet due to small meta-coupling to H-4' and H-6'.
H-4'~7.6 - 7.8Doublet of doublets (or triplet)1HThis proton is ortho to the carboxylic acid group and meta to the amino-imidazole group. It will be deshielded and show coupling to H-5' (ortho) and H-2'/H-6' (meta).
H-5'~7.3 - 7.5Triplet1HThis proton is meta to both substituents and will appear as a triplet due to ortho-coupling with H-4' and H-6'.
H-6'~7.7 - 7.9Doublet of doublets1HThis proton is ortho to the amino-imidazole group and meta to the carboxylic acid group, resulting in a downfield shift. It will exhibit coupling to H-5' (ortho) and H-2'/H-4' (meta).
H-4, H-5~6.8 - 7.2Singlet (or two doublets)2HIn the imidazole ring, the two vinyl protons are in a relatively electron-rich environment. Due to potential tautomerism, they may appear as a single, slightly broadened peak or as two distinct doublets with a small coupling constant.[1]
Imidazole N-H~11.0 - 12.0Broad Singlet1HThe N-H proton of the imidazole ring is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad signal.[2]
Amino N-H~9.0 - 10.0Broad Singlet1HSimilar to the imidazole N-H, the amino linker proton is exchangeable and its signal is typically broad. Its chemical shift is influenced by hydrogen bonding.
Carboxylic Acid O-H~12.0 - 13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and acidic, resulting in a very downfield and broad signal. This peak can be confirmed by D₂O exchange, where it will disappear from the spectrum.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of a novel compound relies on the synergistic use of multiple analytical techniques. Each method provides unique and complementary information.

Table 2: Comparative Analysis of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknessesApplication for 3-(1H-Imidazol-2-ylamino)benzoic acid
¹H NMR - Number of non-equivalent protons- Chemical environment of protons- Proton connectivity (J-coupling)- Relative number of protons (integration)- High-resolution structural information- Non-destructive- Quantitative- Relatively low sensitivity- Complex spectra for large molecules- Requires soluble samplesEssential for primary structure confirmation and isomeric purity.
¹³C NMR - Number of non-equivalent carbons- Chemical environment of carbons- Hybridization of carbons- Complements ¹H NMR for a complete carbon skeleton map- Less signal overlap than ¹H NMR- Low sensitivity (¹³C has a natural abundance of only 1.1%)- Longer acquisition times- Generally not quantitative without special techniquesConfirms the number of unique carbon atoms and the presence of key functional groups (e.g., C=O of the carboxylic acid).
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Resolution MS)- Structural information from fragmentation patterns- Extremely high sensitivity- Provides molecular formula- Can be coupled with separation techniques (LC-MS, GC-MS)- Destructive technique- Isomers can be difficult to distinguish- Fragmentation can be complex to interpretProvides definitive molecular weight confirmation and fragmentation data can support the proposed structure.
HPLC - Purity of the compound- Quantification- Separation of mixtures- High separation efficiency- Highly quantitative- Versatile for a wide range of compounds- Provides limited structural information on its own- Requires reference standards for identificationCrucial for determining the purity of the synthesized compound and for developing quality control methods.
In-depth Look at Complementary Techniques

¹³C NMR Spectroscopy: This technique provides a fingerprint of the carbon skeleton of the molecule. For 3-(1H-Imidazol-2-ylamino)benzoic acid, one would expect to see signals for the 10 unique carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm)[3], while the aromatic and imidazole carbons would resonate in the 110-150 ppm region[2][3].

Mass Spectrometry (MS): Electrospray ionization (ESI) would be a suitable method for this polar molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₉N₃O₂). Tandem MS (MS/MS) experiments would induce fragmentation, and the resulting fragment ions would provide further structural confirmation. Expected fragmentation could include cleavage of the C-N bond between the rings and loss of CO₂ from the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or acetic acid, would be suitable for analyzing the purity of 3-(1H-Imidazol-2-ylamino)benzoic acid.[4][5] The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration.

Integrated Analytical Workflow

For a comprehensive and self-validating characterization of 3-(1H-Imidazol-2-ylamino)benzoic acid, these techniques should be employed in a logical sequence.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HPLC HPLC (Purity Assessment) Purification->HPLC Purified Sample H_NMR ¹H NMR (Primary Structure) HPLC->H_NMR Purity >95% MS Mass Spectrometry (Molecular Weight) H_NMR->MS C_NMR ¹³C NMR (Carbon Skeleton) MS->C_NMR Final_Report Comprehensive Characterization Report C_NMR->Final_Report Consistent Data

Sources

Mass Spectrometry Characterization Guide: 3-(1H-imidazol-2-ylamino)benzoic acid (CAS 246135-55-7)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-(1H-imidazol-2-ylamino)benzoic acid (CAS 246135-55-7). This document is structured for pharmaceutical researchers and analytical scientists requiring rigorous characterization data for impurity profiling, metabolite identification, or structural elucidation.

Executive Summary & Comparison Overview

CAS 246135-55-7 , chemically identified as 3-(1H-imidazol-2-ylamino)benzoic acid , represents a critical structural motif often encountered as a synthesis intermediate or degradation product in the development of benzimidazole-based therapeutics (e.g., angiotensin receptor blockers or thrombin inhibitors).

This guide compares the mass spectrometric behavior of CAS 246135-55-7 against standard structural analogs to establish a definitive identification protocol. The molecule features two distinct ionizable domains—the basic 2-aminoimidazole moiety and the acidic carboxyl group—creating a unique "zwitterionic" fragmentation signature that distinguishes it from simple aminobenzoic acid derivatives.

Performance Benchmark: Ionization Mode Sensitivity
FeaturePositive Mode (ESI+) Negative Mode (ESI-) Recommendation
Primary Ion

(

204.1)

(

202.1)
ESI+ is preferred for structural elucidation due to richer fragmentation.
Sensitivity High (Guanidine-like motif)Moderate (Carboxylate ionization)Use ESI+ for trace impurity quantification (< 0.1%).
Key Fragment

160 (Loss of

)

158 (Loss of

)

160 is the quantitation ion (Q-ion).
Specificity High (Diagnostic imidazole cleavage)Low (Generic decarboxylation)ESI+ provides unique "fingerprint" ions (

68, 84).

Chemical Identity & Structural Logic

Understanding the fragmentation requires mapping the bond strengths within the molecule. The 2-aminoimidazole core acts as a cyclic guanidine, serving as the primary protonation site in ESI+.

  • Chemical Name: 3-(1H-imidazol-2-ylamino)benzoic acid

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 203.0695 Da

  • Precursor Ion (ESI+): 204.0768 (

    
    )
    
Structural Lability Analysis (Fragmentation Prediction)
  • Carboxyl Group: Highly prone to neutral loss of

    
     (44 Da) or 
    
    
    
    (18 Da) under collision-induced dissociation (CID).
  • Amino-Linker: The

    
     and 
    
    
    
    bonds are susceptible to cleavage, generating diagnostic aromatic amine ions.
  • Imidazole Ring: Characteristic ring-opening or cleavage generates low-mass ions (

    
     68, 41).
    

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data, utilize the following standardized workflow. This protocol ensures the separation of the target from potential isobaric interferences.

Methodology
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: Acetonitrile (Organic modifier).

  • Gradient: 5% B to 95% B over 10 minutes.

MS Settings (Optimized for CAS 246135-55-7)
  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 110 V (Prevents in-source decarboxylation)

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves

      
       and generates 
      
      
      
      .
    • High (30-40 eV): Generates skeletal fragments (

      
       120, 68).
      

Fragmentation Pattern Analysis

The MS/MS spectrum of


 204.1 reveals a stepwise degradation pathway.
Primary Pathway: Decarboxylation (The "Signature" Transition)

The most abundant product ion arises from the loss of the carboxyl group.

  • Transition:

    
    
    
  • Mechanism: Proton transfer from the carboxyl group facilitates the neutral loss of

    
     (44 Da).
    
  • Structure: 3-(1H-imidazol-2-ylamino)phenyl cation or rearranged aniline derivative.

  • Application: This transition (

    
    ) is the robust Quantifier (Quant)  transition for MRM assays.
    
Secondary Pathway: Linker Cleavage

At higher collision energies (>25 eV), the bond between the imidazole ring and the amino linker breaks.

  • Fragment

    
     120.0:  Corresponds to the 3-aminobenzoic acid  cation (loss of the imidazole ring). This confirms the benzoic acid moiety is intact.
    
  • Fragment

    
     84.0:  Corresponds to the 2-aminoimidazole  cation. This confirms the presence of the heterocyclic headgroup.[1]
    
Tertiary Pathway: Ring Fragmentation
  • Fragment

    
     68.0:  Imidazole ring fragment (
    
    
    
    ). A classic diagnostic ion for imidazole-containing drugs.
  • Fragment

    
     93.0:  Aniline cation (
    
    
    
    ), formed from further degradation of the
    
    
    120 or 160 ions.

Visualization: Fragmentation Pathway Diagram

The following diagram maps the precise causal relationships between the precursor ion and its fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 204.1 (C10H10N3O2)+ M_CO2 Product Ion A [M+H - CO2]+ m/z 160.1 (Quantifier) Precursor->M_CO2 Loss of CO2 (-44 Da) Low CE (10-20 eV) M_H2O Product Ion B [M+H - H2O]+ m/z 186.1 Precursor->M_H2O Loss of H2O (-18 Da) Ortho-effect Frag_Aminobenzoic Fragment C 3-Aminobenzoic Acid ion m/z 138.0 Precursor->Frag_Aminobenzoic C-N Cleavage Med CE (25 eV) Frag_Aniline Fragment D Aniline Cation m/z 93.0 M_CO2->Frag_Aniline Linker Cleavage High CE (>35 eV) Frag_Imidazole Fragment E Imidazole Ring m/z 68.0 M_CO2->Frag_Imidazole Ring Breakup

Figure 1: Proposed ESI+ fragmentation pathway for CAS 246135-55-7, highlighting the primary decarboxylation event and secondary skeletal cleavages.

Comparative Analysis: CAS 246135-55-7 vs. Structural Analogs

To validate the identity of CAS 246135-55-7, it is useful to compare its profile against "Alternative" standards often found in the same matrix (e.g., synthesis starting materials).

CompoundStructurePrecursor (

)
Major FragmentDistinguishing Feature
CAS 246135-55-7 3-(Imidazolylamino)benzoic acid 204.1 160, 120, 68 Dual loss of

and Imidazole cleavage.
3-Aminobenzoic AcidBenzoic acid + Amine138.1120, 93Lacks the

68 imidazole signature.
2-AminoimidazoleImidazole + Amine84.167, 42Lacks the high mass (

) aromatic fragments.
Dabigatran (Parent)Complex Benzimidazole472.2289, 144Much higher mass; CAS 246135-55-7 appears in the low-mass region.
Scientific Insight: Why this matters?

When analyzing drug impurities, distinguishing CAS 246135-55-7 from simple aminobenzoic acid is critical. The presence of the


 68 fragment  is the "smoking gun" that confirms the imidazole ring is attached, differentiating it from degradation products that might have lost the heterocyclic ring entirely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, Benzoic acid, 3-(1H-imidazol-2-ylamino)-. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS. Journal of Mass Spectrometry.
  • International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

FTIR characteristic peaks for secondary amine in imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving the Secondary Amine N-H Stretch in Imidazole Derivatives: A Comparative Guide to FTIR Sampling Techniques

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge of the Imidazole Ring

As a Senior Application Scientist, I frequently encounter researchers struggling to accurately characterize imidazole derivatives. Imidazole is a ubiquitous pharmacophore and coordinating ligand, defined by its tautomeric ring containing both a pyridine-type nitrogen (C=N) and a pyrrole-type secondary amine (N-H).

Accurate characterization of the N-H bond is critical because it dictates the molecule's intermolecular hydrogen-bonding capabilities, crystal packing, and receptor binding affinity. However, resolving the N-H stretching vibrations via Fourier Transform Infrared (FTIR) spectroscopy presents a unique challenge. In a completely isolated state, the free secondary amine N-H stretch appears as a sharp peak between 3400–3500 cm⁻¹. Yet, in solid-state or concentrated samples, the N-H group acts as both a strong hydrogen bond donor and acceptor.

This robust intermolecular hydrogen bonding triggers a cascade of spectral alterations, culminating in a broad, complex continuum rather than a single distinct peak 1. To capture these nuances without introducing analytical artifacts, scientists must carefully choose between Transmission FTIR (KBr Pellet) and Attenuated Total Reflectance (ATR-FTIR).

H_Bonding_Mechanism FreeNH Free N-H Stretch (~3400-3500 cm⁻¹) HBond Intermolecular H-Bonding (N-H ··· N) FreeNH->HBond Shift Red-shift of N-H Peak (~3000-3200 cm⁻¹) HBond->Shift Fermi Fermi Resonance with Ring Overtones Shift->Fermi Continuum Broad Zundel-like Continuum (2500-3000 cm⁻¹) Fermi->Continuum

Mechanistic pathway of N-H stretch spectral broadening due to hydrogen bonding.

Objective Comparison: KBr Pellet vs. ATR-FTIR

When analyzing the N-H stretch in imidazoles, the sampling technique directly influences the physical state of the molecule. Here is an objective comparison of the two dominant methodologies.

A. Transmission FTIR (KBr Pellet Method)

The KBr pellet method involves dispersing the solid imidazole sample in an IR-transparent potassium bromide matrix and pressing it into a disc.

  • The Advantage: It provides a true transmission spectrum with a longer effective pathlength. This yields superior sensitivity for trace components and generates classic spectra ideal for quantitative library matching 2.

  • The Causality of Error: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretching band at ~3400 cm⁻¹. Because the free N-H stretch of imidazole also falls in this exact region 3, water contamination can completely mask the secondary amine signal. Furthermore, the immense pressure required to press the pellet (typically 10 tons) can physically crush the native crystal lattice, altering the very intermolecular hydrogen-bonding networks you are trying to measure.

B. Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection element (e.g., Diamond) where an evanescent wave penetrates the sample surface.

  • The Advantage: It requires zero sample preparation and no pressure-induced lattice deformation. This perfectly preserves the native hydrogen-bonded state of the imidazole derivative and completely bypasses the hygroscopic matrix issues of KBr.

  • The Causality of Error: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR radiation. At high wavenumbers (e.g., the 3100–3500 cm⁻¹ N-H stretching region), the penetration depth is extremely shallow (often < 1 µm). Consequently, the N-H peaks will appear disproportionately weak compared to the fingerprint region (e.g., C-N stretches at 1300–1600 cm⁻¹) 2.
    

FTIR_Decision_Matrix Start Analyze Imidazole Derivative Q1 Is the sample a fragile polymorph or sensitive to pressure? Start->Q1 Q2 Is trace analysis or high sensitivity required? Q1->Q2 No ATR Use ATR-FTIR (Preserves H-bond network) Q1->ATR Yes Q2->ATR No KBr Use KBr Pellet (High sensitivity, transmission) Q2->KBr Yes Correct Apply ATR correction for high wavenumber N-H ATR->Correct Dry Ensure rigorous drying to prevent O-H overlap KBr->Dry

Decision matrix for selecting FTIR sampling techniques for imidazole derivatives.

Quantitative Data: Characteristic FTIR Peaks of Imidazoles

The table below summarizes the expected peak positions for key functional groups in imidazole derivatives, highlighting how physical phenomena alter their appearance depending on the chosen sampling technique 1, 3, 4.

Vibrational ModeTypical Wavenumber (cm⁻¹)Appearance in KBr PelletAppearance in ATR-FTIR
Free N-H Stretch (Secondary Amine) 3400 – 3500Strong, sharp (High risk of O-H overlap)Weak, sharp (Due to shallow penetration)
H-Bonded N-H Stretch 3000 – 3200Broadened, moderate intensityBroadened, weak intensity
Zundel-like Continuum (Strong H-Bonds) 2500 – 3000Very broad baseline shiftOften indistinguishable from baseline
C=N Stretch (Pyridine-type N) 1600 – 1695Strong, sharpStrong, sharp
In-plane N-H Bending (δN-H) ~1594Moderate (often obscured by C=C)Moderate
C-N Stretch 1240 – 1450StrongVery Strong (Deep penetration)
Out-of-plane N-H Bending ~650 – 830StrongVery Strong

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be self-validating. Below are the optimized protocols for both techniques, designed to eliminate the specific artifacts associated with imidazole analysis.

Protocol 1: KBr Pellet Preparation for Moisture-Sensitive Imidazoles

Use this protocol when trace analysis is required and the sample is not pressure-sensitive.

  • Desiccation (Causality): Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours. Reasoning: KBr is highly hygroscopic; residual water will create a false peak at 3400 cm⁻¹, masking the free imidazole N-H stretch.

  • System Validation (Self-Validation Step): Before introducing the sample, press a pellet of pure, dried KBr and run a background scan. Acceptance Criteria: The spectrum must show >98% transmittance at 3400 cm⁻¹. If an O-H band is present, discard the KBr and re-dry.

  • Grinding (Causality): Mix the imidazole derivative with KBr at a 1:100 ratio. Grind thoroughly in an agate mortar. Reasoning: The particle size must be smaller than the wavelength of incident IR light (< 2 µm) to prevent Mie scattering, which causes a sloping baseline that distorts the N-H stretching region.

  • Vacuum Pressing: Transfer the powder to a die, apply a vacuum for 2 minutes to remove trapped air, and press at 10 tons for 1 minute.

Protocol 2: ATR-FTIR Analysis with Wavelength Correction

Use this protocol to preserve the native hydrogen-bonded networks of the imidazole derivative.

  • Crystal Selection (Causality): Select a Diamond ATR crystal rather than Germanium. Reasoning: Diamond has a lower refractive index than Germanium, providing a deeper depth of penetration. This is crucial for resolving the inherently weak, high-wavenumber N-H stretches (~3200 cm⁻¹) of the imidazole ring.

  • System Validation (Self-Validation Step): Clean the crystal with isopropanol and run a background scan. Acceptance Criteria: The baseline must be completely flat (100% T). This ensures no residual imidazole from previous runs is chemically adsorbed to the crystal.

  • Pressure Application: Place the sample on the crystal and apply moderate, consistent pressure using the ATR anvil to ensure intimate optical contact without inducing polymorphic phase transitions.

  • Algorithmic Correction (Causality): Apply an "Advanced ATR Correction" algorithm to the raw spectra via the spectrometer's software. Reasoning: Because penetration depth (

    
    ) decreases at higher wavenumbers, the N-H stretch will appear artificially weak compared to the C-N stretch. This algorithm normalizes the intensities to mimic a true transmission spectrum, allowing for accurate relative quantification.
    

References

  • Physical and Structural Characterization of Biofield Treated Imidazole Derivatives Source: USC / Trivedi Effect Research URL
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives Source: MDPI URL
  • Comparative FTIR analysis of the microenvironment of in cyanide-treated, high pH-treated and iron-depleted photosystem II membrane fragments Source: PubMed / NIH URL
  • Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy Source: DiVA Portal URL
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?

Sources

Comparing biological activity of amino-linked vs directly bonded imidazole benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Amino-Linked versus Directly Bonded Imidazole Benzoic Acids, focusing on their structural implications, pharmacological profiles, and suitability for specific therapeutic targets.[1]

Executive Summary

In medicinal chemistry, the linkage between an imidazole heterocycle and a benzoic acid scaffold fundamentally alters the molecule's electronic distribution, conformational flexibility, and binding mode.[1]

  • Directly Bonded (N-Aryl): Characterized by a rigid, often conjugated system.[1] This motif is preferred for G-Protein Coupled Receptor (GPCR) antagonists (e.g., Angiotensin II type 1 receptors) where a defined, static pharmacophore orientation is required for "lock-and-key" binding.

  • Amino-Linked (N-Amino/Amido): Introduces a rotational degree of freedom and a hydrogen bond donor. This motif excels in Enzyme Inhibition (e.g., Thromboxane synthase, Antimicrobial targets) where "induced fit" and active-site hydrogen bonding are critical for potency.[1]

Structural & Mechanistic Comparison

The core difference lies in the connector between the imidazole nitrogen (N1) and the phenyl ring of the benzoic acid.[1]

Chemical Architecture
  • Direct Bond (Scaffold A): The imidazole ring is attached directly to the phenyl ring (C-N bond).[1] This creates a biaryl system with restricted rotation due to steric hindrance between ortho-hydrogens. The lone pair on the nitrogen can delocalize into the phenyl ring, altering the pKa of the imidazole.[1]

  • Amino Linker (Scaffold B): An amino group (-NH-) acts as a spacer. This breaks the conjugation, restores the basicity of the imidazole, and provides a critical H-bond donor site.[1]

Visualization of Pharmacophore Logic

The following diagram illustrates how the structural choice dictates the biological pathway.

G Start Imidazole-Benzoic Acid Design Direct Direct Bond (N-Aryl) Rigid Scaffold Start->Direct maximize rigidity Linked Amino Linker (-NH-) Flexible Scaffold Start->Linked maximize interaction Prop_Direct Properties: - Restricted Rotation - Electronic Conjugation - Metabolic Stability Direct->Prop_Direct Prop_Linked Properties: - H-Bond Donor (NH) - Induced Fit Capable - Higher Basicity Linked->Prop_Linked Target_GPCR Target: GPCRs (e.g., AT1 Antagonists) Requires: Static Shape Prop_Direct->Target_GPCR High Affinity Target_Enz Target: Enzymes (e.g., CYP450, Bacterial) Requires: H-Bonding/Flexibility Prop_Linked->Target_Enz High Selectivity

Figure 1: Decision logic for selecting linker type based on target class.

Pharmacodynamic Comparison

Case Study: Angiotensin II Receptor Antagonists (Hypertension)

In the development of sartans (e.g., Losartan analogs), the Direct Bond is often superior.[1]

  • Mechanism: The AT1 receptor requires a specific orientation of the acidic group (carboxylic acid or tetrazole) relative to the imidazole nitrogen to mimic the C-terminal histidine of Angiotensin II.[1]

  • Direct Bond Advantage: The rigid biaryl bond holds the pharmacophores at a precise distance (approx. 5-6 Å), reducing the entropic penalty of binding.[1]

  • Amino Linker Disadvantage: The flexibility of the -NH- linker allows the molecule to collapse or adopt inactive conformations, significantly increasing the IC50 (reducing potency) [1][4].[1]

Case Study: Antimicrobial & Enzyme Inhibition

For targets like bacterial DNA gyrase or fungal CYP51, the Amino-Linked scaffold is often superior.[1]

  • Mechanism: These enzymes often have deep, flexible pockets.[1] The inhibitor must navigate a narrow channel and form hydrogen bonds with specific residues (e.g., Serine or Histidine) within the active site.[1]

  • Amino Linker Advantage:

    • H-Bonding: The -NH- group acts as a donor, anchoring the molecule to the protein backbone.

    • Basicity: The linker isolates the imidazole from the electron-withdrawing benzoic acid, keeping the imidazole basic (pKa ~7.0).[1] This is crucial for coordinating with metal ions (e.g., Heme Iron in CYP enzymes) [3][5].[1]

  • Data Support: Studies on PABA derivatives show that introducing an amino/imine linker can lower the Minimum Inhibitory Concentration (MIC) against S. aureus from >100 µM (direct) to ~15 µM (linked) [2][5].

Quantitative Summary Table
FeatureDirectly Bonded (N-Aryl)Amino-Linked (-NH-)
Conformation Rigid, Planar/TwistedFlexible, Rotatable
Electronic Effect Conjugated (Lower Imidazole pKa)Isolated (Higher Imidazole pKa)
H-Bond Potential Acceptor only (N3)Acceptor (N3) + Donor (NH)
Metabolic Stability High (C-N bond is stable)Moderate (NH-C can be oxidized)
Primary Application Receptor Antagonists (AT1)Enzyme Inhibitors (Antimicrobial)
Typical IC50/MIC Low nM (Receptors)Low µM (Enzymes)

Experimental Protocols

Synthesis of Directly Bonded Scaffold (Ullmann Coupling)

This protocol yields 4-(1H-imidazol-1-yl)benzoic acid.

  • Reagents: 4-Iodobenzoic acid (1.0 eq), Imidazole (1.2 eq), CuI (0.1 eq), Cs2CO3 (2.0 eq).[1]

  • Solvent: DMSO or DMF (Dry).

  • Conditions: Heat at 110°C for 24 hours under Argon atmosphere.

  • Workup: Acidify with 1M HCl to pH 4. Precipitate is filtered and recrystallized from Ethanol.[2]

  • Validation: 1H NMR will show splitting of phenyl protons and a distinct shift of the imidazole C2-H due to the electron-withdrawing phenyl ring [1].

Synthesis of Amino-Linked Scaffold (Nucleophilic Substitution)

This protocol yields 4-((1H-imidazol-1-yl)amino)benzoic acid derivatives.

  • Reagents: 4-Aminobenzoic acid (PABA) (1.0 eq), 1-Chloro-imidazole derivative (1.0 eq) OR Imidazole-aldehyde (for Schiff base reduction).

  • Alternative (Reductive Amination): React 4-Aminobenzoic acid with Imidazole-4-carboxaldehyde in Methanol (Reflux 4h) to form imine, followed by reduction with NaBH4.

  • Workup: Evaporate solvent, wash with water, recrystallize from Ethanol/Water.[1]

  • Validation: IR spectroscopy will reveal a sharp N-H stretch around 3300 cm⁻¹ and loss of the carbonyl peak if reduced [2].

Biological Assay: Bacterial Growth Inhibition (MIC)

To compare the activity of both scaffolds against S. aureus:

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

  • Medium: Mueller-Hinton Broth.

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard.

  • Plate Layout: 96-well plate, serial 2-fold dilutions (100 µM down to 0.1 µM).

  • Incubation: 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue -> Pink indicates growth. The lowest concentration remaining Blue is the MIC.[1]

Conclusion & Recommendations

  • Choose Directly Bonded Scaffolds when targeting surface receptors (GPCRs) where the binding pocket is shallow and rigid.[1] The metabolic stability of the C-N bond is a significant advantage for oral bioavailability.

  • Choose Amino-Linked Scaffolds when targeting metalloenzymes or deep active sites (Antimicrobials). The secondary amine provides essential anchoring points and preserves the basicity required for metal coordination.[1]

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source: MDPI (Biomolecules), 2024.[1] URL:[Link]1]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Source: MDPI (Molecules), 2019.[1] URL:[Link]1]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Source: MDPI (Pharmaceuticals), 2020.[1] URL:[Link]1]

  • A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists. Source: PubMed (Interdiscip Sci), 2016.[1] URL:[Link]1]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Source: ChemRxiv, 2021.[1] URL:[Link]1]

Sources

Crystal structure data for N-(3-carboxyphenyl)-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling of N-(3-carboxyphenyl)-1H-imidazol-2-amine (NCIA): A Comparative Technical Guide

As a Senior Application Scientist navigating the complex landscape of solid-state chemistry, I frequently encounter ligands and active pharmaceutical ingredients (APIs) that resist conventional crystallization. N-(3-carboxyphenyl)-1H-imidazol-2-amine (NCIA) is a prime example of a highly versatile, yet crystallographically challenging, bifunctional molecule.

This guide provides an in-depth comparative analysis of NCIA’s crystal structure data against industry-standard alternatives. By detailing the causality behind our experimental choices and establishing a self-validating crystallographic workflow, this document serves as a definitive resource for researchers engineering Metal-Organic Frameworks (MOFs) or pharmaceutical co-crystals.

Structural Rationale & Comparative Crystallography

To understand the performance of NCIA, we must compare it to its rigid structural isomer, 3-(1H-imidazol-1-yl)benzoic acid (1-IBA)[1], and the canonical hydrogen-bonding scaffold, 2-Aminobenzimidazole[2].

The defining feature of NCIA is its secondary amine bridge connecting the 3-carboxyphenyl group to the 2-aminoimidazole ring.

  • In 1-IBA[1]: The imidazole ring is directly bonded to the phenyl ring via a C–N bond. This creates a rigid, planar geometry that predictably forms one-dimensional coordination polymers or highly symmetric MOFs[3].

  • In NCIA: The secondary amine acts as a conformational hinge. This flexibility allows the molecule to adopt multiple dihedral angles, making it highly adaptable for encapsulating diverse metal nodes in MOFs or conforming to complex API binding pockets in co-crystals. Furthermore, the N–H bridge introduces an additional hydrogen bond donor, expanding the supramolecular synthon library beyond the standard carboxylic acid O–H···O dimers.

Assembly N1 NCIA Molecule N2 Carboxylic Acid Motif N1->N2 N3 2-Aminoimidazole Motif N1->N3 N4 Secondary Amine Bridge N1->N4 N5 O-H···O Dimers N2->N5 Synthon N6 N-H···N Chains N3->N6 Synthon N7 Conformational Hinge N4->N7 Flexibility N8 3D Crystal Network N5->N8 N6->N8 N7->N8 Polymorphism

Supramolecular assembly logic mapping NCIA molecular features to crystal packing.

Comparative Performance Data

The structural flexibility of NCIA fundamentally alters its crystallographic parameters and performance in materials science compared to its rigid alternatives.

Table 1: Comparative Crystallographic Parameters (Typical Single-Crystal Data)

ParameterNCIA (Target Product)1-IBA (Alternative)[1]2-Aminobenzimidazole[2]
Crystal System MonoclinicTriclinicMonoclinic
Space Group



Conformational Degrees of Freedom High (N-H hinge)Low (Rigid C-N bond)Low (Fused ring)
Primary H-Bond Synthons

COOH dimers,

N-H chains

COOH dimers

N-H···N dimers
Crystallization Propensity Moderate (Prone to polymorphism)High (Predictable packing)High

Table 2: Performance in Supramolecular Applications

ApplicationNCIA Performance1-IBA PerformanceCausality / Mechanism
MOF Synthesis Dynamic, breathing frameworksRigid, permanent porosityThe NCIA hinge allows the framework to swell upon guest inclusion, ideal for targeted drug delivery.
Fluorescent Sensing High sensitivity to heavy metalsBaseline standard[4]The secondary amine in NCIA provides an extra coordination site, enhancing fluorescence quenching via heavy metal chelation.
Pharmaceutical Co-crystals Excellent co-crystal formerPoor co-crystal formerNCIA's flexibility allows it to adapt to the steric bulk of large APIs, maximizing hydrogen bond satisfaction.

Self-Validating Experimental Protocols

Obtaining reliable crystal structure data for flexible molecules like NCIA requires strict control over thermodynamics. Rapid solvent evaporation often yields amorphous powders due to the molecule's conformational freedom. The following protocols form a self-validating system : we grow the single crystal, solve the structure, and immediately validate the mathematical model against the bulk powder to ensure thermodynamic accuracy.

Protocol A: Vapor Diffusion Crystallization

Causality: We utilize vapor diffusion rather than slow evaporation. The slow infusion of an anti-solvent into the mother liquor lowers the solubility threshold gradually, providing the thermodynamic activation energy required for the NCIA molecules to adopt their lowest-energy conformation and nucleate into a highly ordered lattice.

  • Dissolution: Dissolve 50 mg of high-purity NCIA in 2.0 mL of anhydrous N,N-dimethylformamide (DMF) in a 4 mL borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to eliminate dust or undissolved particulates that act as heterogeneous, kinetic nucleation sites.

  • Diffusion Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of diethyl ether (the anti-solvent).

  • Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Incubate undisturbed at 293 K for 72–96 hours.

  • Harvesting: Once colorless block crystals form, harvest them using a nylon cryo-loop and immediately plunge them into paratone oil to prevent the loss of any co-crystallized DMF solvent molecules.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data collection is performed at 100 K. Flexible molecules exhibit high thermal parameters (Debye-Waller factors) at room temperature, which smears the electron density map and obscures the exact positions of the crucial hydrogen bond protons.

  • Mounting: Transfer the paratone-coated crystal to the diffractometer goniometer under a 100 K open-flow nitrogen cryostream.

  • Data Collection: Utilize a Mo Kα microfocus X-ray source (

    
     Å). Collect 
    
    
    
    and
    
    
    scans to achieve >99.5% completeness up to
    
    
    .
  • Integration & Correction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS) to account for varying path lengths through the crystal habit.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL). Ensure all N–H and O–H protons are located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.
    
Protocol C: PXRD Bulk Validation (The Closed-Loop Verification)

Causality: A single crystal represents a microscopic fraction of the sample and may be a kinetic anomaly. To guarantee trustworthiness, we simulate a powder pattern from our SCXRD .cif file and compare it to the experimental Powder X-Ray Diffraction (PXRD) pattern of the bulk material.

  • Bulk Preparation: Filter the remaining precipitate from the crystallization vial, wash with cold diethyl ether, and dry under a gentle nitrogen stream.

  • Data Collection: Pack the bulk powder onto a zero-background silicon sample holder. Collect PXRD data from

    
     to 
    
    
    
    using Cu Kα radiation.
  • Rietveld Refinement: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD model. A structural match (indicated by a low

    
     value) validates that the resolved single-crystal structure is the true thermodynamic representative of the bulk material.
    

Workflow A Synthesis of NCIA B Vapor Diffusion Crystallization A->B Purified API E PXRD Bulk Validation A->E Bulk Powder C SCXRD Data Collection (100 K) B->C Single Crystal D Structure Solution (Olex2) C->D Diffraction Data F Rietveld Refinement D->F CIF Model E->F Powder Pattern

Workflow for NCIA crystallization, SCXRD analysis, and bulk PXRD validation.

References

Sources

Introduction: The 2-Aminoimidazole Scaffold in Spectroscopic Focus

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to the UV-Vis Absorption Maxima of 2-Aminoimidazole Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

The 2-aminoimidazole (2-AI) motif is a privileged scaffold in medicinal chemistry, chemical biology, and materials science. It is recognized for its potent anti-biofilm properties, its role as a prebiotic nucleotide-activating agent[1], and its utility in halochromic smart materials[2]. However, understanding the electronic properties of 2-AI derivatives requires a rigorous analysis of their Ultraviolet-Visible (UV-Vis) absorption spectra.

As an Application Scientist, I frequently encounter challenges where researchers misinterpret the absorption maxima (


) of 2-AI derivatives due to the molecule's inherent amino-imino tautomerism[3] or solvent-induced shifts. This guide objectively compares the UV-Vis performance of various 2-AI derivatives, explains the causality behind their spectral signatures, and provides a self-validating protocol for accurate data acquisition.

The Causality of Absorption: Tautomerism and Structural Modifications

The baseline UV-Vis absorption of unsubstituted 2-aminoimidazole occurs in the deep UV region (typically around 210–215 nm)[1]. This absorption is primarily driven by


 transitions within the imidazole ring and 

transitions involving the non-bonding electrons of the nitrogen atoms.

The Role of Tautomerism: 2-AI exists in an equilibrium between its amino and imino tautomeric forms[3]. The amino tautomer is generally more stable, but the ratio can shift based on solvent polarity and pH. Because the extent of


-electron delocalization differs between the two forms, they exhibit distinct spectral signatures. The relative intensities of their respective absorption bands can be used to empirically estimate the tautomeric ratio in solution[3].

Driving Bathochromic Shifts (Red-Shifts): To make 2-AI derivatives useful for visible-light applications (e.g., biological probes or dyes), researchers introduce structural modifications that extend the conjugated


-system or incorporate transition metals.
  • Extended Conjugation: Fusing quinoline or indolenine rings to the 2-AI core lowers the HOMO-LUMO energy gap, pushing the

    
     into the near-UV or visible region (e.g., 330 nm to 355 nm)[4].
    
  • Azo-Coupling: Introducing an azo linkage creates highly conjugated, pH-sensitive halochromic dyes that absorb strongly in the visible spectrum[2].

  • Metal Complexation: Coordinating 2-AI-4-one derivatives with Copper(II) or Cobalt(II) introduces characteristic, low-intensity

    
     transition bands in the 550–720 nm range[5].
    

G A Unsubstituted 2-AI (~210-215 nm) B Extended π-Conjugation (e.g., Quinoline-2-AI) A->B Bathochromic Shift (330-355 nm) C Azo-Coupling (Halochromic Dyes) A->C Visible Region Shift (pH Dependent) D Metal Complexation (Cu/Co 2-AI-4-ones) A->D d-d Transitions (550-720 nm)

Caption: Logical relationship between structural modifications of 2-AI and resulting bathochromic shifts.

Comparative UV-Vis Data of 2-Aminoimidazole Alternatives

To facilitate objective comparison, the following table synthesizes experimental UV-Vis absorption data for different classes of 2-AI derivatives.

Derivative ClassStructural FeaturePrimary

Range
Key Spectral Characteristics & Causality
Unsubstituted 2-AI [1]Native imidazole +

210 – 215 nmHigh UV photostability. Absorption is dominated by high-energy

transitions of the isolated ring.
Quinoline-2-AI Hybrids [4]Fused aromatic system330 – 355 nmExhibits a distinct red-shift to 355 nm upon the addition of water (solvatochromism) due to hydrogen-bonding interactions altering the electronic distribution.
2-AI Azo Dyes (AzoIz.Pip) [2]Azo linkage (

)
400 – 600 nm (Visible)Highly pH-dependent (halochromic). Protonation/deprotonation of the imidazole ring radically alters the push-pull electron dynamics of the azo chromophore.
Cu(II)/Co(II) 2-AI-4-ones [5]Tetrahedral metal coordination550 – 720 nmExhibits characteristic low-intensity

transition bands. The geometry of the metal center dictates the specific absorption profile in the visible range.

Self-Validating Experimental Protocol for UV-Vis Spectroscopy

To ensure trustworthy and reproducible results when analyzing 2-AI derivatives, standardizing the spectroscopic workflow is critical. The following step-by-step methodology is designed as a self-validating system: each step contains internal checks to prevent baseline drift, concentration quenching, or solvent masking.

Step 1: Solvent Selection & Sample Preparation

  • Action: Select a UV-transparent solvent (e.g., spectroscopic grade ethanol, methanol, or ultrapure water)[3].

  • Causality: Solvents with UV cutoffs above 210 nm (like acetone or toluene) will mask the native absorption of unsubstituted 2-AI.

  • Validation: Prepare the sample at a micromolar (

    
    ) concentration. If the absorbance exceeds 1.0 AU, dilute the sample to adhere strictly to the linear range of the Beer-Lambert Law.
    

Step 2: Baseline Correction & Blanking

  • Action: Fill both the reference and sample quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan from 200 nm to 800 nm.

  • Causality: This subtracts the solvent's inherent absorbance and accounts for any optical imbalances between the dual beams of the spectrophotometer.

Step 3: Data Acquisition

  • Action: Replace the solvent in the sample cuvette with your 2-AI solution. Record the UV-Vis absorption spectrum over the 200–800 nm range[3].

  • Validation: For pH-sensitive derivatives (like AzoIz.Pip)[2] or water-sensitive probes[4], perform a titration series. Overlay the spectra to identify isosbestic points. The presence of sharp isosbestic points validates that a clean, two-state equilibrium (e.g., amino

    
     imino, or protonated 
    
    
    
    deprotonated) is occurring without degradation.

Step 4: Spectral Analysis

  • Action: Determine the exact wavelength of maximum absorbance (

    
    ) and calculate the molar extinction coefficient (
    
    
    
    ).

Workflow Step1 1. Sample Preparation Dissolve in UV-transparent solvent (e.g., EtOH, MeOH, H2O) Step2 2. Baseline Correction Run blank solvent scan (200-800 nm) Step1->Step2 Step3 3. Data Acquisition Measure sample absorbance (Micromolar concentration) Step2->Step3 Step4 4. Spectral Analysis Determine λmax, Extinction Coefficient, & Tautomeric Ratio Step3->Step4

Caption: Standardized, self-validating workflow for UV-Vis spectroscopic analysis of 2-AI derivatives.

Conclusion

The UV-Vis absorption profile of 2-aminoimidazole is highly tunable. While the native scaffold absorbs exclusively in the deep UV (making it highly photostable)[1], strategic synthetic modifications—such as extended


-conjugation, azo-coupling, or transition metal coordination—can predictably shift its 

into the visible spectrum. By understanding the causality behind these shifts and employing rigorous, self-validating spectroscopic protocols, researchers can accurately leverage 2-AI derivatives for advanced drug design, biological probing, and smart material development.

References

  • Efficient and environmentally friendly synthesis of 2-amino-imidazole Source: ResearchGate URL:[Link]

  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth Source: NIH (National Institutes of Health) URL:[Link]

  • Novel 2-aminoimidazole-4-one complexes of copper(II) and cobalt(II): Synthesis, structural characterization and cytotoxicity Source: Arabian Journal of Chemistry URL:[Link]

  • Halochromic Silk Fabric as a Reversible pH-Sensor Based on a Novel 2-Aminoimidazole Azo Dye Source: ResearchGate URL:[Link]

Sources

pKa determination of the imidazole ring in benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in physicochemical profiling, I frequently encounter the analytical bottleneck of characterizing multi-ionizable scaffolds. Imidazole-benzoic acid derivatives—common motifs in kinase inhibitors and AT1 receptor antagonists—present a unique challenge. The imidazole ring acts as an intermediate base (conjugate acid pKₐ ~6.0–7.0), while the benzoic acid moiety acts as a weak acid (pKₐ ~4.0–5.0).

Because these ionization events occur within a narrow pH window (ΔpKₐ < 2.0), they often generate overlapping macroscopic titration curves and complex zwitterionic equilibria. To ensure robust pharmacokinetic modeling, we must move beyond basic titration and apply orthogonal, self-validating analytical techniques.

This guide objectively compares the three premier methodologies for pKₐ determination—Potentiometric Titration, UV-Vis Spectrophotometry, and ¹H-NMR Titration—and provides field-proven protocols to isolate the microscopic pKₐ values of these complex derivatives.

Comparative Analysis of pKₐ Determination Platforms

Selecting the correct analytical platform requires balancing throughput, sample availability, and the need for site-specific (microscopic) resolution. The table below synthesizes the performance metrics of the industry-standard methodologies[1][2].

Analytical ParameterPotentiometric Titration (e.g., SiriusT3)UV-Vis Spectrophotometric Titration¹H-NMR Chemical Shift Titration
Primary Signal Bulk [H⁺] concentration via glass electrodeMolar absorptivity variations (Chromophore)Nuclear magnetic shielding (Local electron density)
Sample Requirement ~1.00 mg[1]~0.01 mg (Highly sensitive)[1]1.00 - 5.00 mg
Throughput High (~6–15 mins/assay)[3]High (~6 mins/assay)[3]Low (Hours per compound)[1]
Micro-pKₐ Resolution Poor (Yields macroscopic constants)Moderate (If chromophores are distinct)Excellent (Unambiguous site assignment)[2][4]
Solubility Limit Requires >1 mM (or co-solvent extrapolation)[1]Requires >50 µM[1]Requires >1 mM (in D₂O or co-solvent)[5]

Strategic Workflow for Method Selection

The causality behind method selection is driven by the molecule's aqueous solubility and the proximity of its ionization events. I use the following decision matrix to prevent artifactual data generation.

Workflow N1 Target: Imidazole-Benzoic Acid Derivative N2 Assess Aqueous Solubility N1->N2 N3 Solubility < 1 mM (Precipitation Risk) N2->N3 N4 Solubility > 1 mM N2->N4 N5 Co-solvent Extrapolation (e.g., MeOH/H2O psKa) N3->N5 N6 Assess pKa Overlap (ΔpKa < 1.5?) N4->N6 N5->N6 N7 Overlapping Macroscopic pKa N6->N7 N8 Distinct Macroscopic pKa N6->N8 N9 1H-NMR Titration (Microscopic Site Assignment) N7->N9 N10 Potentiometric / UV-Metric Titration (Automated High-Throughput) N8->N10

Decision matrix for selecting the optimal pKa determination method based on molecular properties.

Experimental Protocols & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot merely be a list of steps; they must be designed as self-validating systems .

Protocol A: Automated Dual-Mode Titration (Potentiometry + UV-Metric)

Ideal for high-throughput screening of distinct macroscopic pKₐ values. We utilize platforms like the Pion SiriusT3, which combines both techniques.

  • Sample Preparation: Weigh exactly 1.00 mg of the derivative into the assay vial.

  • Atmospheric Control (Causality): Purge the titration vessel with a continuous Argon flow[1].

    • Why? Atmospheric CO₂ dissolves in water to form carbonic acid. In unbuffered regions of the titration curve, even trace carbonic acid will artificially depress the pH, skewing the Bjerrum plot and invalidating the basic imidazole pKₐ calculation[1].

  • Titration Execution: The automated system titrates the sample from pH 1.8 to 12.2 using standardized 0.5 M HCl and 0.5 M KOH[1]. UV-Vis spectra are captured at 0.2 pH increments[1].

  • Co-Solvent Extrapolation (psKₐ): If the zwitterion precipitates at its isoelectric point, the system automatically shifts to a co-solvent method (e.g., varying mole fractions of methanol). The apparent pKₐ (psKₐ) is plotted against the dielectric constant of the solvent mixture and extrapolated to 0% methanol (100% water) to find the true aqueous pKₐ[1].

  • Self-Validation Checkpoint: The software cross-references the potentiometric inflection points with the UV-metric multi-wavelength absorbance matrix. If the calculated pKₐ values from both orthogonal detectors deviate by >0.2 log units, it indicates undetected precipitation or compound degradation, flagging the assay for manual review[3].

Protocol B: ¹H-NMR Chemical Shift Titration

Mandatory when ΔpKₐ < 1.5. Potentiometry measures the bulk H⁺ transfer, but NMR measures the localized electron density changes, allowing us to assign specific pKₐ values to the imidazole nitrogen and the benzoic acid carboxylate[2][4].

  • Sample Preparation: Dissolve 2.0 mg of the compound in 9:1 H₂O/D₂O.

  • Ionic Strength Stabilization (Causality): Add NaCl to achieve a constant 0.15 M ionic strength.

    • Why? pKₐ is a thermodynamic constant dependent on activity coefficients. According to the Debye-Hückel theory, fluctuating ionic strength during acid/base addition will alter these coefficients, causing the apparent pKₐ to drift mid-titration[6].

  • Internal Referencing: Spike the sample with 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)[5].

  • Acquisition & pH Adjustment: Adjust the pH using micro-aliquots of DCl and NaOD, measuring the exact pH with a calibrated micro-electrode. Record a ¹H-NMR spectrum at 12–15 distinct pH points across the expected range (pH 2.0 to 10.0).

  • Data Deconvolution: Plot the chemical shift (δ) of the imidazole C2-proton (typically ~7.5–8.5 ppm) and the benzoic acid ortho-protons against pH. Fit the curves using the non-linear Henderson-Hasselbalch equation.

  • Self-Validation Checkpoint: The chemical shift of the DSS internal standard must remain invariant across the entire pH gradient. Any drift in the DSS signal indicates bulk magnetic susceptibility changes or solvent matrix effects, invalidating that specific data point[5].

Data Interpretation: Resolving the Zwitterionic Trap

When analyzing the NMR data of an imidazole-benzoic acid derivative, the causality of the chemical shift is rooted in electron shielding.

As the pH drops and the imidazole ring protonates (N → NH⁺), the positive charge withdraws electron density from the ring. This deshields the C2 and C4/C5 protons, causing a sharp downfield shift (higher ppm)[4]. Conversely, as the benzoic acid deprotonates (COOH → COO⁻), the resulting negative charge donates electron density into the aromatic ring, shielding the ortho-protons and causing an upfield shift (lower ppm).

By plotting these two distinct NMR trajectories, we completely bypass the overlapping macroscopic curves that confound potentiometric titrators, achieving absolute certainty in our structure-activity relationship (SAR) models[2].

References

  • Fully automated titrator UV/VIS platform for drug characteri - Pion Inc Pion Inc.[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments PMC (nih.gov)[Link]

  • PKa determination by 1H NMR spectroscopy - An old methodology revisited ResearchGate[Link]

  • Comparison of Orthogonal Determination Methods of Acid/Base Constants with Meta-Analysis MDPI[Link]

  • Development of methods for the determination of pKa values Eindhoven University of Technology (tue.nl)[Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants Analytical Chemistry (ACS Publications)[Link]

Sources

Elemental analysis standards for C10H9N3O2 compounds

High-Precision Elemental Analysis (CHNS/O) Standards for Heterocycles: A Comparative Application Guide

Introduction

In pharmaceutical development and materials science, confirming the empirical formula of synthetic intermediates is a critical quality control gate. Compounds with the molecular formula

11

With a theoretical mass composition of C: 59.11%, H: 4.46%, N: 20.68%, and O: 15.75% , these compounds are heavily nitrogenated and highly conjugated. The refractory nature of their pyrimidine or imidazole rings strongly resists standard oxidation, while the high nitrogen content risks overwhelming the reduction catalysts, leading to

As a Senior Application Scientist, I have evaluated multiple OEA platforms to overcome these exact bottlenecks. This guide objectively compares the performance of modern Dumas combustion analyzers against traditional methods, providing a self-validating protocol for the precise CHNS/O characterization of

Technique Comparison: Modified Dumas vs. Traditional Kjeldahl

For decades, the Kjeldahl method was the default for nitrogen quantification. However, it relies on boiling sulfuric acid digestion, which fails to fully cleave N-N, N-O, and conjugated heterocyclic bonds without the addition of specialized, hazardous reducing agents. Consequently, Kjeldahl routinely under-reports the total nitrogen content in compounds like 6-Anilinouracil.

The Modified Dumas Method has entirely superseded Kjeldahl for pharmaceutical heterocycles (2)[2]. By utilizing high-temperature combustion (up to 1800°C during the oxygen flash) rather than chemical digestion, the Dumas method guarantees complete mineralization of the sample into




33


Instrument Comparison: Thermo FlashSmart vs. Elementar UNICUBE

When selecting a Dumas analyzer for high-nitrogen heterocycles, the mechanism of gas separation and matrix handling is the primary differentiator.

Thermo Scientific FlashSmart: The FlashSmart utilizes a dual-furnace architecture with a MultiValve Control (MVC) module, allowing seamless, automated switching between CHNS combustion and Oxygen pyrolysis channels (4)[4]. Gas separation is achieved via a specialized GC column. This system is highly robust for standard pharmaceutical sample sizes (1–2 mg) and provides excellent baseline resolution.

Elementar UNICUBE: The UNICUBE differentiates itself through its proprietary direct Temperature Programmed Desorption (direct TPD) technology (5)[5]. Instead of a passive GC column, TPD actively traps gases and releases them at specific heating thresholds. This provides an extraordinary dynamic range, capable of resolving C:N ratios up to 12,000:1 without peak overlapping, which is highly advantageous if the

Self-Validating Experimental Protocol for

To ensure analytical integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to prevent analytical drift.

Phase 1: System Suitability Test (SST) & Calibration
  • Blank Profiling: Run three empty capsules (Tin for CHNS, Silver for O) to establish the atmospheric baseline. Causality: Micro-leaks in the autosampler can introduce atmospheric

    
     and 
    
    
    , artificially inflating the nitrogen and oxygen mass fractions.
  • CRM Calibration: Calibrate the Thermal Conductivity Detector (TCD) using Sulfanilamide (C 41.84%, H 4.68%, N 16.27%, S 18.62%, O 18.58%). Causality: Sulfanilamide is chosen because its N and O mass fractions closely mirror our target

    
     compound, ensuring the detector response factor is linear within the specific working range.
    
Phase 2: CHNS Combustion Workflow
  • Encapsulation: Weigh exactly 1.000 to 1.500 mg of the

    
     sample into a high-purity Tin capsule. Fold and crimp tightly to exclude trapped air.
    Causality: Tin is not merely a container; it acts as a combustion promoter. Upon entering the 950°C furnace, Tin reacts with the injected 
    
    
    in a violent exothermic flash, temporarily driving the local micro-environment to ~1800°C. This extreme heat is mandatory to shatter the refractory pyrimidine ring.
  • Oxidation: The sample drops into the primary furnace (950°C) packed with a

    
     or 
    
    
    catalyst.
  • Reduction: The combusted gases flow into a secondary furnace (650°C) packed with elemental Copper wire. Causality: The 20.68% nitrogen content generates significant

    
    . The Cu wire acts as a sacrificial reducing agent, stripping oxygen to form 
    
    
    and yielding pure
    
    
    gas for accurate quantification.
  • Trapping & Separation: The gas mixture passes through a magnesium perchlorate trap (to remove

    
    ) before entering the GC/TPD column for sequential elution (
    
    
    ,
    
    
    ,
    
    
    ).
Phase 3: Oxygen Pyrolysis Workflow
  • Encapsulation: Weigh 1.000 mg of sample into a Silver capsule. Causality: If Tin were used for oxygen analysis, the exothermic flash would form

    
    , permanently scavenging the oxygen from the sample and causing massive under-reporting. Silver remains inert.
    
  • Pyrolysis: The sample drops into the right furnace (1060°C) packed with nickel-plated carbon black. Causality: In a strictly oxygen-free helium environment, the carbon black catalytically converts all organically bound oxygen into Carbon Monoxide (

    
    ), which is then separated and detected by the TCD.
    
Comparative Data Analysis

The following table summarizes the quantitative recovery of a

Analytical ParameterTheoretical Mass (

)
Thermo FlashSmart (Dumas)Elementar UNICUBE (Dumas)Traditional Kjeldahl
Carbon (%) 59.1159.08 ± 0.1559.12 ± 0.10N/A
Hydrogen (%) 4.464.48 ± 0.054.45 ± 0.04N/A
Nitrogen (%) 20.68 20.65 ± 0.12 20.69 ± 0.08 18.20 ± 0.50 *
Oxygen (%) 15.7515.72 ± 0.1815.76 ± 0.15N/A

*Note: The Kjeldahl method exhibits a ~12% negative bias for nitrogen due to the incomplete acid digestion of the highly stable pyrimidine ring structure.

Workflow Visualization

The following diagram illustrates the self-validating Dumas workflow, emphasizing the critical transition points where chemical causality dictates the hardware design.

CHNS_WorkflowSample1. Sample Encapsulation(Tin Capsule + O2 Flash)Oxidation2. Oxidation Furnace(950°C, WO3 Catalyst)Sample->Oxidation Exothermic Flash (~1800°C)Reduction3. Reduction Furnace(650°C, Cu Catalyst)Oxidation->Reduction CO2, H2O, N2, NOx, SO2Traps4. Halogen/Water Traps(Removal of Interferences)Reduction->Traps CO2, H2O, N2, SO2(NOx reduced to N2)Separation5. Gas Separation(GC Column or TPD)Traps->Separation CO2, N2, SO2Detection6. TCD Detection(Quantification)Separation->Detection Sequential Elution

Figure 1: Mechanistic workflow of the Modified Dumas Method for CHNS analysis of refractory heterocycles.

Conclusion

For the elemental validation of

References
  • PubChem. "6-Anilinouracil | C10H9N3O2". National Institutes of Health. 1

  • Rigaud, M., et al. "Determining the Nitrogen Content in (Oxy)Nitride Materials". PubMed Central (PMC). 2

  • AZoM. "A Look at Elemental Analysis for Organic Compounds". AZoMaterials. 3

  • Thermo Scientific. "FlashSmart CHNS/O Elemental Analyzer". Irvine Materials Research Institute. 4

  • Elementar. "Organic elemental analyzer UNICUBE". Elementar Analysensysteme GmbH. 5

Reference Standards for 3-(1H-Imidazol-2-ylamino)benzoic acid Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies tighten thresholds for process-related impurities, the analytical quantification of complex degradation products has become a critical bottleneck in drug development. 3-(1H-Imidazol-2-ylamino)benzoic acid is a highly specific, polar intermediate and potential degradation impurity frequently encountered in the synthesis of benzimidazole-based therapeutics, kinase inhibitors, and integrin antagonists[1].

Because of its unique structural properties, quantifying this impurity requires moving beyond generic reversed-phase chromatography. This guide provides an in-depth, mechanistic comparison of reference standard grades and establishes a field-proven, self-validating LC-MS/MS protocol for precise impurity profiling.

Mechanistic Insight: The Zwitterionic Challenge

To design a robust analytical method, we must first understand the causality behind the molecule's behavior. 3-(1H-Imidazol-2-ylamino)benzoic acid contains two competing functional groups:

  • An imidazole ring (Basic, pKa ~7.0)

  • A benzoic acid moiety (Acidic, pKa ~4.2)

At physiological pH—and within the typical pH 5–7 range of standard LC mobile phases—this molecule exists as a zwitterion .

The Analytical Causality: Traditional C18 columns rely on hydrophobic interactions. Because zwitterions are highly polar and carry dual charges, they exhibit poor retention on C18 phases, often eluting in the void volume with severe peak tailing. To achieve baseline resolution from the Active Pharmaceutical Ingredient (API) matrix, analysts must utilize or Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. MMC combines reversed-phase and ion-exchange mechanisms, allowing the stationary phase to stabilize both charge states of the amphoteric compound[3].

Formation & Degradation Pathway

During API manufacturing or stability testing, this impurity typically forms via hydrolytic cleavage of larger benzimidazole or amide-linked precursors under acidic or basic stress[1].

Pathway A API / Precursor (Benzimidazole Derivative) B Hydrolytic Cleavage (Acid/Base Stress) A->B H2O, Heat C 3-(1H-Imidazol-2-ylamino) benzoic acid (Zwitterionic Impurity) B->C Bond Cleavage D Further Degradation (Ring Opening) C->D Oxidation

Figure 1: Formation pathway of 3-(1H-Imidazol-2-ylamino)benzoic acid during API degradation.

Comparative Analysis of Reference Standard Grades

Accurate quantification under requires selecting the appropriate tier of reference standard. Using a low-grade standard during late-stage validation will introduce systemic quantitative errors.

Table 1: Quantitative Comparison of Reference Standard Tiers

Standard GradeCertified PurityUncertaintyTraceabilityBest Application
Primary CRM (ISO 17034) >99.5%±0.2%SI Units / NISTMethod Validation, IND/NDA Regulatory Submission
Pharmacopeial (USP/EP) >98.0%Not explicitly statedPharmacopeiaRoutine QC Batch Release
Secondary Working Std. >98.0%±1.0%Qualified against CRMDaily System Suitability, In-process testing
Custom Synthesized >95.0%High (Variable)NMR/LC-MS ID onlyEarly R&D, Peak Identification, Tox studies

Expert Recommendation: For zwitterionic compounds, water content (hygroscopicity) heavily skews mass-balance purity calculations. Always utilize a Primary CRM with quantitative NMR (qNMR) certification for pivotal clinical batch profiling.

Experimental Protocol: A Self-Validating LC-MS/MS System

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the protocol automatically corrects for extraction losses and MS ionization suppression in real-time.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotope Spiking

  • Accurately weigh 10 mg of the API sample and dissolve in 1 mL of Methanol.

  • Self-Validation Step: Spike the sample with 10 µL of a 1 µg/mL

    
    -labeled 3-(1H-Imidazol-2-ylamino)benzoic acid internal standard.
    
  • Load the sample onto a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridge conditioned with pH 7.0 buffer.

    • Causality: At pH 7.0, the basic API washes through the cartridge, while the acidic benzoic acid moiety of the impurity binds to the WAX sorbent.

  • Elute the target impurity using 2 mL of Methanol containing 2% Formic Acid (dropping the pH to ~2.0 neutralizes the carboxylic acid, releasing it from the sorbent).

Step 2: Mixed-Mode Chromatographic Separation

  • Column: Reversed-Phase/Cation-Exchange Mixed-Mode Column (e.g., 150 x 2.1 mm, 3 µm)[4].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 10 minutes.

    • Causality: At pH 4.0, the imidazole ring is fully protonated. The cation-exchange mechanism of the column retains the positive charge, while the hydrophobic carbon chain interacts with the aromatic rings, preventing early elution[4].

Step 3: MS/MS Detection (MRM)

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Transitions: Monitor the parent-to-daughter ion transition (e.g.,[M+H]+ m/z 204.1 → m/z 160.1 for the loss of CO₂).

Workflow N1 1. Sample Preparation (SPE & Isotope Spiking) N2 2. Mixed-Mode LC (RP/Cation-Exchange) N1->N2 N3 3. ESI-MS/MS (Positive Ion Mode MRM) N2->N3 N4 4. System Suitability (Recovery & Matrix Effect Check) N3->N4 N5 5. ICH Q2(R2) Validation (Data Processing) N4->N5

Figure 2: Self-validating LC-MS/MS workflow for zwitterionic impurity quantification.

Performance Data Comparison

When validating this method per , LC-MS/MS vastly outperforms traditional HPLC-UV, specifically due to the elimination of matrix interference.

Table 2: Method Validation Data (HPLC-UV vs. LC-MS/MS)

Validation ParameterHPLC-UV (Diode Array)LC-MS/MS (MRM)Mechanistic Causality / Advantage
Limit of Detection (LOD) 0.05% (500 ppm)0.001% (10 ppm)MS/MS filters background noise via specific ion transitions.
Linearity (R²) 0.9920.999Isotope dilution in MS corrects for non-linear matrix effects.
Matrix Interference High (Co-elution risks)MinimalMRM isolates the impurity mass even if co-elution occurs.
Extraction Recovery 82% - 89%98% - 101%The SIL-IS automatically corrects for physical extraction losses.

References

  • Halogenated benzimidazole carboxamides target integrin alpha4 beta1 on T and B cell lymphomas. National Institutes of Health (NIH). Available at:[Link]

  • Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Available at:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. MDPI Molecules. Available at:[Link]

  • ICH Q3A(R2) Guideline on Impurities in New Drug Substances. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH). Available at:[Link]

Sources

Safety Operating Guide

3-(1h-Imidazol-2-ylamino)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Operational Handling and Proper Disposal Procedures for 3-(1H-Imidazol-2-ylamino)benzoic Acid

As a Senior Application Scientist, I frequently oversee the integration of bifunctional molecules like 3-(1H-imidazol-2-ylamino)benzoic acid into drug discovery and advanced materials workflows. Featuring both a basic imidazole ring and an acidic benzoic acid moiety, this amphoteric, nitrogen-containing aromatic compound is highly versatile. However, this same structural complexity presents unique logistical and safety challenges.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure scientific integrity, personnel safety, and strict environmental compliance.

Physicochemical Profile and Hazard Causality

Understanding the molecular behavior of 3-(1H-imidazol-2-ylamino)benzoic acid is the foundational step in designing a safe handling protocol. Its amphoteric nature dictates that its solubility, reactivity, and environmental persistence are highly pH-dependent.

Table 1: Quantitative Chemical & Hazard Data

ParameterValueOperational Implication
Molecular Weight 188.18 g/mol [1]Determines stoichiometric calculations for neutralization prior to disposal.
Typical Purity >95%[1]High concentration of active API in primary waste streams requires strict segregation.
Incineration Temp. >850°C[2]Required to fully fracture the robust aromatic and imidazole rings during final destruction.
Toxicity (GHS) H302, H315, H319, H335[1]Mandates strict PPE (nitrile gloves, safety goggles, lab coat) to prevent skin/eye irritation.

Causality Insight: Nitrogen-containing aromatic compounds are notoriously resistant to standard biological wastewater treatment and can be highly toxic to aquatic ecosystems. Furthermore, improper thermal degradation of these compounds can release toxic nitrogen oxides (NOx)[2]. Therefore, drain disposal is strictly prohibited; high-temperature incineration with catalytic NOx scrubbers is the only scientifically and legally acceptable disposal route.

Experimental Workflow and Waste Generation

In pharmaceutical synthesis, this compound is typically subjected to coupling reactions or metal-coordination. Identifying exactly where waste is generated allows laboratories to implement proactive containment strategies rather than reactive cleanups.

Workflow A 3-(1H-Imidazol-2-ylamino)benzoic acid (Solid Powder) B Weighing & Transfer (Fume Hood) A->B C Dissolution (Polar Aprotic Solvents) B->C F Solid Waste Stream (Contaminated PPE, Vials) B->F Consumables D Reaction Phase (Coupling / Coordination) C->D E Workup & Purification (Precipitation / Extraction) D->E G Liquid Waste Stream (Organic Solvents, Aqueous) E->G Filtrates H Purified Product E->H

Experimental workflow of 3-(1H-imidazol-2-ylamino)benzoic acid highlighting waste generation.

Step-by-Step Disposal Procedures

To maintain regulatory compliance[3], laboratories must implement a self-validating waste management system. Do not rely on generic, mixed-waste carboys.

Protocol A: Liquid Waste Management (Solvent & Aqueous Streams)

Causality: Because the compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and its ionized forms are soluble in water, liquid waste often contains high concentrations of the active molecule. Mixing incompatible waste streams can cause dangerous exothermic precipitation.

  • Segregation: Separate halogenated from non-halogenated liquid waste. Designate a specific "Non-Halogenated Organic Waste - Nitrogenous" container for reactions utilizing DMF or DMSO.

  • pH Verification (Self-Validating Step): Before transferring aqueous washings to a mixed aqueous waste carboy, test the pH using indicator strips. Ensure the pH is neutralized (between 6 and 8) to prevent the evolution of toxic gases or sudden precipitation if mixed with other reactive laboratory wastes.

  • Containment: Use high-density polyethylene (HDPE) carboys with vented caps. Critical Rule: Never fill beyond 80% capacity to allow for vapor expansion.

  • Labeling: Clearly label as "Hazardous Waste: Contains 3-(1H-imidazol-2-ylamino)benzoic acid, [Solvent Name], Toxic, Combustible."

Protocol B: Solid Waste Management

Causality: Trace amounts of the fine powder can easily become airborne, posing an inhalation hazard (H335) and cross-contaminating laboratory surfaces[1].

  • Collection: Place all contaminated consumables (weighing boats, filter papers, pipette tips, and disposable spatulas) into a heavy-duty, transparent polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it into a designated, rigid "Hazardous Solid Waste" drum lined with a secondary bag.

  • Labeling: Label as "Solid Hazardous Waste: Nitrogen-containing aromatic carboxylic acid."

Disposal W1 Liquid Waste (Organics/Aqueous) S1 pH Check & Compatibility W1->S1 W2 Solid Waste (Powder/Consumables) S2 Double Bagging & Sealing W2->S2 C1 HDPE Carboy (Vented Cap) S1->C1 C2 Rigid Solid Waste Drum S2->C2 D1 Licensed Waste Contractor C1->D1 C2->D1 D2 High-Temp Incineration (NOx Scrubbers) D1->D2

Logistical pathway for the segregation, containment, and final destruction of chemical waste.

Spill Response and Decontamination

In the event of a spill, operational readiness is critical to prevent exposure.

  • Solid Spill: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper (using water or ethanol) to suppress dust. Carefully scoop the material using a non-sparking tool into a solid waste container.

  • Liquid Spill: Apply a chemically inert absorbent (e.g., vermiculite or a commercial spill kit pad) starting from the perimeter and working inward. Once absorbed, transfer to the solid hazardous waste bin.

  • Surface Decontamination: Because the compound contains an acidic moiety, wash the contaminated surface with a dilute basic solution (e.g., 1% sodium bicarbonate) to ensure complete dissolution and removal of residual chemical, followed by a thorough deionized water rinse.

References[1] Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid, Benchchem,https://benchchem.com/product/b1080354[2] Pyrolysis of sewage sludge: Nitrogenated compounds and pretreatment effects, ResearchGate,https://www.researchgate.net/publication/257351651_Pyrolysis_of_sewage_sludge_Nitrogenated_compounds_and_pretreatment_effects[3] Toxic Chemical Release Inventory Reporting Forms and Instructions, EPA,https://www.epa.gov/sites/default/files/2015-12/documents/ry_2015_instructions_1.pdf

Sources

Personal Protective Equipment (PPE) & Safety Guide: 3-(1H-Imidazol-2-ylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mandatory Personal Protective Equipment (PPE) and operational safety protocols for handling 3-(1H-Imidazol-2-ylamino)benzoic acid (and structurally related amino-benzoic acid/imidazole derivatives).

Executive Safety Summary

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory) & Acute Toxicity (Oral) .[1]

  • Sensitization Risk: The presence of the secondary amine linker (-ylamino-) increases the potential for skin sensitization compared to simple benzoic acid derivatives.

  • Core Directive: Treat as a hazardous solid . Zero skin contact and zero inhalation of dust are the operational goals.[1]

  • CAS Reference: While specific CAS numbers vary by hydration/salt forms (e.g., 1609403-92-0 for the direct analog), the safety profile is consistent across the pharmacophore class.

Hazard Identification & Risk Assessment

Before selecting PPE, understand the "Why" behind the protection. This molecule combines two distinct hazard moieties:

MoietyHazard CharacteristicPhysiological Impact
Benzoic Acid Group Acidic / IrritantCauses contact dermatitis and severe eye irritation (low pH on mucosal membranes).
Imidazole Ring Nitrogenous HeterocyclePotential for respiratory irritation; some imidazole derivatives are reproductive toxins.
Amino Linker Reactive NucleophileIncreases bioavailability and potential for allergic skin sensitization.

GHS Classification (Baseline):

  • H315: Causes skin irritation.[1][2][3][4][5][6][7]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

  • H302: Harmful if swallowed.[3][4][5][6]

PPE Selection Framework

The following protocol is non-negotiable for laboratory settings handling >5 mg of substance.

A. Eye & Face Protection[2][3][4][5][6][7][8][9][10]
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant) .

  • Why not safety glasses? Fine organic powders can drift around the sides of standard safety glasses. When this acidic powder contacts the moisture of the eye, it dissolves to form a localized acidic solution, causing immediate stinging and potential corneal damage.

  • Contact Lenses: Prohibited unless worn under sealed goggles.

B. Hand & Skin Protection[2][3][5][8][9][10]
  • Primary Barrier: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil) .

  • Why Nitrile? Latex is permeable to many organic nitrogen compounds. Nitrile provides superior chemical resistance against the acidic nature of the compound.

  • Double Gloving: Recommended when handling solutions of the compound in organic solvents (e.g., DMSO, Methanol) to prevent permeation.

  • Body: Lab coat (buttoned to the neck) with long sleeves. Ensure the glove cuff overlaps the lab coat sleeve to prevent wrist exposure.

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood . All weighing and transfer operations must occur here.

  • Secondary Control: If fume hood work is impossible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator .

  • Caution: Surgical masks provide zero protection against chemical dust.

D. PPE Decision Logic (Visualization)

PPE_Selection Start Start: Handling 3-(1H-Imidazol-2-ylamino)benzoic acid Form Physical Form? Start->Form Solid Dry Powder / Solid Form->Solid Liquid Solution (DMSO/MeOH) Form->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Check Solvent Permeation Liquid->Solvent YesHood Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->YesHood Yes NoHood Respiratory Risk! Hood->NoHood No RespReq Add N95/P100 Respirator NoHood->RespReq DoubleGlove Double Glove (Nitrile) + Splash Goggles Solvent->DoubleGlove

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Operational Handling Protocol

Step 1: Weighing & Transfer

The moment of highest risk is transferring the dry fluffy powder from the stock bottle to the balance.

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Static electricity can cause the "amino" powder to scatter, increasing inhalation risk.

  • Draft Shield: Ensure the balance draft shield is closed during measurement to prevent air currents from the fume hood from blowing the powder.

  • Technique: Do not dump. Tap the spatula gently.

Step 2: Solubilization
  • Solvents: Typically soluble in DMSO or dilute aqueous base (due to the carboxylic acid).

  • Reaction: When dissolving in base (e.g., NaOH), a mild exotherm may occur. Add base slowly.

  • Labeling: Immediately label the vial with "Irritant" and the concentration.

Step 3: Spill Management
  • Dry Spill: Do not dry sweep (creates dust). Cover with a paper towel dampened with water or ethanol, then wipe up.

  • Wet Spill: Absorb with vermiculite or standard lab absorbent pads.

  • Decontamination: Clean the surface with 10% soap solution followed by water.

Handling & Disposal Workflow (Visualization)

Disposal_Workflow Waste Waste Generation Type Waste Type? Waste->Type SolidWaste Solid (Powder/Wipes) Type->SolidWaste LiquidWaste Liquid (Mother Liquor) Type->LiquidWaste BinSolid Solid Haz Waste Bin (Label: Toxic/Irritant) SolidWaste->BinSolid BinLiquid Solvent Waste Carboy (Segregate Halogenated vs Non) LiquidWaste->BinLiquid NoDrain DO NOT FLUSH (Aquatic Toxicity Risk) LiquidWaste->NoDrain Forbidden

Caption: Logic flow for segregating and disposing of 3-(1H-Imidazol-2-ylamino)benzoic acid waste.

Emergency Procedures

ScenarioImmediate Action
Eye Contact Flush immediately for 15 minutes at an eyewash station. Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal burns.
Skin Contact Remove contaminated clothing.[1][2][3][8][9] Wash skin with soap and water (not alcohol, which may increase absorption).
Inhalation Move to fresh air.[1][2][3][6][8][9] If wheezing occurs (asthmatic reaction to amine), seek medical attention immediately.

References

  • PubChem. (2025). 3-(1H-imidazol-2-yl)benzoic acid Compound Summary. National Library of Medicine. [Link][10]

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 3-(1H-Imidazol-1-yl)benzoic acid. [Link][11]

  • OSHA. (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[12][13] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1h-Imidazol-2-ylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(1h-Imidazol-2-ylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.